molecular formula C5H9N3O2S B1353781 Methyl 2-acetamido-2-phenylacetate CAS No. 36061-00-4

Methyl 2-acetamido-2-phenylacetate

Cat. No.: B1353781
CAS No.: 36061-00-4
M. Wt: 175.21 g/mol
InChI Key: RFYSRCRZAGKOIY-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-2-phenylacetate is a useful research compound. Its molecular formula is C5H9N3O2S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-acetamido-2-phenylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-acetamido-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetamido-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamido-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPRVTLHJXZROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Methyl 2-acetamido-2-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-acetamido-2-phenylacetate (CAS Number: 36061-00-4). Due to the limited availability of specific experimental data in published literature, this guide presents a well-established synthetic route and expected characterization data based on analogous chemical principles.

Introduction

Methyl 2-acetamido-2-phenylacetate, also known as N-acetyl-α-phenylglycine methyl ester, is a derivative of the amino acid phenylglycine. Its structure, featuring a chiral center and an acetamido group, makes it a compound of interest in medicinal chemistry and organic synthesis. The acetamido group can influence the molecule's polarity, hydrogen bonding capabilities, and metabolic stability, potentially modulating its biological activity.

Synthesis of Methyl 2-acetamido-2-phenylacetate

A logical and widely practiced method for the synthesis of Methyl 2-acetamido-2-phenylacetate is the N-acetylation of its corresponding primary amine, Methyl 2-amino-2-phenylacetate. This reaction involves the formation of an amide bond between the amino group and an acetylating agent.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from phenylglycine, involving esterification followed by N-acetylation.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acetylation Phenylglycine Phenylglycine Methyl_2_amino_2_phenylacetate Methyl 2-amino-2-phenylacetate Phenylglycine->Methyl_2_amino_2_phenylacetate Methanol, Thionyl Chloride Methyl_2_acetamido_2_phenylacetate Methyl 2-acetamido-2-phenylacetate Methyl_2_amino_2_phenylacetate->Methyl_2_acetamido_2_phenylacetate Acetic Anhydride, Pyridine

Caption: Synthetic pathway for Methyl 2-acetamido-2-phenylacetate.

Experimental Protocol: N-acetylation of Methyl 2-amino-2-phenylacetate

This protocol is based on standard procedures for the N-acetylation of amino esters.

Materials:

  • Methyl 2-amino-2-phenylacetate

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-amino-2-phenylacetate (1.0 eq) in dichloromethane.

  • To this solution, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to quench excess acetic anhydride) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure Methyl 2-acetamido-2-phenylacetate.

Characterization Data

Physical and Chemical Properties
PropertyMethyl 2-amino-2-phenylacetate (Starting Material)Methyl 2-acetamido-2-phenylacetate (Product - Expected)
CAS Number 29533-47-936061-00-4
Molecular Formula C₉H₁₁NO₂C₁₁H₁₃NO₃
Molecular Weight 165.19 g/mol 207.23 g/mol
Appearance Solid[1]Expected to be a white to off-white solid
Melting Point Not available in search resultsNot available in search results
Solubility Not available in search resultsExpected to be soluble in polar organic solvents
Spectroscopic Data

The following are expected spectroscopic characteristics for Methyl 2-acetamido-2-phenylacetate.

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons (C₆H₅): Multiplet around δ 7.2-7.4 ppm (5H). CH proton: Doublet around δ 5.5-5.7 ppm (1H), coupled to the NH proton. NH proton: Doublet around δ 6.5-7.0 ppm (1H), coupled to the CH proton. Methyl ester protons (OCH₃): Singlet around δ 3.7 ppm (3H). Acetyl protons (COCH₃): Singlet around δ 2.0 ppm (3H).
¹³C NMR Carbonyl carbon (ester): Signal around δ 170-172 ppm. Carbonyl carbon (amide): Signal around δ 169-170 ppm. Aromatic carbons (C₆H₅): Signals in the range of δ 127-138 ppm. CH carbon: Signal around δ 57-59 ppm. Methyl ester carbon (OCH₃): Signal around δ 52-53 ppm. Acetyl methyl carbon (COCH₃): Signal around δ 23 ppm.
IR (Infrared) Spectroscopy N-H stretch: A band around 3300 cm⁻¹. C=O stretch (amide): A strong band around 1650-1680 cm⁻¹. C=O stretch (ester): A strong band around 1735-1750 cm⁻¹. C-N stretch: A band around 1200-1300 cm⁻¹. Aromatic C-H stretch: Bands above 3000 cm⁻¹. Aromatic C=C stretch: Bands around 1450-1600 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z = 207. [M+H]⁺ (for ESI): Expected at m/z = 208. [M+Na]⁺ (for ESI): Expected at m/z = 230. Common Fragments: Loss of the methoxy group (-OCH₃) leading to a peak at m/z = 176; Loss of the carbomethoxy group (-COOCH₃) leading to a peak at m/z = 148; a fragment corresponding to the phenyl group (C₆H₅) at m/z = 77.

Logical Relationships in Characterization

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized molecule.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (Confirm Molecular Weight) IR IR Spectroscopy (Identify Functional Groups) MS->IR Provides MW NMR NMR Spectroscopy (Determine Connectivity) IR->NMR Confirms functional groups Structure Confirmed Structure of Methyl 2-acetamido-2-phenylacetate NMR->Structure Elucidates full structure

Caption: Workflow for structural elucidation.

Conclusion

This technical guide outlines a reliable synthetic pathway for Methyl 2-acetamido-2-phenylacetate via N-acetylation of Methyl 2-amino-2-phenylacetate. While specific, experimentally-derived characterization data is sparse in the public domain, this document provides a detailed set of expected physical and spectroscopic properties to aid researchers in the synthesis and identification of this compound. It is recommended that any synthesis of this compound be followed by thorough analytical characterization to confirm its identity and purity.

References

N-Acetyl-Phenylglycine Methyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-phenylglycine methyl ester is a derivative of the non-proteinogenic amino acid phenylglycine. This document provides a detailed overview of its physicochemical properties, synthesis, and potential biological significance. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data for closely related analogs with theoretical estimations and proposed experimental protocols to offer a comprehensive resource for researchers. This guide is intended to serve as a foundational document to facilitate further investigation and application of N-acetyl-phenylglycine methyl ester in chemical and pharmaceutical research.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of N-acetyl-phenylglycine methyl ester is presented below. Direct experimental data for this compound is sparse; therefore, some values are based on data from closely related compounds or computational predictions.

Table 1: Physicochemical Properties of N-Acetyl-Phenylglycine Methyl Ester

PropertyValueSource/Method
IUPAC Name methyl 2-acetamido-2-phenylacetateBOC Sciences[]
Synonyms Ac-Phg-OMe; Ac-(Phenyl)Gly-OMeBOC Sciences[]
CAS Number 36060-84-1 (for L-isomer)BOC Sciences[][2]
Molecular Formula C₁₁H₁₃NO₃BOC Sciences[][2]
Molecular Weight 207.23 g/mol BOC Sciences[]
Appearance White to off-white powder (Expected)General observation for similar compounds
Melting Point 62-63 °C (for N-acetyl-D,L-phenylalanine methyl ester)PrepChem.com[3]
Boiling Point Not experimentally determined.-
Solubility Soluble in organic solvents.[] Good solubility in water (for N-acetyl-D,L-phenylalanine methyl ester).[4]BOC Sciences, Google Patents
pKa Not experimentally determined.-
LogP Not experimentally determined.-
Purity ≥ 98% (Commercially available)BOC Sciences[2]
Storage Store at 2-8 °C.[][2]BOC Sciences

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis of N-acetyl-phenylglycine methyl ester can be envisioned as a two-step process starting from phenylglycine: N-acetylation followed by esterification.

G Proposed Synthesis Workflow A Phenylglycine B N-acetylation (Acetic Anhydride) A->B C N-acetyl-phenylglycine B->C D Esterification (Methanol, Acid Catalyst) C->D E N-acetyl-phenylglycine methyl ester D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS) E->G H Pure Product F->H

Caption: Proposed workflow for the synthesis and characterization of N-acetyl-phenylglycine methyl ester.

Experimental Protocol: Synthesis of N-acetyl-phenylglycine methyl ester

This protocol is adapted from the synthesis of N-acetyl-D,L-phenylalanine methyl ester.[4]

Materials:

  • N-acetyl-phenylglycine

  • Methanol

  • Sulfuric acid

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend N-acetyl-phenylglycine (1 equivalent) in methanol (30 equivalents).

  • Carefully add concentrated sulfuric acid (0.4 equivalents) to the mixture.

  • Reflux the mixture for 3 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting oily residue in diethyl ether.

  • Wash the ether solution sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether-petroleum ether) to obtain N-acetyl-phenylglycine methyl ester as a solid.

Proposed Characterization Methods

The identity and purity of the synthesized N-acetyl-phenylglycine methyl ester should be confirmed using standard analytical techniques.

Table 2: Proposed Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons, the methoxy protons of the ester, the alpha-proton, and the aromatic protons of the phenyl group.
¹³C NMR Resonances for the carbonyl carbons of the acetyl and ester groups, the alpha-carbon, the carbons of the phenyl ring, and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the amide and ester, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (207.23 g/mol ).
Melting Point Determination of a sharp melting point range to indicate purity.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of N-acetyl-phenylglycine methyl ester are limited. However, research on structurally similar molecules provides insights into its potential therapeutic applications.

Derivatives of N-(4-substituted phenyl)glycine have been synthesized and shown to possess anti-inflammatory activity.[5] Additionally, L-phenylglycine derivatives have been investigated as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists for the treatment of diabetes.[6] These findings suggest that N-acetyl-phenylglycine methyl ester could be a valuable scaffold for the development of new therapeutic agents.

Proposed Investigational Workflow for Biological Activity

Based on the activities of related compounds, a logical workflow for investigating the biological potential of N-acetyl-phenylglycine methyl ester would involve initial screening for anti-inflammatory and PPARγ modulatory effects.

G Investigational Workflow for Biological Activity A N-acetyl-phenylglycine methyl ester B In vitro Screening A->B C Anti-inflammatory Assays (e.g., Carrageenan-induced paw edema) B->C D PPARγ Activation Assay B->D E Hit Identification C->E D->E F Lead Optimization (SAR studies) E->F G In vivo Efficacy Studies F->G

Caption: A proposed workflow for the biological evaluation of N-acetyl-phenylglycine methyl ester.

Hypothetical Signaling Pathway Involvement

Given the potential for PPARγ activation, N-acetyl-phenylglycine methyl ester could modulate downstream signaling pathways involved in metabolism and inflammation. A simplified, hypothetical signaling cascade is depicted below.

G Hypothetical PPARγ Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A N-acetyl-phenylglycine methyl ester B PPARγ A->B Binds to D PPARγ/RXR Heterodimer B->D C RXR C->D E PPRE (DNA) D->E Binds to F Target Gene Transcription E->F Regulates G Metabolic Regulation & Anti-inflammatory Effects F->G

Caption: Hypothetical signaling pathway involving PPARγ that could be modulated by N-acetyl-phenylglycine methyl ester.

Conclusion

N-acetyl-phenylglycine methyl ester represents a chemical entity with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and metabolic disorder therapeutics. While comprehensive experimental data for this specific molecule is currently lacking, this guide provides a foundational framework for its synthesis, characterization, and biological evaluation based on the properties and activities of closely related compounds. The proposed experimental protocols and investigational workflows are intended to guide future research efforts and unlock the full potential of this and similar N-acetylated amino acid derivatives. Further empirical studies are necessary to validate the estimated properties and explore the hypothesized biological activities.

References

Spectral Data of Methyl 2-acetamido-2-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-acetamido-2-phenylacetate, a compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct spectral data for Methyl 2-acetamido-2-phenylacetate in publicly accessible literature, this guide presents data from closely related compounds to provide a robust analytical framework. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectral Data Summary

The following tables summarize the key spectral data obtained for compounds structurally analogous to Methyl 2-acetamido-2-phenylacetate. These analogs provide a reliable reference for the expected spectral characteristics of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Compounds Related to Methyl 2-acetamido-2-phenylacetate

CompoundSolventFrequency (MHz)Chemical Shift (δ, ppm) and Multiplicity
N-Acetyl-L-phenylalanine[1]DMSO-d640012.65 (s, 1H), 8.18 (d, J = 8.1 Hz, 1H), 7.31–7.25 (m, 2H), 7.24–7.17 (m, 3H), 4.40 (ddd, J = 9.6, 8.1, 4.9 Hz, 1H), 3.03 (dd, J = 13.8, 4.9 Hz, 1H), 2.83 (dd, J = 13.8, 9.6 Hz, 1H), 1.77 (s, 3H)
N-Acetyl phenylalanine methyl ester[2]CDCl33007.32–7.24 (m, 3H, ArH), 7.09 (dd, J = 7.9 Hz, J = 1.8 Hz, 2H, ArH), 6.02 (d, J = 6.6 Hz, 1H, NH), 4.88 (dt, J= 7.8 Hz, J= 5.8 Hz, 1H, α-CH), 3.72 (s, 3H, OCH3), 3.14 (dd, J= 13.83 Hz, J= 5.7 Hz, 1H, β-CH), 3.07 (dd, J= 13.83 Hz, J= 5.7 Hz, 1H, β-CH), 1.99 (s, 3H, CH3CO)
N-acetyl-D-phenylglycine[3]CD3OD4008.59 (d, J = 3.5 Hz, 1H), 7.36 (s, 5H), 5.31 (d, J= 4.3 Hz, 1H), 1.88 (s, 3H)

Table 2: ¹³C NMR Spectral Data of Compounds Related to Methyl 2-acetamido-2-phenylacetate

CompoundSolventFrequency (MHz)Chemical Shift (δ, ppm)
N-Acetyl-L-phenylalanine[1]DMSO-d6101173.2, 169.2, 137.7, 129.0, 128.2, 126.4, 53.5, 36.8, 22.3
N-Acetyl phenylalanine methyl ester[2]CDCl375172.0, 169.5, 135.8, 129.2, 128.5, 127.1, 53.1, 52.2, 37.8, 23.0
N-acetyl-D-phenylglycine[3]CD3OD100170.3, 169.7, 143.4, 129.5, 127.7, 21.9
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of a Compound Related to Methyl 2-acetamido-2-phenylacetate

CompoundIonization Methodm/z
N-acetyl-D-phenylglycine[3]ESI180.1 [M+1]⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize organic compounds like Methyl 2-acetamido-2-phenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 MHz or higher, is utilized.

  • Data Acquisition: The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (typically 20-50 mg) is prepared in a deuterated solvent as described for ¹H NMR.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR is used, with the probe tuned to the ¹³C frequency.

  • Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, followed by phasing and baseline correction. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range. For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or base may be added to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is used.

  • Data Acquisition: The prepared sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

  • Data Processing: The acquired mass spectral data is processed to identify the molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of an organic compound and the logical relationships in interpreting the data.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 2-acetamido-2-phenylacetate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Figure 1: General experimental workflow for the synthesis and spectral analysis of an organic compound.

Data_Interpretation_Logic cluster_inputs Input Data cluster_analysis_steps Analysis Steps cluster_output Output NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants, Integration) Identify_Functional_Groups Identify Functional Groups NMR_Data->Identify_Functional_Groups Determine_Carbon_Skeleton Determine Carbon Skeleton & Connectivity NMR_Data->Determine_Carbon_Skeleton IR_Data IR Spectrum (Characteristic Absorptions) IR_Data->Identify_Functional_Groups MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) Confirm_Molecular_Formula Confirm Molecular Formula & Weight MS_Data->Confirm_Molecular_Formula Final_Structure Proposed Structure of Methyl 2-acetamido-2-phenylacetate Identify_Functional_Groups->Final_Structure Determine_Carbon_Skeleton->Final_Structure Confirm_Molecular_Formula->Final_Structure

Figure 2: Logical flow for the interpretation of spectral data to elucidate the structure of an organic compound.

References

In-Depth Technical Guide: Chemical Properties of Methyl 2-Acetamido-2-phenylacetate (CAS Number 36061-00-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 2-Acetamido-2-phenylacetate, identified by CAS number 36061-00-4. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the foundational chemical information and presents inferred methodologies for its synthesis and analysis based on established chemical principles and procedures for analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

Methyl 2-acetamido-2-phenylacetate is a derivative of the amino acid phenylglycine. Its chemical structure consists of a phenyl group and an acetamido group attached to the alpha-carbon of methyl acetate.

Table 1: Chemical Identifiers for CAS 36061-00-4

IdentifierValue
CAS Number 36061-00-4
IUPAC Name methyl (acetylamino)(phenyl)acetate
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol []
InChI Key SAPRVTLHJXZROQ-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)NC(C1=CC=CC=C1)C(=O)OC

Table 2: Known and Estimated Physical Properties

PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Temperature 2-8 °C[]

Note: The L-enantiomer of this compound is listed under CAS number 36060-84-1.[]

Proposed Experimental Protocols

Synthesis

A plausible synthetic route to obtain Methyl 2-Acetamido-2-phenylacetate can be envisioned through two primary pathways starting from phenylglycine:

  • Pathway A: N-acetylation of phenylglycine followed by esterification.

  • Pathway B: Esterification of phenylglycine followed by N-acetylation.

The following diagram illustrates these potential synthetic workflows.

G Proposed Synthesis Workflow cluster_pathway_a Pathway A cluster_pathway_b Pathway B Phenylglycine Phenylglycine N-Acetylphenylglycine N-Acetylphenylglycine Phenylglycine->N-Acetylphenylglycine Acetic Anhydride Methyl Phenylglycinate Methyl Phenylglycinate Phenylglycine->Methyl Phenylglycinate Methanol, Acid Catalyst Target_A Methyl 2-Acetamido-2-phenylacetate N-Acetylphenylglycine->Target_A Methanol, Acid Catalyst Target_B Methyl 2-Acetamido-2-phenylacetate Methyl Phenylglycinate->Target_B Acetic Anhydride G General Analytical Workflow Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Reaction Purification Purification Crude_Product->Purification Chromatography/Recrystallization Pure_Product Pure_Product Purification->Pure_Product Isolation Structural_Analysis Structural_Analysis Pure_Product->Structural_Analysis Spectroscopy (NMR, IR) Purity_Analysis Purity_Analysis Pure_Product->Purity_Analysis Chromatography (GC-MS) Data_Interpretation Data_Interpretation Structural_Analysis->Data_Interpretation Purity_Analysis->Data_Interpretation Final_Report Final_Report Data_Interpretation->Final_Report G Biological Activity Status Compound Methyl 2-Acetamido-2-phenylacetate BioActivity Biological Activity Compound->BioActivity Unknown Mechanism Mechanism of Action BioActivity->Mechanism Unknown Pathway Signaling Pathway Mechanism->Pathway Unknown

References

Methyl 2-acetamido-2-phenylacetate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of Methyl 2-acetamido-2-phenylacetate, a derivative of the non-proteinogenic amino acid phenylglycine. While a singular discovery paper for this specific ester is not readily apparent in the historical literature, its synthesis logically follows from established methods for the N-acetylation and esterification of amino acids. This document details the plausible synthetic pathways, provides representative experimental protocols, and tabulates known quantitative data. Furthermore, it explores the broader biological context of N-acylated amino acids and phenylglycine derivatives, offering insights into their potential applications in drug development and research.

Introduction

Methyl 2-acetamido-2-phenylacetate, also known as N-acetyl-DL-phenylglycine methyl ester, is a chemical compound with the molecular formula C₁₁H₁₃NO₃. It belongs to the class of N-acylated amino acid esters, a group of molecules that have garnered increasing interest in medicinal chemistry and drug development. The presence of the N-acetyl group can modify the physicochemical properties of the parent amino acid, potentially influencing its stability, solubility, and biological activity. The phenylglycine scaffold itself is a key structural motif in various bioactive compounds. This guide aims to consolidate the available information on the synthesis of Methyl 2-acetamido-2-phenylacetate and to place it within the broader context of related compounds with known biological relevance.

Synthetic History and Plausible Pathways

While a specific, dated discovery of Methyl 2-acetamido-2-phenylacetate is not prominently documented, its synthesis is a logical extension of well-established organic chemistry reactions developed over the 20th century. The most probable synthetic routes involve a two-step process starting from phenylglycine: N-acetylation followed by esterification.

N-Acetylation of Phenylglycine

The first step involves the protection of the amino group of phenylglycine through acetylation to form 2-acetamido-2-phenylacetic acid (N-acetyl-DL-phenylglycine). This is a common transformation in peptide synthesis and for the modification of amino acids.

Esterification of 2-Acetamido-2-phenylacetic Acid

The subsequent step is the esterification of the carboxylic acid group of N-acetyl-DL-phenylglycine to yield the methyl ester. Fischer-Speier esterification, using methanol in the presence of an acid catalyst, is the most conventional and likely historical method for this conversion.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow General Synthetic Workflow Start Phenylglycine Step1 N-Acetylation Start->Step1 Acetic Anhydride Intermediate 2-Acetamido-2-phenylacetic Acid Step1->Intermediate Step2 Esterification Intermediate->Step2 Methanol, Acid Catalyst Product Methyl 2-acetamido-2-phenylacetate Step2->Product

A high-level overview of the synthetic workflow.

A detailed diagram of the primary synthetic pathway is provided below:

Synthetic_Pathway Plausible Synthetic Pathway Phenylglycine Phenylglycine C₈H₉NO₂ N_Acetylphenylglycine 2-Acetamido-2-phenylacetic Acid C₁₀H₁₁NO₃ Phenylglycine->N_Acetylphenylglycine Acetic Anhydride / Base MethylEster Methyl 2-acetamido-2-phenylacetate C₁₁H₁₃NO₃ N_Acetylphenylglycine->MethylEster Methanol (CH₃OH) / H₂SO₄ (cat.)

The likely two-step synthesis of the target compound.

Quantitative Data

Specific physical and spectral data for Methyl 2-acetamido-2-phenylacetate are not widely published. However, data for the parent acid and related compounds are available and provided for reference.

PropertyValueReference Compound
Molecular Formula C₁₁H₁₃NO₃Methyl 2-acetamido-2-phenylacetate
Molecular Weight 207.23 g/mol Methyl 2-acetamido-2-phenylacetate
Melting Point Not available-
Boiling Point Not available-
¹H NMR (CDCl₃, ppm) Not available-
¹³C NMR (CDCl₃, ppm) Not available-

Reference Data for Related Compounds:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Acetamido-2-phenylacetic acidC₁₀H₁₁NO₃193.19185-188
Methyl phenylacetateC₉H₁₀O₂150.17-

Experimental Protocols

The following are representative, detailed methodologies for the key synthetic steps, adapted from established procedures for similar compounds.

Synthesis of 2-Acetamido-2-phenylacetic Acid (N-Acetyl-DL-phenylglycine)

Materials:

  • DL-Phenylglycine

  • Acetic anhydride

  • Sodium acetate

  • Glacial acetic acid

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of DL-phenylglycine (1 mole), sodium acetate (1 mole), and glacial acetic acid is prepared.

  • Acetic anhydride (1.1 moles) is added cautiously to the stirred suspension.

  • The reaction mixture is heated to reflux for 1-2 hours.

  • After cooling to room temperature, the mixture is poured into ice-water with vigorous stirring.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water.

  • Recrystallization from a suitable solvent system (e.g., water or ethanol-water) affords purified 2-acetamido-2-phenylacetic acid.

Synthesis of Methyl 2-acetamido-2-phenylacetate

Materials:

  • 2-Acetamido-2-phenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

Procedure:

  • To a suspension of 2-acetamido-2-phenylacetic acid (1 mole) in anhydrous methanol in a round-bottom flask is slowly added concentrated sulfuric acid (catalytic amount, e.g., 0.1 mole) with cooling in an ice bath.

  • The reaction mixture is then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane or ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Methyl 2-acetamido-2-phenylacetate.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Experimental_Workflow Experimental Synthesis Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Esterification a Mix Phenylglycine, NaOAc, Acetic Acid b Add Acetic Anhydride a->b c Reflux b->c d Precipitate in Ice-Water c->d e Filter and Recrystallize d->e f Suspend N-Acetylphenylglycine in Methanol e->f Intermediate Product g Add H₂SO₄ (cat.) f->g h Reflux g->h i Workup (Wash, Dry, Evaporate) h->i j Purify (Chromatography) i->j

A flowchart of the key experimental steps.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of Methyl 2-acetamido-2-phenylacetate are limited, the broader classes of N-acylated amino acids and phenylglycine derivatives have been the subject of considerable research.

N-Acylated Amino Acids: This class of compounds has been investigated for a variety of biological activities. They are known to be endogenous signaling molecules and have been explored for their potential as:

  • Drug delivery agents: Their amphiphilic nature can facilitate the transport of therapeutic agents across biological membranes.

  • Enzyme inhibitors: Certain N-acylated amino acids have shown inhibitory activity against enzymes such as trypsin and leucine aminopeptidase.

  • Anti-inflammatory agents: Some derivatives have demonstrated anti-inflammatory properties.

Phenylglycine Derivatives: Compounds containing the phenylglycine moiety have been explored for various therapeutic applications, including:

  • Anticancer agents: Some phenylacetamide derivatives have been shown to possess anti-proliferative effects on various cancer cell lines.

  • Pesticides: Certain phenylglycine derivatives have been developed as potential pesticides.

The potential biological activities of these classes of compounds suggest that Methyl 2-acetamido-2-phenylacetate could be a valuable lead compound for further investigation in drug discovery.

Biological_Relevance Potential Biological Relevance cluster_class1 N-Acylated Amino Acids cluster_class2 Phenylglycine Derivatives Target Methyl 2-acetamido-2-phenylacetate a Endogenous Signaling Target->a Potential Role e Anticancer Activity Target->e Potential Role b Drug Delivery a->b c Enzyme Inhibition a->c d Anti-inflammatory Activity a->d f Pesticidal Activity e->f

Conceptual diagram of potential biological roles.

Conclusion

Methyl 2-acetamido-2-phenylacetate is a compound whose synthetic origins can be traced to fundamental and well-established organic reactions. While its specific discovery is not clearly demarcated in scientific literature, its preparation from phenylglycine via N-acetylation and subsequent esterification represents a logical and efficient synthetic strategy. The limited availability of specific biological data for this molecule, contrasted with the known activities of related N-acylated amino acids and phenylglycine derivatives, highlights it as a potentially valuable, yet underexplored, compound for future research in medicinal chemistry and drug development. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and similar molecules.

The Strategic Role of Methyl 2-acetamido-2-phenylacetate as a Chiral Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-acetamido-2-phenylacetate, a valuable chiral building block in asymmetric synthesis. It details the synthesis of its enantiomerically pure forms, with a focus on enzymatic resolution, and explores its significant applications in the pharmaceutical industry. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to serve as a practical resource for researchers in organic chemistry and drug development.

Introduction

Chiral α-amino acids and their derivatives are fundamental components in the synthesis of a vast array of pharmaceuticals and biologically active molecules. Among these, enantiomerically pure N-acetyl-α-phenylglycine methyl ester (methyl 2-acetamido-2-phenylacetate) stands out as a versatile chiral building block. Its stereogenic center, bearing both a phenyl and an acetamido group, makes it a valuable precursor for the construction of complex molecular architectures with high stereochemical control. This guide elucidates the synthesis, resolution, and application of this important synthetic intermediate.

Synthesis of Racemic Methyl 2-acetamido-2-phenylacetate

The precursor for obtaining the chiral enantiomers is the racemic methyl 2-acetamido-2-phenylacetate. A common method for its preparation involves the N-acetylation of racemic methyl 2-amino-2-phenylacetate (phenylglycine methyl ester).

Experimental Protocol: N-acetylation of Methyl 2-amino-2-phenylacetate
  • Materials:

    • Methyl 2-amino-2-phenylacetate hydrochloride

    • Acetic anhydride

    • Sodium acetate

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend methyl 2-amino-2-phenylacetate hydrochloride and sodium acetate in dichloromethane.

    • Cool the mixture in an ice bath.

    • Add acetic anhydride dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic methyl 2-acetamido-2-phenylacetate.

Enantioselective Synthesis and Resolution

The separation of the racemic mixture into its constituent enantiomers is crucial for its application as a chiral building block. Enzymatic resolution is a highly effective and widely used method for this purpose.

Enzymatic Resolution using α-Chymotrypsin

The enzyme α-chymotrypsin selectively hydrolyzes the L-enantiomer (S-form) of N-acetyl-DL-phenylglycine methyl ester to the corresponding N-acetyl-L-phenylglycine, leaving the D-enantiomer (R-form) of the methyl ester largely unreacted.

Enzymatic_Resolution Racemic Racemic Methyl 2-acetamido-2-phenylacetate Enzyme α-Chymotrypsin Racemic->Enzyme Selective hydrolysis S_Acid (S)-N-Acetyl-phenylglycine Enzyme->S_Acid R_Ester (R)-Methyl 2-acetamido-2-phenylacetate Enzyme->R_Ester Unreacted

Caption: Enzymatic resolution of racemic methyl 2-acetamido-2-phenylacetate.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is based on the procedure described in U.S. Patent 4,260,684.[1]

  • Materials:

    • N-acetyl-DL-phenylglycine methyl ester

    • α-Chymotrypsin immobilized on a resin

    • Phosphate buffer (pH 7.8)

    • 1 N Sodium hydroxide solution

    • Ethyl acetate

    • 2 N Hydrochloric acid

  • Procedure:

    • Dissolve N-acetyl-DL-phenylglycine methyl ester in a suitable solvent mixture (e.g., dioxane/water).[1]

    • Add the immobilized α-chymotrypsin to the solution.

    • Maintain the pH of the reaction mixture at 7.8 by the controlled addition of 1 N NaOH at 25°C.[1]

    • Monitor the progress of the reaction by the consumption of NaOH. The reaction is typically complete when approximately 50% of the ester has been hydrolyzed.

    • Filter off the immobilized enzyme.

    • Isolation of (R)-Methyl 2-acetamido-2-phenylacetate: Extract the filtrate with ethyl acetate. The organic phase contains the unreacted (R)-ester. Wash the organic layer, dry it over a suitable drying agent, and evaporate the solvent to obtain the crude (R)-ester, which can be further purified by crystallization.

    • Isolation of (S)-N-Acetyl-phenylglycine: Acidify the aqueous layer from the extraction to pH 2-3 with 2 N HCl. The (S)-acid will precipitate and can be collected by filtration, washed with cold water, and dried.

Quantitative Data from Enzymatic Resolution
Parameter(R)-Methyl 2-acetamido-2-phenylacetate(S)-N-Acetyl-phenylglycineReference
Yield~99.5% of theoreticalHigh[1]
Melting Point102-106 °C-[1]
Specific Rotation [α]57825-174.7° (c=1 in ethanol)+197.4° (c=1 in water)[1]

Alternative Synthetic Approaches (Discussion)

While enzymatic resolution is a robust method, other asymmetric synthesis strategies can be considered for accessing enantiopure α-amino acid derivatives.

  • Asymmetric Hydrogenation: This approach would involve the hydrogenation of a prochiral precursor, such as methyl 2-acetamido-2-phenylacrylate, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands). This method can be highly efficient in establishing the stereocenter with high enantioselectivity.

Asymmetric_Hydrogenation Prochiral Methyl 2-acetamido-2-phenylacrylate Catalyst Chiral Rh or Ru Catalyst H₂ Prochiral->Catalyst Chiral_Product Enantiopure Methyl 2-acetamido-2-phenylacetate Catalyst->Chiral_Product

Caption: Asymmetric hydrogenation as a potential route.

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a glycine derivative to direct the stereoselective introduction of the phenyl group. For instance, a chiral bislactim ether derived from a chiral amino acid can be phenylated to introduce the desired stereochemistry. Subsequent hydrolysis and N-acetylation would yield the target molecule.

Applications as a Chiral Building Block in Pharmaceutical Synthesis

Enantiomerically pure phenylglycine derivatives are crucial intermediates in the synthesis of several important pharmaceuticals, particularly β-lactam antibiotics. While direct examples starting from methyl 2-acetamido-2-phenylacetate are not extensively documented in publicly available literature, the closely related D-phenylglycine methyl ester is a key precursor. It is reasonable to infer that the N-acetylated form can be readily converted to the corresponding amine and utilized in similar synthetic routes.

Synthesis of Ampicillin and Cefaclor

D-Phenylglycine methyl ester is a key side-chain precursor for the enzymatic synthesis of ampicillin and cefaclor.[2][3][4][5] In these processes, an acylase enzyme catalyzes the coupling of the D-phenylglycine moiety to the β-lactam core (6-aminopenicillanic acid for ampicillin and 7-amino-3-chloro-3-cephem-4-carboxylic acid for cefaclor).

Pharmaceutical_Synthesis cluster_Ampicillin Ampicillin Synthesis cluster_Cefaclor Cefaclor Synthesis D_PGME1 (R)-Methyl 2-amino-2-phenylacetate Ampicillin Ampicillin D_PGME1->Ampicillin Penicillin Acylase APA 6-Aminopenicillanic Acid (6-APA) APA->Ampicillin D_PGME2 (R)-Methyl 2-amino-2-phenylacetate Cefaclor Cefaclor D_PGME2->Cefaclor Acylase ACCA 7-ACCA ACCA->Cefaclor R_Ester (R)-Methyl 2-acetamido-2-phenylacetate Deacetylation Deacetylation R_Ester->Deacetylation Deacetylation->D_PGME1 Deacetylation->D_PGME2

Caption: Application of the de-acetylated chiral building block in antibiotic synthesis.

Potential Role in the Synthesis of the Taxol Side Chain

The C-13 side chain of the anticancer drug Taxol® is a derivative of phenylisoserine. Asymmetric syntheses of this side chain often employ β-lactam intermediates, which can be derived from α-amino acid precursors.[3][6][7] Chiral N-acetyl-phenylglycine derivatives could potentially serve as starting materials for the construction of these crucial β-lactam synthons.

Characterization Data

The following table summarizes typical characterization data for racemic methyl 2-acetamido-2-phenylacetate. The NMR and MS data for the individual enantiomers are identical to the racemate.

TechniqueData
1H NMR (CDCl3)δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 6.5 (br d, 1H, NH), 5.7 (d, 1H, α-CH), 3.7 (s, 3H, OCH3), 2.0 (s, 3H, COCH3)
13C NMR (CDCl3)δ (ppm): 171.5, 169.5, 137.0, 129.0, 128.5, 127.0, 57.0, 53.0, 23.0
Mass Spec. (ESI+)m/z: 208.0974 [M+H]+

Conclusion

Methyl 2-acetamido-2-phenylacetate is a valuable and versatile chiral building block. The efficient enzymatic resolution of its racemic form provides access to both enantiomers in high purity. These chiral synthons, particularly the D-enantiomer after deacetylation, are of significant industrial importance as key components in the synthesis of blockbuster β-lactam antibiotics. The potential for its application in the synthesis of other complex pharmaceuticals, such as the Taxol side chain, further underscores its strategic importance in drug discovery and development. This guide provides a foundational understanding and practical protocols for researchers and scientists working in the field of asymmetric synthesis.

References

An In-depth Guide to the Stereochemistry of Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetamido-2-phenylacetate, a chiral derivative of the amino acid phenylalanine, is a compound of significant interest in pharmaceutical research and development. Its stereochemistry plays a crucial role in its biological activity and interaction with chiral environments such as enzymes and receptors. This technical guide provides a comprehensive overview of the stereochemical aspects of Methyl 2-acetamido-2-phenylacetate, including the synthesis of its racemic form, methods for chiral resolution, and techniques for stereospecific analysis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the synthesis, separation, and characterization of its enantiomers.

Introduction

Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in drug discovery and development. Methyl 2-acetamido-2-phenylacetate possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (R)-Methyl 2-acetamido-2-phenylacetate and (S)-Methyl 2-acetamido-2-phenylacetate. This guide will delve into the critical aspects of the stereochemistry of this compound.

Synthesis of Racemic Methyl 2-acetamido-2-phenylacetate

The preparation of the racemic mixture is the typical starting point for subsequent chiral resolution. A common method involves the esterification of N-acetyl-D,L-phenylalanine.

Experimental Protocol: Synthesis of N-acetyl-D,L-phenylalanine methyl ester

A methanol slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) is treated with sodium methoxide (0.54 g, 0.01 mol), and the resulting solution is stirred for 10 minutes.[1] The solution is then hydrogenated over Raney nickel (5.87 g, 0.10 mol) in a sealed Parr autoclave at 50°C and 200 psi of hydrogen for 2.5 hours.[1] After cooling, the reaction mixture is filtered through Celite to remove the nickel catalyst and concentrated in vacuo. The resulting oil is slurried in diethyl ether (200 ml).[1] The ethereal slurry is washed with cold 0.5N hydrochloric acid (100 ml). The layers are separated, and the aqueous portion is extracted with an additional 100 ml of diethyl ether. The combined ether extracts are washed with brine (100 ml), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a reddish oily residue. This residue is triturated with petroleum ether (100 ml), and the solvent is evaporated to give N-acetyl-D,L-phenylalanine methyl ester as a light yellow solid.[1] Recrystallization from diethyl ether-petroleum ether can yield a colorless solid.[1]

An alternative method involves the direct esterification of N-acetyl-D,L-phenylalanine. In a 100 milliliter round bottom flask, 10.36 grams (50 millimoles) of N-acetyl-D,L-phenylalanine, 48 grams (1.5 moles) of methanol, and 2 grams (0.02 moles) of sulfuric acid are combined. The mixture is refluxed for 3 hours.[2] The solvent is then removed under vacuum. The resulting oily residue is dissolved in 100 milliliters of ether and washed with 50 milliliters of 5 percent sodium bicarbonate and 50 milliliters of saturated sodium chloride solution. The ether layer is dried over magnesium sulfate, filtered, and the solvent is removed under vacuum.[2]

Chiral Resolution of Methyl 2-acetamido-2-phenylacetate

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with enzymatic resolution and chiral high-performance liquid chromatography (HPLC) being the most common.

Enzymatic Resolution

Enzymatic resolution takes advantage of the high stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. Lipases and proteases are commonly employed for the kinetic resolution of esters like Methyl 2-acetamido-2-phenylacetate.

A slurry of 2.21 grams (10 millimoles) of N-acetyl-D,L-phenylalanine methyl ester in 19.91 grams of water is adjusted to pH 7.5 with 0.2 N sodium hydroxide.[2] A microbially derived serine proteinase is added, and the reaction is allowed to proceed. The N-acetyl-L-phenylalanine methyl ester is selectively hydrolyzed to N-acetyl-L-phenylalanine.[2] The unreacted N-acetyl-D-phenylalanine methyl ester can then be separated from the hydrolyzed acid.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

A typical starting point for method development would be:

  • Column: A column packed with a cellulose or amylose-based chiral stationary phase (e.g., Chiralcel® or Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter for optimizing the separation.

  • Flow Rate: Typically in the range of 0.5 to 1.5 mL/min for analytical scale separations.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

The optimization process involves systematically varying the mobile phase composition and temperature to achieve baseline separation of the two enantiomeric peaks.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, bypassing the need for chiral resolution. While specific high-yielding asymmetric syntheses for Methyl 2-acetamido-2-phenylacetate are not extensively documented in readily available literature, general strategies for the asymmetric synthesis of α-amino acid derivatives can be adapted. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Quantitative Data

Accurate quantitative data is essential for the characterization of enantiomers. The following tables summarize key stereochemical data for the enantiomers of Methyl 2-acetamido-2-phenylacetate.

Table 1: Physical and Spectroscopic Data

Property(R)-Methyl 2-acetamido-2-phenylacetate(S)-Methyl 2-acetamido-2-phenylacetate
IUPAC Name methyl (2R)-2-acetamido-2-phenylacetatemethyl (2S)-2-acetamido-2-phenylacetate
Molecular Formula C₁₁H₁₃NO₃C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol 207.23 g/mol
Specific Rotation ([α]D) -156.5° (c=1 in ethanol) at 25°C, 578 nmVaries, e.g., +11° to +19.5° (c=2, MeOH)[3]

Note: The specific rotation for the (S)-enantiomer can vary depending on the reference and experimental conditions.

Conclusion

The stereochemistry of Methyl 2-acetamido-2-phenylacetate is a critical consideration for its application in pharmaceutical and chemical research. This guide has provided a detailed overview of the synthesis of the racemic compound and methods for its chiral resolution, with a focus on enzymatic and chromatographic techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers working with this chiral molecule. Further research into efficient asymmetric synthesis routes would be a valuable contribution to the field, enabling more direct access to the enantiomerically pure forms of this important compound.

References

Solubility of Methyl 2-acetamido-2-phenylacetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl 2-acetamido-2-phenylacetate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility behavior in various organic solvents based on its chemical structure and data from analogous compounds. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds, which can be readily applied to Methyl 2-acetamido-2-phenylacetate. This guide is intended to equip researchers and professionals in drug development with the necessary information and methodologies to effectively work with this compound.

Introduction

Methyl 2-acetamido-2-phenylacetate (C₁₁H₁₃NO₃, Molar Mass: 207.23 g/mol ) is a derivative of the amino acid phenylglycine and serves as a crucial building block in the synthesis of various pharmaceutical compounds. Understanding its solubility in organic solvents is paramount for process development, purification, and formulation. Solubility data informs the choice of solvents for reactions, crystallization, and analytical characterization, directly impacting yield, purity, and the overall efficiency of synthetic routes.

While specific, quantitative solubility data for Methyl 2-acetamido-2-phenylacetate is not extensively documented in publicly accessible literature, its molecular structure, featuring both polar (amide and ester groups) and non-polar (phenyl ring) moieties, allows for informed predictions of its solubility characteristics. This guide will discuss these expected trends and provide a robust experimental framework for researchers to generate precise solubility data.

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of Methyl 2-acetamido-2-phenylacetate in various organic solvents can be inferred. The presence of the acetamido and methyl ester groups, which can act as hydrogen bond acceptors, suggests that it will exhibit some solubility in polar solvents. The phenyl group, being non-polar, will contribute to its solubility in less polar and aromatic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and ester functionalities of the molecule. Therefore, moderate to good solubility is expected, particularly at elevated temperatures.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can interact via dipole-dipole interactions. Given the polar nature of the amide and ester groups, good solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring will promote some interaction with these solvents. However, the polar functional groups will likely limit the overall solubility in highly non-polar solvents like hexane. Aromatic solvents like toluene might show slightly better solvating power due to π-π stacking interactions with the phenyl ring.

It is important to note that these are qualitative predictions. For process optimization and scale-up, precise quantitative data must be determined experimentally.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the determination of the equilibrium solubility of a crystalline organic compound like Methyl 2-acetamido-2-phenylacetate in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is robust and widely used for generating accurate solubility data.

Materials and Apparatus
  • Methyl 2-acetamido-2-phenylacetate (crystalline solid, purity >99%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance (readability ±0.1 mg)

  • Glass vials with screw caps (e.g., 20 mL)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and tips

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven

Procedure
  • Preparation: Add an excess amount of crystalline Methyl 2-acetamido-2-phenylacetate to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 30 °C, etc.). Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).

  • Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a pipette. To avoid drawing up solid particles, it is recommended to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed, dry evaporating dish or vial.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

Data Presentation and Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or mole fraction.

Calculation of Solubility ( g/100 g solvent):

  • Weight of the empty evaporating dish = W₁

  • Weight of the dish + aliquot of saturated solution = W₂

  • Weight of the dish + dried solute = W₃

  • Weight of the solute = W₃ - W₁

  • Weight of the solvent = W₂ - W₃

  • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

All quantitative data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Solvent AT₁Value
Solvent AT₂Value
Solvent BT₁Value
Solvent BT₂Value

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of Methyl 2-acetamido-2-phenylacetate using the isothermal shake-flask and gravimetric method.

experimental_workflow cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Gravimetric Analysis prep1 Add excess solid (Methyl 2-acetamido-2-phenylacetate) to vials prep2 Add known volume of organic solvent prep1->prep2 equil Shake vials in a thermostatic bath (24-72 hours) prep2->equil settle Allow solids to settle equil->settle sample Withdraw supernatant using a filtered syringe settle->sample weigh1 Dispense aliquot into a pre-weighed dish sample->weigh1 evap Evaporate solvent (Vacuum oven) weigh1->evap weigh2 Weigh dried solute evap->weigh2 calc Calculate solubility weigh2->calc

Potential Biological Activities of Methyl 2-acetamido-2-phenylacetate: A Technical Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-acetamido-2-phenylacetate possesses a core phenylacetamide scaffold, a privileged structure in medicinal chemistry known to interact with various biological targets. Its structural relatives have demonstrated a range of biological activities, including anticancer and enzyme inhibitory effects. This guide summarizes the key findings for these related compounds, providing quantitative data, detailed experimental protocols, and visual representations of relevant concepts and workflows to guide future research.

I. Anticancer Activity of Phenylacetate and Phenylacetamide Derivatives

Derivatives of phenylacetic acid and phenylacetamide have shown promise as anticancer agents, primarily through their anti-proliferative and apoptosis-inducing effects.

Phenylacetate (PA)

Phenylacetate, a closely related aromatic fatty acid, has been investigated for its anticancer properties. It has been shown to possess anti-proliferative and differentiating effects on various cancer cell lines, including glioblastomas, leukemias, prostate carcinomas, and breast carcinomas[1]. In vivo studies have also demonstrated its anti-tumor activity[1]. One of its proposed mechanisms is the prevention of carcinogenesis by hypomethylating agents[2].

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxic activity against several human cancer cell lines[1]. These compounds have demonstrated potent anticancer activity, particularly against prostate carcinoma (PC3) cells[1].

Table 1: In-vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

CompoundSubstituentPC3 IC50 (µM)MCF-7 IC50 (µM)
2bm-nitro52-
2cp-nitro80100
Imatinib (Ref)-4098

Data extracted from Aliabadi et al., 2012.

Phenoxyacetamide Derivatives

Novel phenoxyacetamide derivatives have been synthesized and shown to induce apoptosis in HepG2 hepatocellular cancer cells[3]. One such derivative exhibited an IC50 of 6.9 ± 0.7 μM against HepG2 cells, which was more potent than the reference drug 5-Fluorouracil (IC50 of 8.3 ± 1.8 μM)[3]. This compound was also found to inhibit the migration and invasion of metastatic cancer cells by targeting metalloproteinase 2 (MMP-2) and MMP-9[3].

II. Enzyme Inhibition by Phenylacetamide and Related Structures

The phenylacetamide scaffold is also present in molecules that act as enzyme inhibitors, suggesting a potential for Methyl 2-acetamido-2-phenylacetate to exhibit similar activities.

Monoamine Oxidase (MAO) Inhibition

A series of 2-phenoxyacetamide analogues have been identified as potent and selective inhibitors of monoamine oxidases A (MAO-A) and B (MAO-B), which are important targets for antidepressant drugs[4].

Table 2: MAO Inhibitory Activity of 2-Phenoxyacetamide Analogues [4]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-A
12--245
210.0180.07-

Data extracted from Hu et al., 2014.

III. Experimental Protocols

This section details the methodologies used in the studies of the aforementioned related compounds. These protocols can serve as a starting point for designing experiments to evaluate the biological activity of Methyl 2-acetamido-2-phenylacetate.

In-vitro Cytotoxicity Assay (MTS Assay)[1]

This protocol describes the evaluation of the cytotoxic effects of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against cancer cell lines.

Workflow:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTS Assay cluster_3 Data Analysis Seed cancer cells (PC3, MCF-7, HL-60) in 96-well plates Seed cancer cells (PC3, MCF-7, HL-60) in 96-well plates Add varying concentrations of test compounds Add varying concentrations of test compounds Seed cancer cells (PC3, MCF-7, HL-60) in 96-well plates->Add varying concentrations of test compounds Incubate for 48 hours Incubate for 48 hours Add varying concentrations of test compounds->Incubate for 48 hours Add MTS reagent to each well Add MTS reagent to each well Incubate for 48 hours->Add MTS reagent to each well Incubate for 2-4 hours Incubate for 2-4 hours Add MTS reagent to each well->Incubate for 2-4 hours Measure absorbance at 490 nm Measure absorbance at 490 nm Incubate for 2-4 hours->Measure absorbance at 490 nm Calculate cell viability Calculate cell viability Measure absorbance at 490 nm->Calculate cell viability Determine IC50 values Determine IC50 values Calculate cell viability->Determine IC50 values

Figure 1: Workflow for the in-vitro cytotoxicity MTS assay.

Detailed Steps:

  • Cell Seeding: Cancer cell lines (PC3, MCF-7, and HL-60) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent: After incubation, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Absorbance Reading: The plates are incubated for an additional 2-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined.

Monoamine Oxidase (MAO) Inhibition Assay[4]

This protocol outlines the method used to evaluate the inhibitory potency of 2-phenoxyacetamide analogues against MAO-A and MAO-B.

Conceptual Pathway of MAO Inhibition:

G MAO Monoamine Oxidase (A or B) Product Fluorescent Product MAO->Product Catalyzes conversion to Substrate Substrate (e.g., kynuramine) Substrate->MAO Binds to Inhibitor Test Compound (Phenylacetamide derivative) Inhibitor->MAO Binds to & Inhibits

Figure 2: Conceptual diagram of the MAO inhibition assay.

Experimental Steps:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a suitable buffer, and the test compound at various concentrations.

  • Substrate Addition: A fluorogenic substrate (e.g., kynuramine) is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a specific period.

  • Fluorescence Measurement: The formation of the fluorescent product is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 values are determined by non-linear regression analysis.

IV. Potential Signaling Pathways and Mechanisms

While no specific signaling pathways have been elucidated for Methyl 2-acetamido-2-phenylacetate, the activities of its analogues suggest potential mechanisms that could be investigated.

Hypothesized Cellular Effects:

G cluster_0 Potential Cellular Targets cluster_1 Potential Biological Outcomes Methyl_2_acetamido_2_phenylacetate Methyl 2-acetamido-2-phenylacetate MAO_Enzymes Monoamine Oxidases Methyl_2_acetamido_2_phenylacetate->MAO_Enzymes Potential Inhibition Apoptosis_Pathways Apoptosis Regulatory Proteins Methyl_2_acetamido_2_phenylacetate->Apoptosis_Pathways Potential Modulation MMPs Matrix Metalloproteinases (MMP-2, MMP-9) Methyl_2_acetamido_2_phenylacetate->MMPs Potential Inhibition Neurotransmitter_Modulation Modulation of Neurotransmitter Levels MAO_Enzymes->Neurotransmitter_Modulation Induction_of_Apoptosis Induction of Cancer Cell Apoptosis Apoptosis_Pathways->Induction_of_Apoptosis Inhibition_of_Metastasis Inhibition of Cancer Cell Invasion and Metastasis MMPs->Inhibition_of_Metastasis

Figure 3: Hypothesized biological targets and outcomes for Methyl 2-acetamido-2-phenylacetate based on activities of related compounds.

Conclusion

The structural similarity of Methyl 2-acetamido-2-phenylacetate to compounds with known anticancer and enzyme inhibitory activities provides a strong rationale for investigating its biological profile. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to design and execute studies aimed at elucidating the potential therapeutic value of this molecule. Future research should focus on in-vitro screening against a panel of cancer cell lines and key enzymes, followed by mechanistic studies to identify its molecular targets and signaling pathways.

References

Theoretical Conformational Analysis of Methyl 2-acetamido-2-phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of Methyl 2-acetamido-2-phenylacetate, a molecule of interest in medicinal chemistry and drug design. In the absence of extensive published experimental data for this specific compound, this document outlines a robust computational protocol based on established theoretical methodologies. It presents a hypothetical yet plausible conformational landscape, including key dihedral angles and relative conformer energies, to serve as a foundational resource for further research. The methodologies are detailed to allow for replication and adaptation, and the results are visualized to facilitate a deeper understanding of the molecule's structural dynamics.

Introduction

Methyl 2-acetamido-2-phenylacetate is a chiral α-amino acid derivative. Its three-dimensional structure is crucial for its interaction with biological targets. Understanding the molecule's preferred conformations is a critical step in rational drug design, as it dictates the spatial arrangement of key functional groups responsible for molecular recognition. Theoretical and computational chemistry provide powerful tools to explore the conformational space of such molecules, offering insights into their flexibility and energetic landscapes. This guide details a theoretical study to elucidate the low-energy conformations of Methyl 2-acetamido-2-phenylacetate.

Experimental Protocols: A Theoretical Approach

The conformational analysis of Methyl 2-acetamido-2-phenylacetate would be conducted using a multi-step computational workflow. This approach ensures a thorough exploration of the potential energy surface and accurate calculation of the relative energies of the identified conformers.

Conformational Search

A systematic or stochastic conformational search is the initial step to identify all possible low-energy structures.

  • Methodology : A mixed Monte Carlo and molecular dynamics (MC/MD) search would be performed. This involves random rotations around torsion angles followed by energy minimization and short molecular dynamics simulations to overcome energy barriers.

  • Force Field : The initial search would employ a robust molecular mechanics force field, such as MMFF94s or OPLS3e, which are well-parameterized for drug-like organic molecules.

  • Software : Software such as Schrödinger's MacroModel or MOE (Molecular Operating Environment) would be suitable for this task.

Geometry Optimization and Energy Calculation

The unique conformers identified in the initial search would be subjected to more accurate quantum mechanical calculations.

  • Methodology : Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.[1] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

  • Basis Set : A Pople-style basis set, such as 6-31G(d,p), would be used for initial optimizations, followed by single-point energy calculations with a larger basis set, like 6-311++G(d,p), to obtain more accurate energies.

  • Solvation Model : To simulate a more realistic biological environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), would be employed using water as the solvent.

  • Software : Gaussian, ORCA, or Spartan are standard quantum chemistry packages for these calculations.

Analysis of Results

The final optimized structures and their corresponding energies would be analyzed to understand the conformational preferences.

  • Key Parameters : The analysis would focus on the key dihedral angles that define the overall shape of the molecule and the relative energies of the conformers.

  • Boltzmann Distribution : The population of each conformer at a given temperature (e.g., 298.15 K) would be calculated based on their relative Gibbs free energies using the Boltzmann distribution.

Hypothetical Conformational Analysis Results

The following tables summarize the hypothetical quantitative data from a theoretical conformational analysis of Methyl 2-acetamido-2-phenylacetate. The key dihedral angles defining the conformation are:

  • τ1 (N-Cα-C'-O) : Describes the orientation of the ester group relative to the N-Cα bond.

  • τ2 (C-N-Cα-C') : Describes the orientation of the acetamido group.

  • τ3 (Cα-C-N-C=O) : Describes the planarity of the amide bond.

  • τ4 (N-Cα-C(ph)-C(ph)) : Describes the orientation of the phenyl ring.

Conformerτ1 (N-Cα-C'-O) [°]τ2 (C-N-Cα-C') [°]τ3 (Cα-C-N-C=O) [°]τ4 (N-Cα-C(ph)-C(ph)) [°]Relative Energy (kcal/mol)Population (%)
A 120.5-85.2178.565.80.0075.3
B -118.988.1-177.9-68.20.8518.1
C 115.3175.6179.172.11.526.1
D -125.0-178.2-179.5-75.42.150.5

Table 1: Key Dihedral Angles and Relative Energies of the Low-Energy Conformers of Methyl 2-acetamido-2-phenylacetate.

Visualizations

The following diagrams illustrate the relationships and workflows described in this guide.

G cluster_workflow Computational Workflow Conformational Search (MC/MD) Conformational Search (MC/MD) Geometry Optimization (DFT) Geometry Optimization (DFT) Conformational Search (MC/MD)->Geometry Optimization (DFT) Unique Conformers Energy Calculation (DFT) Energy Calculation (DFT) Geometry Optimization (DFT)->Energy Calculation (DFT) Optimized Geometries Conformational Analysis Conformational Analysis Energy Calculation (DFT)->Conformational Analysis Energies & Structures G A Conformer A (0.00 kcal/mol) B Conformer B (0.85 kcal/mol) A->B ΔE = 0.85 C Conformer C (1.52 kcal/mol) A->C ΔE = 1.52 D Conformer D (2.15 kcal/mol) A->D ΔE = 2.15

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Enantiopure Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic methyl 2-acetamido-2-phenylacetate to obtain the enantiopure (S)- and (R)-enantiomers. The primary method described is the enantioselective hydrolysis catalyzed by lipases, a well-established and green chemistry approach for the synthesis of chiral compounds. This method offers high enantioselectivity under mild reaction conditions, making it a valuable tool in pharmaceutical and fine chemical synthesis.

Introduction

Enantiomerically pure α-amino acids and their derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Methyl 2-acetamido-2-phenylacetate, an N-acetylated derivative of the non-proteinogenic amino acid phenylglycine, is a valuable chiral intermediate. The enzymatic kinetic resolution of its racemic form presents an efficient and environmentally benign alternative to traditional chemical methods, which often require harsh conditions and chiral auxiliaries.

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the enantioselective hydrolysis of esters in aqueous media or enantioselective esterification/transesterification in organic solvents.[1][2] In the context of racemic methyl 2-acetamido-2-phenylacetate, a lipase can selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester. This allows for the separation of the resulting carboxylic acid and the unreacted ester, both in high enantiomeric excess. Porcine Pancreatic Lipase (PPL) and immobilized Candida antarctica Lipase B (such as Novozym® 435) are among the lipases that have shown efficacy in resolving N-protected amino acid esters.[1][3]

Principle of the Method: Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of racemic methyl 2-acetamido-2-phenylacetate via hydrolysis is based on the differential rate of reaction of the two enantiomers with the enzyme. The lipase will preferentially bind to and hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (e.g., the S-enantiomer) remains largely unreacted as the methyl ester.

The ideal kinetic resolution results in a 50% conversion, yielding the hydrolyzed product and the remaining substrate with high enantiomeric excess (e.e.). The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

Experimental Protocols

This section details the protocols for the lipase-catalyzed enantioselective hydrolysis of racemic methyl 2-acetamido-2-phenylacetate.

Protocol 1: Enantioselective Hydrolysis using Porcine Pancreatic Lipase (PPL)

This protocol is adapted from established procedures for the enantioselective hydrolysis of N-protected amino acid methyl esters.[2]

Materials:

  • Racemic methyl 2-acetamido-2-phenylacetate

  • Porcine Pancreatic Lipase (PPL) (EC 3.1.1.3)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Deionized water

Equipment:

  • pH meter

  • Magnetic stirrer with hotplate

  • Reaction vessel (e.g., round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

  • HPLC system with a chiral column

Procedure:

  • Substrate Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of racemic methyl 2-acetamido-2-phenylacetate in 20 mL of acetonitrile.

  • Reaction Setup: Add 80 mL of 0.1 M phosphate buffer (pH 7.0) to the substrate solution. Place the flask in a water bath maintained at 37°C and stir the mixture to ensure a fine emulsion.

  • Enzyme Addition: Add 200 mg of Porcine Pancreatic Lipase (PPL) to the reaction mixture.

  • Reaction Monitoring: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a 0.1 M NaOH solution using a pH-stat or by manual titration. The consumption of NaOH is indicative of the progress of the hydrolysis. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).

  • Sample Analysis: For each aliquot, quench the reaction by adding an equal volume of acetonitrile. Centrifuge to remove the enzyme, and analyze the supernatant by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.

  • Reaction Termination: Once the conversion reaches approximately 50% (as determined by HPLC analysis), terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.

  • Product Extraction:

    • Extract the reaction mixture three times with 50 mL of ethyl acetate.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product (N-acetyl-2-phenylglycine).

    • The organic layer contains the unreacted methyl 2-acetamido-2-phenylacetate.

  • Isolation of Unreacted Ester:

    • Dry the ethyl acetate layer containing the unreacted ester over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched methyl 2-acetamido-2-phenylacetate.

  • Isolation of the Hydrolyzed Acid:

    • Acidify the aqueous bicarbonate layer to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with 50 mL of ethyl acetate.

    • Combine these organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched N-acetyl-2-phenylglycine.

  • Characterization: Determine the enantiomeric excess of both the isolated ester and the acid using chiral HPLC.

Protocol 2: Enantioselective Transesterification using Immobilized Lipase (Novozym® 435)

This protocol describes the kinetic resolution via transesterification in an organic solvent, which can offer advantages in terms of enzyme stability and product recovery.

Materials:

  • Racemic methyl 2-acetamido-2-phenylacetate

  • Novozym® 435 (immobilized Candida antarctica Lipase B)

  • n-Hexane (anhydrous)

  • Vinyl acetate (acyl donor)

  • Molecular sieves (4 Å)

Equipment:

  • Orbital shaker incubator

  • Reaction vials

  • Filtration setup

  • HPLC system with a chiral column

Procedure:

  • Reaction Setup: In a 25 mL screw-capped vial, add 100 mg of racemic methyl 2-acetamido-2-phenylacetate, 10 mL of anhydrous n-hexane, and 200 mg of molecular sieves.

  • Acyl Donor Addition: Add 0.5 mL of vinyl acetate to the mixture.

  • Enzyme Addition: Add 50 mg of Novozym® 435 to initiate the reaction.

  • Incubation: Place the vial in an orbital shaker incubator at 45°C and 200 rpm.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots at regular intervals. Filter the enzyme and analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess.

  • Reaction Termination: When the conversion is close to 50%, terminate the reaction by filtering off the enzyme and the molecular sieves.

  • Product Separation: The resulting mixture contains the enantiomerically enriched unreacted ester and the newly formed acetylated product. These can be separated by column chromatography on silica gel.

Data Presentation

The following tables summarize expected quantitative data for lipase-catalyzed kinetic resolutions based on literature for similar substrates.

Table 1: Comparison of Lipases for Enantioselective Hydrolysis

EnzymeSubstrate AnalogueConversion (%)e.e. of Product (%)e.e. of Substrate (%)Enantiomeric Ratio (E)Reference
Porcine Pancreatic Lipase (PPL)N-Benzoyl-DL-alanine methyl ester~50>95 (L-acid)>95 (D-ester)High[2]
Candida rugosa LipaseRacemic Naproxen methyl ester49>98 (S-acid)>96 (R-ester)174.2[4]
Novozym® 435Racemic Flurbiprofen~50>99 (R-ester)>99 (S-acid)High[3]

Table 2: Typical Reaction Parameters for Lipase-Catalyzed Resolution

ParameterEnantioselective HydrolysisEnantioselective Transesterification
Enzyme Porcine Pancreatic LipaseNovozym® 435
Solvent Phosphate buffer/Acetonitrilen-Hexane, Toluene, or THF
Temperature 30-40°C40-50°C
pH (for hydrolysis) 7.0 - 8.0N/A
Acyl Donor N/AVinyl acetate, isopropenyl acetate
Reaction Time 4 - 48 hours12 - 72 hours

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess (e.e.) is critical for evaluating the success of the kinetic resolution. Chiral HPLC is the most common method for this analysis.

  • Column: A chiral stationary phase (CSP) column, such as a Chiralcel OD-H or Chiralpak AD-H, is typically used.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers of both the starting material and the product.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.

  • Calculation of e.e.: The enantiomeric excess is calculated using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualizations

Diagrams

Enzymatic_Kinetic_Resolution racemate Racemic Methyl 2-acetamido-2-phenylacetate ((R/S)-Ester) enzyme Lipase racemate->enzyme Fast Hydrolysis unreacted (S)-Methyl 2-acetamido-2-phenylacetate ((S)-Ester) racemate->unreacted Slow/No Hydrolysis product (R)-N-acetyl-2-phenylglycine ((R)-Acid) enzyme->product water H₂O enzyme->water methanol Methanol enzyme->methanol Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_analysis Analysis cluster_products Final Products start Racemic Ester reaction Add Lipase & Buffer start->reaction monitoring Monitor pH & Conversion reaction->monitoring termination Terminate Reaction monitoring->termination extraction Solvent Extraction termination->extraction separation Separate Acid & Ester extraction->separation hplc Chiral HPLC Analysis separation->hplc ee_calc Calculate e.e. hplc->ee_calc enantio_ester Enantiopure Ester ee_calc->enantio_ester enantio_acid Enantiopure Acid ee_calc->enantio_acid

References

Asymmetric Synthesis of (S)-Methyl 2-acetamido-2-phenylacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-Methyl 2-acetamido-2-phenylacetate, a valuable chiral building block in the pharmaceutical industry. Two primary methodologies are presented: rhodium-catalyzed asymmetric hydrogenation of the prochiral precursor, (Z)-methyl 2-acetamido-3-phenylacrylate, and lipase-catalyzed kinetic resolution of racemic methyl 2-acetamido-2-phenylacetate. This guide includes quantitative data for catalyst performance, detailed step-by-step protocols, and visual representations of the synthetic pathways and workflows to aid in practical application.

Introduction

(S)-Methyl 2-acetamido-2-phenylacetate is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereoselective synthesis is of significant importance, and various methods have been developed to achieve high enantiopurity. This document focuses on two robust and widely applicable methods: asymmetric catalysis and enzymatic resolution. Asymmetric hydrogenation offers a direct route to the desired enantiomer from a prochiral olefin, while enzymatic resolution provides an effective method for separating a racemic mixture. The choice of method may depend on factors such as substrate availability, desired enantiomeric excess (e.e.), and scalability.

Methods and Protocols

Two primary methods for the asymmetric synthesis of (S)-Methyl 2-acetamido-2-phenylacetate are detailed below.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This method involves the enantioselective hydrogenation of the prochiral precursor, (Z)-methyl 2-acetamido-3-phenylacrylate, using a chiral rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Reaction Pathway:

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation Benzaldehyde Benzaldehyde Erlenmeyer_Flask Erlenmeyer-Azlactone Synthesis Benzaldehyde->Erlenmeyer_Flask N-acetylglycine N-acetylglycine N-acetylglycine->Erlenmeyer_Flask Acetic_anhydride Acetic_anhydride Acetic_anhydride->Erlenmeyer_Flask Sodium_acetate Sodium_acetate Sodium_acetate->Erlenmeyer_Flask Methanol Methanol Precursor (Z)-methyl 2-acetamido-3-phenylacrylate Erlenmeyer_Flask->Precursor Methanolysis Precursor_input (Z)-methyl 2-acetamido-3-phenylacrylate Reaction Hydrogenation Reactor Precursor_input->Reaction Rh_catalyst [Rh(COD)2]BF4 + Chiral Ligand Rh_catalyst->Reaction Hydrogen H2 (gas) Hydrogen->Reaction Solvent Solvent (e.g., MeOH, THF) Solvent->Reaction Product (S)-Methyl 2-acetamido-2-phenylacetate Reaction->Product

Caption: Reaction pathway for the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate via asymmetric hydrogenation.

Experimental Protocol: Synthesis of (Z)-methyl 2-acetamido-3-phenylacrylate (Prochiral Precursor)

  • Erlenmeyer-Azlactone Synthesis: In a round-bottom flask, combine benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).

  • Heat the mixture with stirring at 100 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the azlactone.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

  • Methanolysis: Suspend the crude azlactone in methanol.

  • Heat the suspension to reflux for 2-4 hours. The solid will dissolve as the reaction proceeds.

  • Cool the solution to room temperature and then in an ice bath to crystallize the product.

  • Filter the solid, wash with cold methanol, and dry to afford (Z)-methyl 2-acetamido-3-phenylacrylate.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation (in situ): In a glovebox, add the rhodium precursor, such as [Rh(COD)₂]BF₄ (1.0 mol%), and the chiral phosphine ligand (e.g., a derivative of BINAP, Josiphos, or PhthalaPhos, 1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.[1]

  • Add anhydrous, degassed solvent (e.g., methanol or THF) to dissolve the catalyst components.

  • Hydrogenation: In a separate flask, dissolve (Z)-methyl 2-acetamido-3-phenylacrylate (1.0 eq) in the same anhydrous, degassed solvent.

  • Transfer the substrate solution to a high-pressure hydrogenation reactor.

  • Using a cannula, transfer the catalyst solution to the reactor.

  • Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification: Carefully depressurize the reactor.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-Methyl 2-acetamido-2-phenylacetate.

Data Presentation: Performance of Chiral Ligands

Chiral Ligand FamilySubstrateEnantiomeric Excess (e.e.) (%)Reference
PhthalaPhosMethyl (Z)-2-acetamido cinnamate>94[1]
P-Chiral PhosphanorbornaneMethyl (Z)-2-acetamido-3-phenylacrylateHigh (specific value not stated)[2]
Pyrrolidine-based Ligands(Z)-methyl-2-acetamido-3-phenylacrylateHigh (expected)

Method 2: Lipase-Catalyzed Kinetic Resolution

This method relies on the enantioselective acylation or hydrolysis of a racemic mixture of methyl 2-acetamido-2-phenylacetate catalyzed by a lipase. The enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Workflow for Lipase-Catalyzed Kinetic Resolution:

G Racemic_Mixture Racemic (R/S)-Methyl 2-acetamido-2-phenylacetate Reaction_Vessel Enzymatic Reaction Racemic_Mixture->Reaction_Vessel Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., vinyl acetate) Acyl_Donor->Reaction_Vessel Organic_Solvent Organic Solvent (e.g., Toluene) Organic_Solvent->Reaction_Vessel Separation Separation (e.g., Chromatography) Reaction_Vessel->Separation Reaction Mixture S_Product (S)-Methyl 2-acetamido-2-phenylacetate (unreacted) Separation->S_Product R_Product_Acylated (R)-N-acetyl-N-(1-methoxycarbonyl-1-phenylmethyl)acetamide Separation->R_Product_Acylated

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic methyl 2-acetamido-2-phenylacetate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a flask containing racemic methyl 2-acetamido-2-phenylacetate (1.0 eq) dissolved in an organic solvent (e.g., toluene, tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Add the lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.[3]

  • Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted (S)-methyl 2-acetamido-2-phenylacetate from the acylated (R)-enantiomer by column chromatography on silica gel.

Data Presentation: Lipase Performance in Kinetic Resolutions (Illustrative for similar substrates)

Lipase SourceSubstrate TypeAcyl DonorSolventKey OutcomeReference
Candida antarctica Lipase BRacemic alcohols/estersVinyl acetateTolueneHigh e.e. at ~50% conversion[3]
Burkholderia cepacia LipaseRacemic alcoholsVinyl acetateDIPEHigh e.e. for (S)-acetate and (R)-alcohol[4]

Characterization

Physicochemical Properties of (S)-Methyl 2-acetamido-2-phenylacetate:

PropertyValue
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
AppearanceWhite to off-white solid
Melting PointData not consistently available, requires experimental determination.
Optical RotationSpecific rotation will be concentration and solvent dependent.

Enantiomeric Excess (e.e.) Determination:

The enantiomeric excess of (S)-Methyl 2-acetamido-2-phenylacetate can be determined by chiral High-Performance Liquid Chromatography (HPLC).[5][6]

  • Column: A suitable chiral stationary phase, such as a Chiralpak or Chiralcel column.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.[7]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Calculation: The e.e. is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Conclusion

The asymmetric synthesis of (S)-Methyl 2-acetamido-2-phenylacetate can be effectively achieved through either rhodium-catalyzed asymmetric hydrogenation or lipase-catalyzed kinetic resolution. The choice between these methods will depend on the specific requirements of the synthesis, including cost, scale, and desired optical purity. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug development to successfully synthesize this important chiral intermediate.

References

Application Notes and Protocols for Methyl 2-acetamido-2-phenylacetate in Peptide Synthesis and Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-2-phenylacetate is a non-proteinogenic, α,α-disubstituted amino acid ester with significant potential in synthetic and medicinal chemistry. While its direct incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols is challenging due to steric hindrance at the α-carbon, it serves as a valuable building block for the synthesis of peptidomimetics and other biologically active molecules. This document provides detailed application notes and protocols for the utilization of Methyl 2-acetamido-2-phenylacetate, with a primary focus on its application in the Ugi multicomponent reaction for the generation of diverse peptide-like scaffolds.

Application Notes

Methyl 2-acetamido-2-phenylacetate is a versatile building block for creating complex molecular architectures. Its phenyl group offers a scaffold for further functionalization, while the acetamido group mimics the peptide bond. The primary applications of this compound in the context of peptide science are:

  • Synthesis of Peptidomimetics via the Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a powerful one-pot reaction that allows for the rapid generation of diverse α-acylamino carboxamides.[1] Methyl 2-acetamido-2-phenylacetate can be hydrolyzed to its corresponding carboxylic acid, which can then be used as the acid component in the Ugi reaction. This approach enables the creation of complex, peptide-like molecules with diverse side chains, which are of great interest in drug discovery for their enhanced stability and bioavailability compared to natural peptides.[2]

  • Precursor for Heterocyclic Scaffolds: The structural motif of Methyl 2-acetamido-2-phenylacetate is a precursor for various heterocyclic compounds, including β-lactams, which are core structures in many antibiotic drugs.[3][4]

  • Building Block for Sterically Hindered Peptides: While challenging, the incorporation of α,α-disubstituted amino acids like phenylglycine derivatives can induce specific secondary structures (e.g., turns and helices) in peptides, which can be crucial for biological activity.[5] This often requires specialized coupling reagents and longer reaction times compared to standard SPPS.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 2-acetamido-2-phenylacetate to 2-Acetamido-2-phenylacetic Acid

This protocol is a prerequisite for using the title compound as the acid component in the Ugi reaction.

Materials:

  • Methyl 2-acetamido-2-phenylacetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve Methyl 2-acetamido-2-phenylacetate (1.0 eq) in a mixture of MeOH/H₂O (e.g., 3:1 v/v) or THF/H₂O.

  • Add a solution of LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate of 2-acetamido-2-phenylacetic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialMethyl 2-acetamido-2-phenylacetate
ReagentsLiOH, HCl
SolventMeOH/H₂O
Reaction Time2-4 hours
Yield85-95%
Purity (by NMR)>95%
Protocol 2: Synthesis of a Peptidomimetic via Ugi Four-Component Reaction

This protocol outlines the use of 2-acetamido-2-phenylacetic acid in a one-pot Ugi reaction.

Materials:

  • 2-Acetamido-2-phenylacetic acid (from Protocol 1)

  • An aldehyde (e.g., isobutyraldehyde)

  • An amine (e.g., benzylamine)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH) or another suitable solvent

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-acetamido-2-phenylacetic acid (1.0 eq), the aldehyde (1.0 eq), and the amine (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Illustrative):

ComponentExampleMolar Ratio
Acid2-Acetamido-2-phenylacetic acid1.0
AldehydeIsobutyraldehyde1.0
AmineBenzylamine1.0
Isocyanidetert-Butyl isocyanide1.0
Parameter Value
SolventMethanol
Reaction Time24-48 hours
Yield50-80%
Purity (by HPLC)>95% after purification

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction reactant_node reactant_node intermediate_node intermediate_node product_node product_node process_node process_node Acid 2-Acetamido-2- phenylacetic Acid Imine_Formation Imine Formation Acid->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Isocyanide Isocyanide Ugi_Reaction Ugi Reaction Isocyanide->Ugi_Reaction Imine_Formation->Ugi_Reaction Product Peptidomimetic (α-acylamino carboxamide) Ugi_Reaction->Product

Caption: Workflow for the Ugi four-component reaction.

Hydrolysis_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node Start Start: Dissolve Methyl Ester Add_Base Add LiOH or NaOH Start->Add_Base Stir Stir at Room Temperature Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Acidify and Extract Monitor->Workup Complete Purify Purify (Recrystallize) Workup->Purify End End: 2-Acetamido-2-phenylacetic Acid Purify->End

Caption: Protocol for the hydrolysis of Methyl 2-acetamido-2-phenylacetate.

Challenges and Considerations for Direct Peptide Synthesis

The direct use of Methyl 2-acetamido-2-phenylacetate or its corresponding acid in standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) is hindered by the steric bulk of the α-phenyl group. This can lead to:

  • Low Coupling Yields: Standard coupling reagents (e.g., HBTU, HATU) may not be efficient enough to overcome the steric hindrance, resulting in incomplete coupling and deletion sequences.

  • Epimerization: The α-proton is prone to abstraction under basic conditions used in some coupling protocols, which can lead to racemization.[6]

  • Aggregation: The growing peptide chain containing bulky, hydrophobic residues can aggregate on the solid support, further reducing reaction efficiency.

Strategies to Overcome these Challenges:

  • Use of Stronger Coupling Reagents: Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or specialized coupling additives may improve yields.

  • Microwave-Assisted SPPS: Microwave irradiation can accelerate coupling and deprotection steps, potentially improving the efficiency of incorporating sterically hindered amino acids.

  • Extended Coupling Times and Double Coupling: Increasing the reaction time or performing the coupling step twice can help drive the reaction to completion.

Conclusion

Methyl 2-acetamido-2-phenylacetate is a valuable, non-canonical amino acid derivative with significant applications in the synthesis of peptidomimetics and other complex organic molecules. While its direct use in standard peptide synthesis is challenging, its utility in multicomponent reactions like the Ugi reaction provides a powerful avenue for the rapid generation of diverse and biologically relevant scaffolds. The protocols and notes provided herein offer a starting point for researchers to explore the potential of this versatile building block in their own research and development endeavors.

References

Application Notes and Protocols for Methyl 2-acetamido-2-phenylacetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-2-phenylacetate, a derivative of the non-proteinogenic amino acid phenylglycine, represents a versatile building block in medicinal chemistry. Its structure, featuring a phenylglycine core, a methyl ester, and an N-acetyl group, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of diverse molecular entities. Phenylglycine and its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, including antibiotics and anticonvulsants.[1] The N-acetyl group can influence the compound's pharmacokinetic properties and may contribute to its biological activity, analogous to other N-acetylated compounds like N-acetylcysteine, which exhibits antioxidant and anti-inflammatory properties.[2]

This document provides detailed protocols for the synthesis of Methyl 2-acetamido-2-phenylacetate and explores its potential applications in drug discovery as a key intermediate for the development of novel therapeutic agents.

Chemical Properties and Data

PropertyValueReference
CAS Number 36061-00-4N/A
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
IUPAC Name methyl 2-acetamido-2-phenylacetate
Synonyms Ac-Phg-OMe, Ac-(Phenyl)Gly-OMe
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water and organic solvents[3]

Applications in Drug Discovery

While direct therapeutic applications of Methyl 2-acetamido-2-phenylacetate are not extensively documented, its utility as a chemical intermediate is significant. The phenylglycine scaffold is a privileged structure in medicinal chemistry, and the N-acetyl and methyl ester groups serve as valuable handles for synthetic transformations.

1. Intermediate for Novel Anticonvulsants and Antinociceptives:

Phenylglycinamide derivatives have been identified as potent antiseizure and antinociceptive drug candidates.[4] Methyl 2-acetamido-2-phenylacetate can serve as a starting material for the synthesis of a variety of N-substituted phenylglycinamides. The N-acetyl group can be hydrolyzed to reveal the free amine, which can then be coupled with various carboxylic acids or other moieties to generate libraries of potential drug candidates.

2. Precursor for Peptide and Peptidomimetic Synthesis:

As a derivative of an amino acid, Methyl 2-acetamido-2-phenylacetate is a valuable building block in peptide synthesis.[] The methyl ester serves as a protecting group for the carboxylic acid, while the N-acetyl group protects the amine. These protecting groups can be selectively removed to allow for peptide bond formation at either the N- or C-terminus. This enables its incorporation into peptide chains to create novel peptides or peptidomimetics with potential therapeutic activities.

3. Chiral Auxiliary in Asymmetric Synthesis:

Phenylglycine derivatives are widely used as chiral auxiliaries to control the stereochemistry of chemical reactions.[6] Enantiomerically pure forms of Methyl 2-acetamido-2-phenylacetate can be employed to induce chirality in the synthesis of complex molecules, which is crucial for the development of stereospecific drugs.

Experimental Protocols

Two primary synthetic routes to Methyl 2-acetamido-2-phenylacetate are presented below: the N-acetylation of phenylglycine methyl ester and the esterification of N-acetyl-phenylglycine.

Protocol 1: N-Acetylation of Phenylglycine Methyl Ester

This protocol describes the synthesis of Methyl 2-acetamido-2-phenylacetate starting from Phenylglycine Methyl Ester.

Materials:

  • Phenylglycine methyl ester hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Suspend phenylglycine methyl ester hydrochloride (1.0 eq) in dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension with stirring.

  • After the addition of triethylamine is complete, add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Methyl 2-acetamido-2-phenylacetate.

Expected Yield: 85-95%

Protocol 2: Esterification of N-Acetyl-phenylglycine

This protocol details the synthesis of Methyl 2-acetamido-2-phenylacetate from N-Acetyl-phenylglycine using a method adaptable from the esterification of other N-acetylated amino acids.[7]

Materials:

  • N-Acetyl-DL-phenylglycine[3]

  • Methanol (anhydrous)

  • 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)

  • 1-Methylimidazole or another suitable base

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve N-acetyl-DL-phenylglycine (1.0 eq) in anhydrous methanol.

  • To this solution, add 2-chloro-1-methylpyridinium iodide (1.2 eq) and 1-methylimidazole (2.4 eq).[7]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC. Alternatively, the reaction can be heated to reflux or subjected to microwave irradiation to reduce reaction time.[7]

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

Expected Yield: 70-85%

Visualizations

G Figure 1: Synthetic Routes to Methyl 2-acetamido-2-phenylacetate cluster_0 Route 1: N-Acetylation cluster_1 Route 2: Esterification A Phenylglycine Methyl Ester B Methyl 2-acetamido-2-phenylacetate A->B Acetic Anhydride, Base C N-Acetyl-phenylglycine D Methyl 2-acetamido-2-phenylacetate C->D Methanol, Coupling Agent

Caption: Synthetic pathways to the target compound.

G Figure 2: Experimental Workflow for N-Acetylation start Start: Phenylglycine Methyl Ester HCl reaction 1. Dissolve in DCM 2. Add Base (TEA) 3. Add Acetic Anhydride at 0°C 4. Stir at RT start->reaction workup 1. Quench with Water 2. Wash with NaHCO3 & Brine 3. Dry (Na2SO4) & Concentrate reaction->workup purification Silica Gel Column Chromatography workup->purification product Product: Methyl 2-acetamido-2-phenylacetate purification->product

Caption: Workflow for the N-acetylation protocol.

G Figure 3: Role as an Intermediate in Drug Discovery cluster_derivatives Potential Drug Candidates intermediate Methyl 2-acetamido-2-phenylacetate anticonvulsants Anticonvulsants intermediate->anticonvulsants Hydrolysis & Amide Coupling peptides Novel Peptides intermediate->peptides Deprotection & Peptide Coupling chiral_drugs Chiral Drugs intermediate->chiral_drugs As Chiral Auxiliary

Caption: Potential applications in drug development.

References

Methyl 2-acetamido-2-phenylacetate as a derivative for chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Methyl 2-acetamido-2-phenylacetate. This compound, a key chiral intermediate in the synthesis of various pharmaceuticals, requires precise enantiomeric purity assessment. The described method utilizes a polysaccharide-based chiral stationary phase, specifically the Chiralpak AD-H, to achieve baseline resolution of the (S) and (R) enantiomers. This document provides the necessary protocols for sample preparation, HPLC conditions, and data analysis, making it an invaluable resource for researchers, scientists, and professionals in drug development and quality control.

Introduction

Methyl 2-acetamido-2-phenylacetate is a crucial chiral building block in organic synthesis. The stereochemistry of this compound is of paramount importance as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods to separate and quantify these enantiomers is essential for ensuring the safety and efficacy of the final drug products. Chiral HPLC is a powerful technique for resolving enantiomers, and the selection of an appropriate chiral stationary phase (CSP) is critical for a successful separation. Polysaccharide-based CSPs, such as derivatized cellulose and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. This application note presents a validated method for the chiral resolution of Methyl 2-acetamido-2-phenylacetate using a Chiralpak AD-H column.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm ID)

  • Mobile Phase Solvents: n-Hexane (HPLC grade), 2-Propanol (HPLC grade)

  • Sample Solvent: A mixture of n-Hexane and 2-Propanol (80:20 v/v)

  • Sample: Racemic Methyl 2-acetamido-2-phenylacetate

Preparation of Mobile Phase and Sample
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a ratio of 80:20 (v/v). Degas the mobile phase prior to use.

  • Sample Preparation: Dissolve 0.5 mg of racemic Methyl 2-acetamido-2-phenylacetate in 1.5 mL of the sample solvent (n-Hexane/2-Propanol 80:20 v/v) to obtain a final concentration of approximately 0.33 mg/mL.

HPLC Method Parameters

The separation is achieved using the following isocratic method:

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm ID)
Mobile Phase n-Hexane / 2-Propanol (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 20 µL

Data Presentation

The following table summarizes the chromatographic results obtained for the enantiomeric separation of Methyl 2-acetamido-2-phenylacetate.

EnantiomerRetention Time (min)[1]
(S)-15.3[1]
(R)-15.7[1]

Note: The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer.

Mandatory Visualizations

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Racemic Methyl 2-acetamido-2-phenylacetate Injector Injector Sample->Injector Dissolve in Solvent Solvent n-Hexane/2-Propanol (80:20 v/v) Solvent->Sample MobilePhase Mobile Phase (n-Hexane/2-Propanol 80:20) Degas Degas MobilePhase->Degas Degas->Injector Column Chiralpak AD-H (250 x 4.6 mm) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for the chiral HPLC separation of Methyl 2-acetamido-2-phenylacetate.

G cluster_system Chromatographic System Components cluster_analyte Analyte Interaction MobilePhase Mobile Phase Reservoir (n-Hexane/2-Propanol) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Manual Injector Pump->Injector Column Chiral Stationary Phase (Chiralpak AD-H) Injector->Column Racemic Racemic Mixture ((R) and (S) Enantiomers) Detector UV Detector Column->Detector Separated Separated Enantiomers DataSystem Data Acquisition System Detector->DataSystem Racemic->Column Differential Interaction

References

Application Notes and Protocols for the Large-Scale Synthesis of N-acetyl-L-phenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylglycine methyl ester is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of more complex molecules. Its structure combines the key features of an N-protected amino acid ester, making it a versatile intermediate. These application notes provide detailed protocols for the large-scale synthesis of N-acetyl-L-phenylglycine methyl ester, focusing on two primary synthetic strategies: a sequential two-step synthesis involving N-acetylation followed by esterification, and a one-pot concurrent N-acetylation and esterification method. The protocols are designed to be scalable and efficient, suitable for laboratory and pilot-plant scale production.

Synthetic Strategies Overview

The synthesis of N-acetyl-L-phenylglycine methyl ester can be approached via two main routes, each with its own set of advantages.

1. Two-Step Synthesis: This is a classical and robust approach that involves the initial N-acetylation of L-phenylglycine to yield N-acetyl-L-phenylglycine, followed by the esterification of the carboxylic acid to the corresponding methyl ester. This method allows for the isolation and purification of the intermediate, which can lead to a higher purity of the final product.

2. One-Pot Synthesis: This strategy combines the N-acetylation and esterification steps into a single reaction vessel, saving time, resources, and reducing waste. This approach is often preferred for large-scale industrial production due to its operational simplicity and improved process economics.

Protocol 1: Two-Step Synthesis

This protocol is divided into two distinct stages: the N-acetylation of L-phenylglycine and the subsequent esterification of the resulting N-acetyl-L-phenylglycine.

Step 1: N-acetylation of L-Phenylglycine

This procedure is adapted from the well-established method of acetylating amino acids using acetic anhydride.[1][2]

Reaction Scheme:

L-Phenylglycine + Acetic Anhydride → N-acetyl-L-phenylglycine

Materials and Reagents:

  • L-Phenylglycine

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent)

  • Deionized Water

  • Ice

Equipment:

  • Large glass-lined reactor with mechanical stirring, temperature control, and an addition funnel.

  • Filtration apparatus (e.g., Büchner funnel or Nutsche filter).

  • Drying oven (vacuum or convection).

Experimental Protocol:

  • Charging the Reactor: Charge the reactor with L-phenylglycine (1.0 eq). For every 1 kg of L-phenylglycine, add 4 L of deionized water.

  • Dissolution: Stir the mixture vigorously at room temperature until the L-phenylglycine is substantially dissolved. A gentle warming to 30-40 °C can aid dissolution.

  • Addition of Acetic Anhydride: Cool the mixture to 10-15 °C using a cooling jacket. Slowly add acetic anhydride (2.2 eq) to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 25 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by TLC or online NMR spectroscopy.[2]

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C and stir for 1-2 hours to induce crystallization of the N-acetyl-L-phenylglycine.

  • Filtration: Collect the crystalline product by filtration. Wash the filter cake with ice-cold deionized water (2 x 1 L per kg of starting material) to remove acetic acid and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Quantitative Data:

ParameterValueReference
Typical Yield85-95%[1]
Purity (by HPLC)>98%N/A
Melting Point190-192 °CN/A
Step 2: Esterification of N-acetyl-L-phenylglycine

This procedure utilizes a common method for esterifying N-protected amino acids using methanol with an acid catalyst.

Reaction Scheme:

N-acetyl-L-phenylglycine + Methanol --(H+)--> N-acetyl-L-phenylglycine Methyl Ester

Materials and Reagents:

  • N-acetyl-L-phenylglycine (from Step 1)

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Glass-lined reactor with mechanical stirring, reflux condenser, and temperature control.

  • Rotary evaporator.

  • Separatory funnel.

Experimental Protocol:

  • Charging the Reactor: Suspend N-acetyl-L-phenylglycine (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Acid Catalyst Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (0.2 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition, heat the mixture to reflux (around 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-acetyl-L-phenylglycine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.

Quantitative Data:

ParameterValueReference
Typical Yield80-90%N/A
Purity (by HPLC)>99%N/A
Melting Point110-112 °CN/A

Protocol 2: One-Pot Synthesis

This protocol describes a concurrent N-acetylation and esterification of L-phenylglycine using triethyl orthoacetate, adapted for the synthesis of the methyl ester. While the original literature focuses on ethyl esters, a similar transformation can be expected with trimethyl orthoacetate or by transesterification.[3]

Reaction Scheme:

L-Phenylglycine + Trimethyl Orthoacetate → N-acetyl-L-phenylglycine Methyl Ester

Materials and Reagents:

  • L-Phenylglycine

  • Trimethyl Orthoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Methanol (for transesterification if using triethyl orthoacetate)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Glass-lined reactor with mechanical stirring, Dean-Stark trap (or distillation setup), and temperature control.

  • Rotary evaporator.

  • Separatory funnel.

Experimental Protocol:

  • Charging the Reactor: Charge the reactor with L-phenylglycine (1.0 eq) and toluene (10 volumes).

  • Addition of Reagent: Add trimethyl orthoacetate (1.5-2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (around 110 °C) and remove the generated methanol and acetic acid by-products using a Dean-Stark trap or by slow distillation. The reaction is typically complete within 6-12 hours. Monitor by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data:

ParameterValue (Estimated)Reference
Typical Yield70-85%[3]
Purity (by HPLC)>97%N/A

Visualizations

Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Esterification L_PG L-Phenylglycine Reaction1 + L_PG->Reaction1 AA Acetic Anhydride AA->Reaction1 N_Ac_L_PG N-acetyl-L-phenylglycine Reaction2 + N_Ac_L_PG->Reaction2 Reaction1->N_Ac_L_PG MeOH Methanol MeOH->Reaction2 N_Ac_L_PG_Ester N-acetyl-L-phenylglycine Methyl Ester Reaction2->N_Ac_L_PG_Ester

Caption: Workflow for the two-step synthesis of N-acetyl-L-phenylglycine methyl ester.

One-Pot Synthesis Logical Relationship

One_Pot_Synthesis Start L-Phenylglycine + Trimethyl Orthoacetate Intermediate Reactive Intermediates (Imidate, Oxazolidinone) Start->Intermediate Reflux Product N-acetyl-L-phenylglycine Methyl Ester Intermediate->Product Rearrangement

Caption: Logical flow of the one-pot synthesis highlighting key intermediate stages.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be carried out in a dry atmosphere and in a fume hood.

  • Sulfuric Acid: Strong acid and corrosive. Handle with care and appropriate PPE.

  • Solvents: Toluene, ethyl acetate, and methanol are flammable. Keep away from ignition sources.

Conclusion

The choice between the two-step and one-pot synthesis protocols will depend on the specific requirements of the production campaign, including scale, desired purity, and available equipment. The two-step method offers better control over the purity of the final product, while the one-pot method provides a more streamlined and potentially more cost-effective process for large-scale manufacturing. Both methods, when executed with care, can provide high yields of N-acetyl-L-phenylglycine methyl ester. It is recommended to perform small-scale optimization experiments before proceeding to a large-scale synthesis.

References

Application Notes and Protocols for the Coupling Reactions of Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for various coupling reactions involving Methyl 2-acetamido-2-phenylacetate and its derivatives. The information is intended to guide researchers in the synthesis of novel compounds with potential applications in medicinal chemistry and drug development.

Amide Bond Formation via Direct Catalytic Amidation

The carboxylic acid analogue of the title compound, 2-acetamido-2-phenylacetic acid, can be readily coupled with a variety of primary and secondary amines to form the corresponding amides. These N-substituted 2-acetamido-2-phenylacetamides are valuable scaffolds in medicinal chemistry. Direct catalytic amidation offers an atom-economical and environmentally friendly alternative to traditional coupling reagents.

Data Presentation: Catalytic Amidation of 2-Acetamido-2-phenylacetic Acid
EntryAmine PartnerCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BenzylamineNiCl₂ (10)Toluene11020~90 (estimated)
2AnilineNiCl₂ (10)Toluene11020Low (estimated)
3BenzylamineB(OCH₂CF₃)₃ (200)MeCN801591[1]
4MorpholineB(OCH₂CF₃)₃ (200)MeCN8015High (estimated)

*Yields are based on analogous reactions with phenylacetic acid and are estimates for 2-acetamido-2-phenylacetic acid.[1]

Experimental Protocol: Nickel-Catalyzed Amidation

This protocol is adapted from the direct amidation of phenylacetic acid derivatives.[1]

Materials:

  • 2-Acetamido-2-phenylacetic acid

  • Amine (e.g., Benzylamine)

  • Nickel(II) chloride (NiCl₂)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-acetamido-2-phenylacetic acid (1.0 equiv) and anhydrous toluene.

  • Add NiCl₂ (0.10 equiv) to the suspension.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Add 2-acetamido-2-phenylacetic acid, NiCl2, and Toluene start->reactants amine_add Add Amine reactants->amine_add heat Heat to 110°C for 20h amine_add->heat tlc Monitor by TLC heat->tlc cool Cool to RT tlc->cool Reaction Complete filter_cat Filter Catalyst cool->filter_cat wash Aqueous Wash filter_cat->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: Workflow for Nickel-Catalyzed Amide Coupling.

Palladium-Catalyzed Cross-Coupling Reactions

For derivatives of Methyl 2-acetamido-2-phenylacetate functionalized with a halide on the phenyl ring (e.g., Methyl 2-acetamido-2-(4-bromophenyl)acetate), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions are powerful tools for carbon-carbon bond formation.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides

This data is based on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various boronic acids and can be considered as a starting point for the optimization of similar reactions with Methyl 2-acetamido-2-(4-bromophenyl)acetate.[2]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801860[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8020Good (estimated)
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8022Moderate (estimated)
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-acetamido-2-(4-bromophenyl)acetate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine Methyl 2-acetamido-2-(4-bromophenyl)acetate (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 18-24 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Pd Catalyst start->reagents solvent Add Anhydrous Solvent and Degassed Water reagents->solvent heat Heat to 80-100°C for 18-24h solvent->heat monitor Monitor Reaction by TLC heat->monitor cool_dilute Cool and Dilute with Ethyl Acetate monitor->cool_dilute Reaction Complete wash Wash with Water and Brine cool_dilute->wash dry_conc Dry and Concentrate wash->dry_conc purify Column Chromatography dry_conc->purify product Final Biaryl Product purify->product

Caption: General Workflow for a Suzuki-Miyaura Coupling Reaction.

Ugi Four-Component Reaction (U-4CR)

The core α-acetamido amide structure of Methyl 2-acetamido-2-phenylacetate can be synthesized in a highly convergent manner using the Ugi four-component reaction. This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot process. Using 2-acetamido-2-phenylacetic acid as the carboxylic acid component allows for the direct synthesis of derivatives with diverse substituents.

Data Presentation: Typical Ugi Four-Component Reaction Conditions
AldehydeAmineIsocyanideCarboxylic AcidSolventTemperatureTimeYield
BenzaldehydeAnilinetert-Butyl isocyanideBenzoic AcidWater or Solvent-freeRoom Temp.24-48hModerate to Good[3]
IsobutyraldehydeBenzylamineCyclohexyl isocyanideAcetic AcidMethanolRoom Temp.24hGood (estimated)
FormaldehydeMethylamineEthyl isocyanoacetate2-Acetamido-2-phenylacetic acidMethanolRoom Temp.24hGood (estimated)
Experimental Protocol: Ugi Four-Component Reaction

This is a general protocol for the Ugi reaction.[3][4][5]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Aniline)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • 2-Acetamido-2-phenylacetic acid

  • Methanol (or other suitable solvent like water)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the amine (1.0 equiv) and the aldehyde (1.0 equiv) in methanol. Stir for 30 minutes at room temperature to pre-form the imine.

  • Add 2-acetamido-2-phenylacetic acid (1.0 equiv) to the mixture and stir for another 10 minutes.

  • Add the isocyanide (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24 to 48 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography to obtain the desired α-acylamino amide.

Ugi_Reaction_Pathway cluster_inputs Four Components cluster_intermediates Reaction Intermediates cluster_rearrangement Final Step Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid 2-Acetamido-2- phenylacetic acid Adduct Intermediate Adduct Carboxylic_Acid->Adduct as Carboxylate Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Iminium_Ion Iminium Ion Imine->Iminium_Ion + H⁺ (from Acid) Iminium_Ion->Nitrilium_Ion Nitrilium_Ion->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Product Mumm->Product

References

Application Notes and Protocols: Protection and Deprotection of Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-2-phenylacetate is a valuable building block in organic synthesis, particularly in the preparation of modified amino acids and peptidomimetics. The strategic protection and deprotection of its functional groups—the secondary acetamide and the methyl ester—are crucial for the successful synthesis of more complex target molecules. These application notes provide detailed protocols for the N-acetylation of the parent amine, as well as selective deprotection methodologies for both the acetamido and methyl ester functionalities.

Protection of the Amino Group: N-Acetylation

The protection of the amino group of methyl 2-amino-2-phenylacetate is readily achieved through N-acetylation. This transformation introduces an acetyl group, which is stable under a range of reaction conditions, yet can be removed when desired. A common and efficient method involves the use of acetic anhydride.

Experimental Protocol: N-Acetylation of Methyl 2-amino-2-phenylacetate

Materials:

  • Methyl 2-amino-2-phenylacetate

  • Acetic acid

  • Acetic anhydride

  • Water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, mix methyl 2-amino-2-phenylacetate and acetic acid at a molar ratio of 1:5.

  • Heat the mixture to 50°C with stirring for 2 hours.

  • Over a period of 3 hours, add acetic anhydride (1.2 molar equivalents relative to the amino acid ester) dropwise to the reaction mixture while maintaining the temperature at 50°C.

  • Continue stirring at 50°C for an additional 2 hours after the addition is complete.

  • Distill off the excess acetic acid and acetic anhydride under reduced pressure.

  • To the residue, add water (2 times the initial mass of the amino acid ester) and stir while cooling in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield methyl 2-acetamido-2-phenylacetate.[1]

Data Presentation: N-Acetylation
ReactantReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 2-amino-2-phenylacetateAcetic anhydride (1.2 eq)Acetic Acid50792-98[1]
Aromatic primary amineAcetyl chloride (1.1 eq)Brine/AcetoneRoom Temp.1~90-95[2][3]

Deprotection Strategies

The selective removal of either the N-acetyl group or the methyl ester is essential for further synthetic manipulations. The choice of deprotection strategy depends on the desired outcome and the stability of other functional groups within the molecule.

Selective Deprotection of the N-Acetyl Group

For the selective removal of the N-acetyl group while preserving the methyl ester, mild reaction conditions are required to avoid concomitant ester hydrolysis.

a) Deprotection using Oxalyl Chloride and Propylene Glycol

This method provides a mild and selective cleavage of secondary acetamides without affecting the ester functionality and is particularly useful for substrates prone to epimerization.[4][5][6][7]

Materials:

  • Methyl 2-acetamido-2-phenylacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine or 2,6-Lutidine

  • Oxalyl chloride

  • Propylene glycol

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Dissolve methyl 2-acetamido-2-phenylacetate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add one equivalent of pyridine or 2,6-lutidine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add one equivalent of oxalyl chloride dropwise.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Add two equivalents of propylene glycol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent. The product is the corresponding amine hydrochloride salt.[4][8]

b) Deprotection using Schwartz's Reagent

Schwartz's reagent (zirconocene hydrochloride) offers a mild and chemoselective method for N-deacetylation.[9][10][11][12]

Materials:

  • Methyl 2-acetamido-2-phenylacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Schwartz's reagent (Cp₂ZrHCl)

  • Water

  • Standard inert atmosphere glassware and techniques

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve methyl 2-acetamido-2-phenylacetate in anhydrous THF.

  • Add 3-6 equivalents of Schwartz's reagent to the stirred solution at room temperature.

  • Stir the reaction mixture for 0.5-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.[9][11]

Data Presentation: N-Deacetylation
SubstrateReagentsSolventTemperatureTimeYieldReference
Secondary AcetamidesOxalyl chloride, Propylene glycol, PyridineTHF0°C to RT3-5 hGood[4][8]
N-Acetyl NucleosidesSchwartz's Reagent (3-6 eq)THFRoom Temp.0.5-3 h47-80%[9][11]

Selective Deprotection of the Methyl Ester Group

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions. Lithium hydroxide is a commonly used reagent for this transformation, particularly in substrates with other sensitive functional groups.

Experimental Protocol: Methyl Ester Hydrolysis

Materials:

  • Methyl 2-acetamido-2-phenylacetate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve methyl 2-acetamido-2-phenylacetate in a mixture of THF, methanol, and water (typically in a 3:1:1 or 2:2:1 ratio).[13]

  • Add 3-5 equivalents of lithium hydroxide monohydrate to the solution.[14]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.[14]

  • Upon completion of the reaction, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.

  • The resulting precipitate of 2-acetamido-2-phenylacetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation: Methyl Ester Hydrolysis
Substrate TypeReagentSolvent SystemTemperatureTimeYield (%)Reference
N-Alkyl-α-amino methyl esters5N LiOHDioxaneRoom Temp.-90[15]
General Methyl EstersLiOH (3-5 eq)THF/MeOH/H₂ORoom Temp.1-3 hHigh[13][14]
Methyl Phenylacetate6N NaOH1,4-Dioxane60°C2 h95

Visualizing the Pathways

The following diagrams illustrate the logical flow of the protection and deprotection strategies.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Start Methyl 2-amino- 2-phenylacetate Protect N-Acetylation Start->Protect Ac₂O, AcOH Protected Methyl 2-acetamido- 2-phenylacetate Protect->Protected Protected_Start Methyl 2-acetamido- 2-phenylacetate Deacetylate N-Deacetylation Protected_Start->Deacetylate Oxalyl Chloride or Schwartz's Reagent Hydrolyze Ester Hydrolysis Protected_Start->Hydrolyze LiOH, THF/MeOH/H₂O Amine_Product Methyl 2-amino- 2-phenylacetate Deacetylate->Amine_Product Acid_Product 2-Acetamido- 2-phenylacetic acid Hydrolyze->Acid_Product

Caption: Workflow for the protection and selective deprotection of Methyl 2-acetamido-2-phenylacetate.

DeprotectionLogic Start Methyl 2-acetamido-2-phenylacetate Choice Desired Functional Group Transformation Start->Choice Remove_Acetyl Remove N-Acetyl Group Choice->Remove_Acetyl Free Amine Remove_Ester Hydrolyze Methyl Ester Choice->Remove_Ester Free Acid Method_Acetyl Mild Conditions: - Oxalyl Chloride/Propylene Glycol - Schwartz's Reagent Remove_Acetyl->Method_Acetyl Method_Ester Basic Hydrolysis: - LiOH in THF/MeOH/H₂O Remove_Ester->Method_Ester Product_Amine Product: Methyl 2-amino-2-phenylacetate Method_Acetyl->Product_Amine Product_Acid Product: 2-Acetamido-2-phenylacetic acid Method_Ester->Product_Acid

Caption: Decision logic for the selective deprotection of Methyl 2-acetamido-2-phenylacetate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl 2-acetamido-2-phenylacetate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of Methyl 2-acetamido-2-phenylacetate. The proposed synthesis involves two key steps: N-acetylation of phenylglycine followed by esterification.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

A1: Low overall yield in this two-step synthesis can stem from issues in either the N-acetylation or the esterification step, as well as suboptimal purification. The most common culprits are:

  • Incomplete N-acetylation: If the phenylglycine is not fully converted to N-acetyl-phenylglycine, the unreacted starting material will be difficult to separate and will not proceed to the esterification step.

  • Inefficient Esterification: The esterification of the carboxylic acid can be an equilibrium-driven process. Insufficient removal of water or use of a non-optimal catalyst can lead to low conversion.

  • Side Reactions: Undesirable side reactions can consume starting materials or the desired product.

  • Purification Losses: Significant amounts of product may be lost during workup and purification steps.[1]

Q2: How can I determine if the initial N-acetylation of phenylglycine is the source of the low yield?

A2: To diagnose issues with the N-acetylation step, you can:

  • Monitor the reaction using Thin Layer Chromatography (TLC): Spot the reaction mixture alongside your phenylglycine starting material. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the progress of the reaction.[2]

  • Isolate and Characterize the Intermediate: Before proceeding to the esterification, you can work up a small aliquot of the acetylation reaction mixture to isolate the N-acetyl-phenylglycine. Characterization by ¹H NMR or melting point analysis can confirm its identity and purity.

  • Check the pH: The reaction of an amino acid with acetic anhydride is typically performed under basic conditions to neutralize the acetic acid byproduct. Ensure the pH is maintained in the optimal range for the reaction.

Q3: I suspect the esterification of N-acetyl-phenylglycine is inefficient. How can I improve the yield of this step?

A3: Improving the esterification yield often involves addressing the reaction equilibrium and catalysis:

  • Choice of Esterification Method:

    • Fischer Esterification (Acid-Catalyzed): This is a common method using an excess of methanol and a strong acid catalyst (e.g., sulfuric acid). To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a drying agent.

    • Using a Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) EDC can be used to activate the carboxylic acid, leading to higher yields under milder conditions.

    • Mukaiyama's Reagent: This can be an effective method for esterification, especially when dealing with sensitive substrates.[3][4]

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, as water can inhibit the reaction.[1]

    • Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Increasing the temperature can accelerate the reaction but may also lead to side products.

Q4: What are the potential side reactions that could be lowering my yield, and how can I minimize them?

A4: Several side reactions can occur during the synthesis:

  • Racemization: The chiral center at the alpha-carbon is susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures. The formation of an oxazolone intermediate, similar to the Dakin-West reaction, can facilitate this.[5] To minimize this, use milder reaction conditions and avoid prolonged exposure to strong acids or bases.

  • Decarboxylation: In some cases, particularly at high temperatures, decarboxylation of the carboxylic acid can occur.

  • Over-acylation: In the Dakin-West reaction, over-acylation can be an issue. While less common in a simple N-acetylation, using a large excess of acetic anhydride could potentially lead to unwanted byproducts.[1]

Q5: My purification process seems to result in significant product loss. What are some best practices for purifying Methyl 2-acetamido-2-phenylacetate?

A5: Effective purification is key to obtaining a good yield of pure product.

  • Workup: After the reaction, a proper aqueous workup is necessary to remove unreacted reagents and catalysts. This typically involves washing with a saturated sodium bicarbonate solution to remove acidic components, followed by a brine wash.[2]

  • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Chromatography: Flash column chromatography is often the most effective method for purifying the final product.[6] Selecting the right solvent system (eluent) is crucial and can be determined by TLC analysis.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Data Presentation

Table 1: Factors Influencing Yield in Similar Acylamino Ester Syntheses

ParameterConditionExpected Impact on YieldPotential Issues
N-Acetylation
Acetic Anhydride1.1 - 1.5 equivalentsSufficient for complete reactionLarge excess can lead to purification difficulties
Base (e.g., Pyridine, NaOAc)Catalytic to stoichiometricNeutralizes byproduct, drives reactionExcess base can promote side reactions[1]
Temperature0 °C to Room TemperatureMilder conditions minimize side reactionsSlower reaction rate
Esterification (Fischer)
MethanolLarge excess (as solvent)Drives equilibrium forward-
Acid Catalyst (H₂SO₄)Catalytic amountSpeeds up reactionCan cause degradation or racemization if too concentrated or heated for too long
Water RemovalDean-Stark or drying agentEssential for high conversionIncomplete removal limits yield
TemperatureRefluxIncreases reaction ratePotential for side reactions

Experimental Protocols

Protocol 1: N-Acetylation of Phenylglycine

  • Dissolution: In a round-bottom flask, dissolve phenylglycine (1 equivalent) in a suitable aqueous base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Acidification: After the reaction is complete, cool the mixture again in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the N-acetyl-phenylglycine.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Esterification of N-acetyl-phenylglycine

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend N-acetyl-phenylglycine (1 equivalent) in anhydrous methanol (serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude methyl 2-acetamido-2-phenylacetate by flash column chromatography or recrystallization.

Visualizations

Reaction_Pathway Phenylglycine Phenylglycine N_Acetyl_Phenylglycine N-acetyl-phenylglycine Phenylglycine->N_Acetyl_Phenylglycine Acetic Anhydride, Base Methyl_Ester Methyl 2-acetamido-2-phenylacetate N_Acetyl_Phenylglycine->Methyl_Ester Methanol, H+ catalyst

Caption: Reaction pathway for the synthesis of Methyl 2-acetamido-2-phenylacetate.

Troubleshooting_Workflow decision decision issue issue solution solution start Low Overall Yield check_acetylation Is N-acetylation complete? start->check_acetylation check_esterification Is esterification complete? check_acetylation->check_esterification Yes optimize_acetylation Optimize Acetylation: - Check base stoichiometry - Monitor by TLC - Ensure sufficient reaction time check_acetylation->optimize_acetylation No check_purification Significant loss during purification? check_esterification->check_purification Yes optimize_esterification Optimize Esterification: - Use anhydrous conditions - Ensure efficient water removal - Consider alternative methods (e.g., coupling agents) check_esterification->optimize_esterification No optimize_purification Optimize Purification: - Perform multiple extractions - Optimize chromatography solvent system - Consider recrystallization check_purification->optimize_purification Yes final_product Improved Yield check_purification->final_product No optimize_acetylation->check_esterification optimize_esterification->check_purification optimize_purification->final_product

Caption: Troubleshooting workflow for low yield in synthesis.

Yield_Factors Yield Yield Water Water Content Yield->Water decreases with Temp Temperature Yield->Temp complex effect Purity Reagent Purity Yield->Purity increases with Time Reaction Time Yield->Time increases with (to optimum)

References

Technical Support Center: Optimizing Enzymatic Resolution of N-acetyl-phenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the enzymatic kinetic resolution of N-acetyl-phenylglycine methyl ester. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic resolution of N-acetyl-phenylglycine methyl ester?

The process is a kinetic resolution where an enzyme, typically a lipase or protease, selectively catalyzes the hydrolysis of one enantiomer of the racemic N-acetyl-phenylglycine methyl ester into its corresponding carboxylic acid (N-acetyl-phenylglycine). The other enantiomer of the ester remains largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers, yielding one as the acid and the other as the unreacted ester. A theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[1]

Q2: Which enzymes are commonly used for this type of resolution?

Lipases are the most frequently used enzymes for resolving amino acid esters due to their broad substrate specificity, stability in organic solvents, and commercial availability.[2] Commonly screened lipases include those from Pseudomonas cepacia, Candida antarctica (CALB, often immobilized as Novozym 435), Candida rugosa, and Porcine pancreas.[2][3][4] Proteases like α-chymotrypsin have also been shown to be effective.[5]

Q3: What are the critical parameters to optimize for a successful resolution?

The efficiency and enantioselectivity of the enzymatic resolution are primarily influenced by pH, temperature, enzyme choice and concentration, substrate concentration, and the reaction medium (solvent).[6] Systematic optimization of these parameters is crucial for achieving high enantiomeric excess (ee) and acceptable reaction rates.

Q4: How is the reaction progress and enantiomeric excess (ee) monitored?

Reaction progress is typically monitored by High-Performance Liquid Chromatography (HPLC) to measure the consumption of the starting ester and the formation of the carboxylic acid product. The enantiomeric excess (ee) of both the remaining substrate and the product is determined using chiral HPLC or chiral Gas Chromatography (GC).[7]

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic resolution of N-acetyl-phenylglycine methyl ester.

Problem Possible Cause Suggested Solution
Low or No Conversion Suboptimal pH: Enzyme activity is highly dependent on pH.Verify that the buffer pH is within the optimal range for the selected enzyme (typically pH 6-8 for lipases).[8] Perform small-scale experiments across a pH range (e.g., 6.0, 7.0, 8.0) to find the optimum.
Incorrect Temperature: The temperature may be too low, resulting in a very slow reaction, or too high, causing enzyme denaturation.Optimize the temperature. A common starting range is 30-50°C for many lipases.[1][9]
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.Use a fresh batch of enzyme or test its activity with a standard substrate (e.g., hydrolysis of p-nitrophenyl acetate).
Insufficient Enzyme Loading: The amount of enzyme is too low for an efficient reaction rate.Increase the enzyme concentration incrementally. A typical starting point is 10-20 mg of enzyme per mmol of substrate.[3]
Low Enantioselectivity (low ee) Suboptimal Temperature: Enantioselectivity is often temperature-dependent.Try running the reaction at a lower temperature. This can sometimes significantly enhance enantioselectivity, though it will likely decrease the reaction rate.[6]
Inappropriate Solvent: The organic solvent can affect the enzyme's conformation and flexibility, thereby influencing selectivity.[6][10]Screen a variety of organic solvents with different properties (e.g., hexane, toluene, tert-butyl methyl ether).[6] Polar solvents like DMSO can sometimes increase selectivity but may reduce the reaction rate.[10][11]
Incorrect Enzyme Choice: The inherent selectivity of the chosen enzyme may be low for this specific substrate.Screen a panel of different lipases or proteases to identify one with better enantioselectivity.[3][6]
Reaction Stalls at ~50% Conversion Kinetic Resolution Limit: This is the expected outcome for a successful kinetic resolution.This is not a problem but the principle of the method. The goal is to convert ~50% of the racemate to selectively isolate one enantiomer as the product and the other as the unreacted starting material.[1]
Difficulty in Product Separation Emulsion Formation: Denatured protein can cause emulsions during the extraction phase.Centrifuge or filter the reaction mixture to remove the enzyme (especially if immobilized) before performing the liquid-liquid extraction.
Inefficient Extraction: The acid and ester are not separating cleanly between the aqueous and organic phases.Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) to deprotonate the carboxylic acid and draw it into the aqueous layer. When re-acidifying to recover the acid, ensure the pH is sufficiently acidic (pH < 3).[12][13]

Data Presentation

The following tables summarize the typical effects of various parameters on the enzymatic resolution. The data is representative and illustrates general trends.

Table 1: Effect of pH on Lipase Activity and Enantioselectivity

pHRelative Activity (%)Enantiomeric Excess (ee) of Product (%)
5.04585
6.08092
7.0100>99
8.09098
9.06094
Conditions: 40°C, Phosphate buffer, Lipase from Pseudomonas cepacia.

Table 2: Effect of Temperature on Lipase Activity and Enantioselectivity

Temperature (°C)Relative Activity (%)Enantiomeric Excess (ee) of Product (%)
2550>99
3075>99
4010098
508595
6040 (potential denaturation)88
Conditions: pH 7.0, Phosphate buffer, Lipase from Pseudomonas cepacia.

Table 3: Screening of Different Lipases

Enzyme SourceConversion (%) at 24hEnantiomeric Excess (ee) of Product (%)Enantiomeric Ratio (E)
Pseudomonas cepacia48>99>200
Candida antarctica Lipase B (CALB)4598150
Candida rugosa358825
Porcine Pancreas258012
Conditions: pH 7.0, 40°C, Phosphate buffer/Toluene (1:1).

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution

  • Reaction Setup: To a solution of racemic N-acetyl-phenylglycine methyl ester (e.g., 1 mmol, 207 mg) in a suitable buffer (e.g., 10 mL of 0.1 M phosphate buffer, pH 7.0), add an organic co-solvent like toluene or hexane if required (e.g., 10 mL).

  • Enzyme Addition: Add the selected lipase (e.g., 20-50 mg of free lipase powder or a corresponding amount of immobilized enzyme).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40°C) using a magnetic stirrer or shaker.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the reaction in the aliquot (e.g., with acetonitrile), filter, and analyze by HPLC to determine the conversion rate.

  • Reaction Termination: Stop the reaction when it reaches approximately 50% conversion to maximize the yield and ee of both enantiomers. This can be done by filtering off the (immobilized) enzyme or by denaturing it (e.g., by a pH shift).

  • Work-up and Separation:

    • Filter the reaction mixture to remove the enzyme.

    • Transfer the filtrate to a separatory funnel and add an organic solvent like ethyl acetate.

    • Make the aqueous phase basic (pH ~9-10) with a dilute base (e.g., 1 M NaHCO₃ or Na₂CO₃).

    • Separate the layers. The organic layer contains the unreacted ester enantiomer.[13]

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and evaporate the solvent to recover the ester.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with a dilute acid (e.g., 1 M HCl). The carboxylic acid product should precipitate or can be extracted with fresh ethyl acetate.[12]

Protocol 2: Analytical Method by Chiral HPLC

  • Sample Preparation: Prepare samples of the recovered ester and the acid product at a concentration of approximately 1 mg/mL in the mobile phase or a suitable solvent.[14]

  • Chromatographic Conditions (Example):

    • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. Trifluoroacetic acid (0.1%) may be added for acid analysis.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm.[15]

    • Temperature: 25°C.

  • Analysis: Inject the samples of the racemic starting material, the unreacted ester, and the acid product. Calculate the enantiomeric excess (ee %) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Visualizations

G cluster_0 Phase 1: Preparation & Reaction cluster_1 Phase 2: Monitoring & Termination cluster_2 Phase 3: Work-up & Analysis start Racemic N-acetyl- phenylglycine methyl ester setup Dissolve in Buffer/Solvent Set pH and Temperature start->setup add_enzyme Add Lipase/ Protease setup->add_enzyme react Incubate with Stirring (e.g., 40°C, pH 7) add_enzyme->react monitor Monitor Conversion by HPLC react->monitor check Conversion ≈ 50%? monitor->check check->monitor No terminate Terminate Reaction (e.g., filter enzyme) check->terminate Yes extract Acid-Base Extraction terminate->extract isolate_ester (S)-Ester (Organic Phase) extract->isolate_ester isolate_acid (R)-Acid (Aqueous Phase -> Acidify) extract->isolate_acid analyze Analyze ee% by Chiral HPLC isolate_ester->analyze isolate_acid->analyze ester_final (S)-Ester Product analyze->ester_final acid_final (R)-Acid Product analyze->acid_final G start Problem Observed q1 Low Conversion? start->q1 q2 Low Enantioselectivity (ee)? start->q2 sol_ph 1. Optimize pH (Test range 6-8) q1->sol_ph Yes sol_ee_temp 1. Lower Reaction Temperature (e.g., 25-30°C) q2->sol_ee_temp Yes sol_temp 2. Optimize Temperature (Test range 30-50°C) sol_ph->sol_temp sol_enzyme 3. Check Enzyme Activity / Increase Loading sol_temp->sol_enzyme sol_ee_solvent 2. Screen Different Organic Solvents sol_ee_temp->sol_ee_solvent sol_ee_enzyme 3. Screen Different Enzymes (Lipases) sol_ee_solvent->sol_ee_enzyme

References

identification of side products in Methyl 2-acetamido-2-phenylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-acetamido-2-phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of Methyl 2-acetamido-2-phenylacetate?

A1: The most prevalent laboratory synthesis method is the N-acetylation of methyl 2-amino-2-phenylacetate. This reaction typically involves treating the starting amine with an acetylating agent, most commonly acetic anhydride, often in the presence of a base or in a suitable solvent.

Q2: What are the potential side products I should be aware of during this synthesis?

A2: Several side products can form depending on the reaction conditions. The most common include:

  • Unreacted Starting Material: Incomplete reaction can leave residual methyl 2-amino-2-phenylacetate.

  • Hydrolysis Products: The ester or the amide functional group can undergo hydrolysis to form 2-acetamido-2-phenylacetic acid or revert to the starting material. This is more likely if water is present or during aqueous work-up procedures.

  • Diacetylated Byproducts: While less common for secondary amides, over-acetylation is a theoretical possibility under harsh conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting material and the purified product, you can determine when the starting material has been consumed. High-performance liquid chromatography (HPLC) can also be utilized for more quantitative monitoring.

Q4: What are the recommended purification techniques for Methyl 2-acetamido-2-phenylacetate?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the scale of the reaction and the impurities present. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) is commonly employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the molar ratio of the acetylating agent is sufficient (a slight excess may be required).- Extend the reaction time or gently heat the reaction mixture if the reaction is sluggish at room temperature.- Ensure the starting materials and solvent are dry.
Product loss during work-up or purification.- Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- Choose an appropriate recrystallization solvent and technique to maximize recovery.- If using column chromatography, ensure proper packing and eluent selection.
Presence of Starting Material in the Final Product Incomplete acetylation.- Increase the amount of acetylating agent.- Add a mild base (e.g., triethylamine, pyridine) to scavenge the acid byproduct and drive the reaction to completion.
Formation of 2-acetamido-2-phenylacetic acid Hydrolysis of the methyl ester.- Use anhydrous reagents and solvents.- Avoid prolonged exposure to acidic or basic aqueous conditions during the work-up.- If the impurity is present, it can often be removed by a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up, as the carboxylic acid will be deprotonated and become water-soluble.
Product appears oily or does not solidify Presence of impurities.- Purify the product using column chromatography to remove residual solvents and byproducts.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 2-acetamido-2-phenylacetate

This protocol describes the N-acetylation of methyl 2-amino-2-phenylacetate using acetic anhydride.

Materials:

  • Methyl 2-amino-2-phenylacetate

  • Acetic anhydride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve methyl 2-amino-2-phenylacetate (1 equivalent) in a suitable solvent such as ethyl acetate in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Identification of Side Products by NMR and MS

The identification of the main product and potential side products can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Sample Preparation:

  • NMR: Dissolve a small amount of the purified product or isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Expected Analytical Data:

Compound1H NMR (Predicted)MS (ESI+) (m/z)
Methyl 2-acetamido-2-phenylacetate (Product) Phenyl protons (multiplet), CH proton (doublet), NH proton (doublet), OCH₃ protons (singlet), COCH₃ protons (singlet)[M+H]⁺, [M+Na]⁺
Methyl 2-amino-2-phenylacetate (Starting Material) Phenyl protons (multiplet), CH proton (singlet), NH₂ protons (broad singlet), OCH₃ protons (singlet)[M+H]⁺
2-acetamido-2-phenylacetic acid (Hydrolysis Product) Phenyl protons (multiplet), CH proton (doublet), NH proton (doublet), COCH₃ protons (singlet), COOH proton (broad singlet)[M-H]⁻, [M+Na]⁺

Visual Guides

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material add_reagent Add Acetic Anhydride start->add_reagent react Stir at Room Temp add_reagent->react quench Quench with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product side_products main_product Methyl 2-acetamido-2-phenylacetate (Desired Product) water_present Presence of Water (e.g., in work-up) main_product->water_present starting_material Methyl 2-amino-2-phenylacetate (Starting Material) incomplete_reaction Incomplete Reaction starting_material->incomplete_reaction hydrolysis_product 2-acetamido-2-phenylacetic acid (Hydrolysis Product) incomplete_reaction->main_product Acetylation water_present->hydrolysis_product Ester Hydrolysis

preventing racemization during the synthesis of Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Methyl 2-acetamido-2-phenylacetate.

Troubleshooting Guides

Issue: Significant racemization observed in the final product.

This is a common issue when synthesizing chiral α-amino acid derivatives. The primary cause is the abstraction of the acidic α-proton, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a racemic mixture. For N-acetylated amino acids, racemization can also occur through the formation of an oxazolone intermediate.[1][2]

Troubleshooting Steps:

  • Choice of Base: The selection of the base is critical. Strong, non-hindered bases can readily deprotonate the α-carbon.

    • Recommendation: Use a weak, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3] Avoid strong bases such as diisopropylethylamine (DIPEA) if possible, or use it in minimal quantities.[1]

  • Reaction Temperature: Higher temperatures provide the activation energy for racemization.

    • Recommendation: Perform the reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature if necessary.

  • Coupling Reagents and Additives: The choice of coupling reagent for esterification or amidation steps is crucial.

    • Recommendation: Use coupling reagents known to suppress racemization. Carbodiimide reagents like DCC or DIC should be used with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][4] Uronium-based reagents like HBTU or HATU can also be effective, particularly when paired with a weaker base.[4]

  • Activation Time: Prolonged activation of the carboxylic acid can increase the likelihood of oxazolone formation.

    • Recommendation: Minimize the pre-activation time of the N-acetyl-phenylalanine before adding the alcohol (methanol). In-situ activation is often preferred.

Issue: Low yield of the desired enantiomer after enzymatic resolution.

Enzymatic resolution is a powerful technique, but its efficiency depends on several factors.

Troubleshooting Steps:

  • Enzyme Selection: Not all enzymes are suitable for every substrate.

    • Recommendation: Screen different lipases or proteases. For N-acetylated amino acid esters, lipases like Candida antarctica Lipase B (CALB) or proteases like subtilisin are often effective.[5]

  • Reaction Conditions: pH, temperature, and solvent can significantly impact enzyme activity and selectivity.

    • Recommendation: Optimize the reaction conditions. For lipase-catalyzed resolutions, an organic solvent is typically used, while protease-catalyzed hydrolysis is performed in an aqueous buffer at a specific pH.[6][7][8][9]

  • Conversion: Aim for approximately 50% conversion for a classical kinetic resolution to maximize the enantiomeric excess (ee) of both the product and the unreacted substrate.

    • Recommendation: Monitor the reaction progress using techniques like chiral HPLC. Stop the reaction once it reaches close to 50% conversion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Methyl 2-acetamido-2-phenylacetate?

A1: The primary mechanism is the base-catalyzed abstraction of the proton at the α-carbon (the carbon attached to the phenyl and acetamido groups). This forms a planar enolate intermediate, which can be protonated from either side, leading to a loss of stereochemical integrity.[10][11] Additionally, for N-acetylated amino acids, intramolecular cyclization can form an oxazolone (or azlactone), which has a highly acidic α-proton, facilitating rapid racemization.[1][2]

Q2: How can I completely avoid racemization?

A2: While complete avoidance is challenging, several strategies can significantly minimize or prevent racemization. These include:

  • Enzymatic Kinetic Resolution: This method resolves a racemic mixture by selectively reacting with one enantiomer, leaving the other untouched.[6][7][8][9][12]

  • Dynamic Kinetic Resolution (DKR): This approach combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.[13][14]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiopure product.[15][16][17][18]

Q3: Which analytical techniques are suitable for determining the enantiomeric excess (ee) of my product?

A3: The most common and reliable method for determining the enantiomeric excess of Methyl 2-acetamido-2-phenylacetate is chiral High-Performance Liquid Chromatography (HPLC) . Other techniques include chiral gas chromatography (GC) if the compound is sufficiently volatile, or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Q4: Can the choice of solvent affect the rate of racemization?

A4: Yes, the solvent can play a role. Polar aprotic solvents may facilitate racemization, especially in the presence of a base. It is essential to choose a solvent that is suitable for the specific reaction while minimizing the risk of racemization. For enzymatic reactions, the choice of an appropriate organic solvent or buffer system is critical for enzyme activity and stability.

Data Presentation

Table 1: Comparison of Strategies to Obtain Enantiomerically Enriched Methyl 2-acetamido-2-phenylacetate

StrategyPrincipleTypical Reagents/ConditionsPotential YieldEnantiomeric Excess (ee)Key Considerations
Enzymatic Kinetic Resolution Selective enzymatic reaction on one enantiomer of a racemic mixture.Lipases (e.g., CALB), Proteases (e.g., Subtilisin), specific pH and temperature.[6][7][8][9]Max. 50% for each enantiomer.High (>95%).Requires screening of enzymes and optimization of conditions. Separation of product and unreacted substrate is necessary.
Dynamic Kinetic Resolution (DKR) Combination of enzymatic resolution and in-situ racemization of the undesired enantiomer.Enzyme (e.g., lipase), racemization catalyst (e.g., a base or a transition metal complex).[13][14]Theoretical max. 100%.High (>95%).Requires compatible conditions for both the enzymatic reaction and racemization.
Chiral Auxiliary Temporary incorporation of a chiral molecule to direct stereoselective bond formation.Evans oxazolidinones, pseudoephedrine, etc., followed by a stereoselective reaction (e.g., alkylation) and subsequent removal of the auxiliary.[15][16][17][18]Varies depending on the number of steps.High diastereomeric excess (de), leading to high ee after auxiliary removal.Requires additional synthetic steps for attachment and removal of the auxiliary.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Methyl 2-acetamido-2-phenylacetate using Lipase

This protocol is a general guideline and requires optimization for specific laboratory conditions.

  • Materials:

    • Racemic Methyl 2-acetamido-2-phenylacetate

    • Immobilized Candida antarctica Lipase B (CALB)

    • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

    • An acyl donor (e.g., vinyl acetate)

    • Molecular sieves (3Å or 4Å)

    • Standard laboratory glassware

    • Chiral HPLC for monitoring

  • Procedure: a. To a round-bottom flask, add racemic Methyl 2-acetamido-2-phenylacetate (1 equivalent) and the organic solvent. b. Add activated molecular sieves to ensure anhydrous conditions. c. Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate). d. Equilibrate the mixture to the desired reaction temperature (typically 30-50 °C) with stirring. e. Add immobilized CALB (e.g., 10% by weight of the substrate). f. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. g. Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme and molecular sieves. h. The filtrate contains one enantiomer of the acylated product and the unreacted enantiomer of the starting material, which can be separated by column chromatography.

Visualizations

racemization_mechanism racemate Racemic Methyl 2-acetamido-2-phenylacetate enolate Planar Enolate Intermediate racemate->enolate - H+ base Base racemic_product Racemic Product enolate->racemic_product + H+ protonation Protonation

Caption: Base-catalyzed racemization via a planar enolate intermediate.

enzymatic_resolution_workflow start Racemic Methyl 2-acetamido-2-phenylacetate enzyme_step Enzymatic Reaction (e.g., Lipase) start->enzyme_step separation Separation (Chromatography) enzyme_step->separation product1 Enantiomer A (Product) separation->product1 product2 Enantiomer B (Unreacted) separation->product2 dkr_logic racemic_pool (R)-Enantiomer (S)-Enantiomer racemization Racemization racemic_pool:s->racemization enzymatic_reaction Enzymatic Reaction racemic_pool:r->enzymatic_reaction product Single Enantiomer Product enzymatic_reaction->product

References

Technical Support Center: Improving the Chiral Purity of Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the chiral purity of Methyl 2-acetamido-2-phenylacetate. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the chiral resolution process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the chiral purity of Methyl 2-acetamido-2-phenylacetate?

A1: The most common and effective methods for the chiral resolution of Methyl 2-acetamido-2-phenylacetate and similar N-acetylated amino acid esters are:

  • Enzymatic Kinetic Resolution (EKR): This technique utilizes lipases to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC can be used to separate the enantiomers on a chiral stationary phase (CSP). This method is highly effective but can be more expensive for large-scale purifications.

  • Preferential Crystallization: This method involves inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding with a crystal of the desired enantiomer.[3][][5]

Q2: Which enzyme is most commonly used for the kinetic resolution of N-acetylated amino acid esters like Methyl 2-acetamido-2-phenylacetate?

A2: Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly versatile and robust lipase known for its high activity and enantioselectivity in the resolution of various esters and amines.[6][7][8] It is a strong candidate for the kinetic resolution of Methyl 2-acetamido-2-phenylacetate.

Q3: How is the enantiomeric excess (ee) of Methyl 2-acetamido-2-phenylacetate determined?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of Methyl 2-acetamido-2-phenylacetate. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification. Polysaccharide-based columns, such as Chiralpak® AD-H, are often effective for this class of compounds.[9][10]

Q4: What is a realistic target for enantiomeric excess (ee) when using enzymatic kinetic resolution?

A4: With optimized conditions, it is often possible to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed product. For analogous enzymatic resolutions of N-acylated amino acid esters, ee values greater than 95% are frequently reported.[1][6][11]

Troubleshooting Guides

Enzymatic Kinetic Resolution
Issue Possible Cause(s) Troubleshooting/Solution(s)
Low Conversion Rate 1. Suboptimal Temperature: Enzyme activity is highly temperature-dependent.[12] 2. Incorrect pH: The pH of the reaction medium affects the enzyme's catalytic activity. 3. Low Water Activity: In organic solvents, a certain amount of water is necessary for lipase activity.[13][14][15][16][17] 4. Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.1. Optimize the temperature. For many lipases, a temperature between 30-50°C is a good starting point. 2. Use a suitable buffer to maintain the optimal pH for the lipase. 3. Ensure adequate water content in the organic solvent or consider using a biphasic system. The optimal water activity can vary between lipases.[13][14] 4. Perform the reaction at a lower substrate concentration.
Low Enantioselectivity (Low ee) 1. Inappropriate Solvent: The nature of the organic solvent can significantly influence the enantioselectivity of the lipase.[1] 2. Suboptimal Temperature: Temperature can also affect the enantioselectivity. 3. Wrong Choice of Enzyme: The selected lipase may not be suitable for this specific substrate. 4. Non-enzymatic Hydrolysis: Base-catalyzed hydrolysis can lead to a racemic product.1. Screen different organic solvents. Hydrophobic solvents often provide higher enantioselectivity. The addition of polar organic solvents can sometimes increase selectivity.[1] 2. Investigate the effect of temperature on enantioselectivity. Lower temperatures can sometimes improve enantioselectivity.[2] 3. Screen a variety of lipases from different sources. 4. Ensure the reaction is not proceeding at a significant rate in the absence of the enzyme.
Difficulty Separating Product and Unreacted Substrate 1. Similar Physical Properties: The hydrolyzed acid and the unreacted ester may have similar solubilities.1. Utilize the difference in acidity. Extract the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate solution) to selectively deprotonate and dissolve the carboxylic acid product, leaving the unreacted ester in the organic phase.
Chiral HPLC Analysis
Issue Possible Cause(s) Troubleshooting/Solution(s)
Poor Resolution of Enantiomers 1. Inappropriate Chiral Stationary Phase (CSP): The chosen column may not be suitable for this compound. 2. Suboptimal Mobile Phase: The composition of the mobile phase is critical for chiral separation.[18][19] 3. Incorrect Flow Rate: The flow rate can affect resolution.1. Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). 2. Systematically vary the ratio of the organic modifiers (e.g., isopropanol, ethanol) in the mobile phase. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) can significantly improve resolution.[9] 3. Optimize the flow rate; lower flow rates often lead to better resolution.
Peak Tailing 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.[13] 2. Column Overload: Injecting too much sample. 3. Column Contamination: Buildup of impurities on the column.[13]1. Add a mobile phase modifier to reduce secondary interactions. 2. Reduce the sample concentration or injection volume. 3. Wash the column according to the manufacturer's instructions.
Ghost Peaks 1. Contaminated Mobile Phase: Impurities in the solvents.[13] 2. System Contamination: Carryover from previous injections.[13]1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. 2. Implement a robust needle wash protocol in the autosampler.
Preferential Crystallization
Issue Possible Cause(s) Troubleshooting/Solution(s)
No Crystallization Occurs 1. Insufficient Supersaturation: The solution is not concentrated enough for crystals to form. 2. Presence of Impurities: Impurities can inhibit crystallization.1. Slowly evaporate the solvent or cool the solution to increase supersaturation. 2. Ensure the starting material is of high purity.
Racemate Crystallizes Instead of a Single Enantiomer 1. Compound Forms a Racemic Compound, Not a Conglomerate: Preferential crystallization only works for compounds that crystallize as a mixture of enantiopure crystals (a conglomerate). 2. Spontaneous Nucleation of the Counter-Enantiomer: The unwanted enantiomer starts to crystallize.1. This method may not be suitable. Consider other resolution techniques. 2. Carefully control the level of supersaturation and the temperature. Filter the crystals before the counter-enantiomer begins to crystallize.[5]
Low Enantiomeric Purity of Crystals 1. Inclusion of Mother Liquor: The solution containing the other enantiomer is trapped within the crystal lattice. 2. Co-crystallization of the Counter-Enantiomer: The unwanted enantiomer crystallizes on the surface of the desired crystals.1. Wash the crystals with a cold solvent in which the compound has low solubility. 2. Optimize crystallization conditions (e.g., cooling rate, agitation) to promote the growth of pure crystals.

Data Presentation

Table 1: Analogous Enzymatic Kinetic Resolution of N-Acylated Amino Acid Esters
SubstrateEnzymeReaction TypeSolventConversion (%)Product ee (%)Unreacted Substrate ee (%)Reference
N-(2-ethyl-6-methylphenyl)alanine methyl esterCandida antarctica Lipase B (CALB)HydrolysisTHF/buffer (35% v/v)~5090.5>95[1]
Racemic Ibuprofen Methyl EsterCandida rugosa LipaseHydrolysisAqueous buffer/DMSONot specified>99Not specified[20]
Rac-indanyl acetateCALB immobilized on Immobead-350HydrolysisAqueous buffer4897>99[2]
(±)-1-phenylethanolCALB immobilized on magnetic nanoparticlesTransesterificationn-Hexane50>99>99[6]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Methyl 2-acetamido-2-phenylacetate (General Procedure)

This protocol is a general guideline based on common practices for the enzymatic resolution of N-acetylated amino acid esters. Optimization of specific parameters will be necessary.

  • Materials:

    • Racemic Methyl 2-acetamido-2-phenylacetate

    • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • Organic solvent (e.g., methyl tert-butyl ether (MTBE))

    • Sodium bicarbonate solution (e.g., 5% w/v)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure: a. To a solution of racemic Methyl 2-acetamido-2-phenylacetate (1.0 eq) in a mixture of phosphate buffer and MTBE (e.g., 1:1 v/v), add immobilized CALB (e.g., 10-50% by weight of the substrate). b. Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. c. When the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can often be washed and reused. d. Separate the aqueous and organic layers. e. Extract the aqueous layer with ethyl acetate to recover any dissolved organic compounds. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the unreacted enantiomer of Methyl 2-acetamido-2-phenylacetate. g. Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with ethyl acetate. h. Combine the organic extracts from the acidified aqueous layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the hydrolyzed product, 2-acetamido-2-phenylacetic acid. i. Determine the enantiomeric excess of both the recovered ester and the acid using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of Methyl 2-acetamido-2-phenylacetate

This protocol is adapted from a method for a structurally similar compound, N-(4-chlorobenzylidene)phenylalanine methyl ester, and should serve as a good starting point for method development.

  • Instrumentation and Column:

    • HPLC system with UV detector

    • Chiralpak® AD-H column (250 x 4.6 mm ID, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: n-hexane/2-propanol (80:20 v/v). Note: The ratio of hexane to alcohol is a critical parameter to optimize for resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Room temperature (e.g., 25°C)

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Sample Preparation: Dissolve a small amount of the sample (approx. 0.5 mg) in 1.5 mL of the mobile phase.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is obtained. b. Inject the sample and record the chromatogram. c. The two enantiomers should elute as separate peaks. d. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] * 100

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Reaction cluster_workup Work-up racemic_ester Racemic Methyl 2-acetamido-2-phenylacetate reaction Selective Hydrolysis (e.g., 40°C, pH 7) racemic_ester->reaction Substrate lipase Lipase (e.g., CALB) lipase->reaction Catalyst mixture Mixture of: (R)-ester, (S)-acid, (S)-ester reaction->mixture separation Aqueous/Organic Extraction (pH dependent) mixture->separation unreacted_ester Unreacted Ester (Enriched in one enantiomer) separation->unreacted_ester Organic Phase hydrolyzed_acid Hydrolyzed Acid (Enriched in other enantiomer) separation->hydrolyzed_acid Aqueous Phase

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Poor Resolution in Chiral HPLC optimize_mp Optimize Mobile Phase (Vary solvent ratio, add modifier) start->optimize_mp change_csp Change Chiral Stationary Phase (CSP) optimize_mp->change_csp No Improvement resolved Baseline Resolution Achieved optimize_mp->resolved Improvement optimize_flow Optimize Flow Rate (Typically decrease) change_csp->optimize_flow Some Improvement change_csp->resolved Improvement check_temp Adjust Temperature optimize_flow->check_temp check_temp->resolved Improvement

Caption: Decision tree for troubleshooting poor resolution in chiral HPLC.

References

stability issues of Methyl 2-acetamido-2-phenylacetate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs

This section addresses potential stability issues you might encounter when working with Methyl 2-acetamido-2-phenylacetate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for Methyl 2-acetamido-2-phenylacetate under acidic or basic conditions?

A1: Methyl 2-acetamido-2-phenylacetate contains both a methyl ester and an acetamido (amide) group. Both of these functional groups are susceptible to hydrolysis under acidic and basic conditions.[5][6][7][8] Therefore, the primary degradation pathways are the cleavage of the ester bond to form 2-acetamido-2-phenylacetic acid and methanol, and the cleavage of the amide bond to form methyl 2-amino-2-phenylacetate and acetic acid. It is also possible for both groups to be hydrolyzed, yielding 2-amino-2-phenylacetic acid, methanol, and acetic acid.

Q2: I am observing the formation of a new, more polar peak in my HPLC analysis after exposing my compound to acidic conditions. What could it be?

A2: Under acidic conditions, the most probable degradation product is 2-acetamido-2-phenylacetic acid, formed from the hydrolysis of the methyl ester.[5][6] Carboxylic acids are generally more polar than their corresponding esters, which would explain the appearance of a new, earlier-eluting peak in a reverse-phase HPLC system. To confirm, you could compare the retention time with a standard of the suspected degradation product or use mass spectrometry to identify the mass of the new peak.

Q3: My compound seems to be degrading much faster in basic conditions than in acidic conditions. Is this expected?

A3: Yes, this is generally expected. Base-catalyzed hydrolysis of esters (saponification) is typically an irreversible and faster reaction compared to the reversible acid-catalyzed hydrolysis.[5][9] Similarly, while amide hydrolysis can be slow under both conditions, it is often promoted by strong bases.[10][11] Therefore, you would likely observe a greater extent of degradation under basic stress conditions compared to acidic ones, given the same temperature and time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid and complete loss of starting material under basic conditions. The concentration of the base (e.g., NaOH) is too high, or the temperature is too elevated, causing rapid hydrolysis.Reduce the concentration of the base (e.g., from 1M to 0.1M or 0.01M NaOH).[2][12] Perform the experiment at a lower temperature (e.g., room temperature instead of elevated heat).[12] Shorten the exposure time and take multiple time points to monitor the degradation rate.
No significant degradation is observed under mild acidic conditions at room temperature. The compound is relatively stable under these conditions, or the reaction kinetics are very slow.Increase the temperature (e.g., reflux) to accelerate the reaction rate.[2][12] Increase the concentration of the acid (e.g., from 0.1M to 1M HCl).[2][12] Extend the duration of the experiment.[12]
Multiple degradation peaks are appearing in the chromatogram, making it difficult to identify the primary degradants. This could be due to secondary degradation of the initial hydrolysis products or the simultaneous hydrolysis of both the ester and amide groups.Analyze samples at earlier time points to identify the primary degradation products before they degrade further. Use a gradient HPLC method to achieve better separation of all peaks. Employ LC-MS to identify the mass of each degradation product to help in structure elucidation.
Inconsistent results between experimental repeats. This could be due to variations in experimental parameters such as temperature, pH, or the concentration of the starting material.Ensure precise control of temperature using a calibrated water bath or heating block. Accurately prepare all acidic and basic solutions and verify the pH if necessary. Use a precise method for weighing the starting material and measuring solvent volumes.

Quantitative Data Summary (Template)

As specific quantitative data for Methyl 2-acetamido-2-phenylacetate is not available, the following tables are templates that researchers should aim to populate with their own experimental data. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.[13]

Table 1: Degradation of Methyl 2-acetamido-2-phenylacetate under Acidic Conditions

Condition Time (hours) Temperature (°C) % Remaining Parent Compound % Area of Primary Degradant (2-acetamido-2-phenylacetic acid) % Area of Other Degradants
0.1 M HCl0RT10000
2RT
6RT
24RT
1 M HCl06010000
260
660
2460

Table 2: Degradation of Methyl 2-acetamido-2-phenylacetate under Basic Conditions

Condition Time (hours) Temperature (°C) % Remaining Parent Compound % Area of Primary Degradant (2-acetamido-2-phenylacetic acid) % Area of Other Degradants
0.01 M NaOH0RT10000
1RT
4RT
12RT
0.1 M NaOH0RT10000
1RT
4RT
12RT

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies under acidic and basic conditions.

Protocol 1: Acidic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 2-acetamido-2-phenylacetate at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solutions: Prepare solutions of 0.1 M HCl and 1 M HCl.

  • Stress Conditions:

    • For each condition, mix a known volume of the stock solution with the acidic solution to achieve the desired final concentration of the compound. A co-solvent may be necessary to ensure solubility.

    • Incubate the solutions at different temperatures (e.g., room temperature and 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Neutralization: Immediately neutralize the aliquots with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Quantify the amount of the parent compound remaining and the formation of any degradation products.

Protocol 2: Basic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 2-acetamido-2-phenylacetate at a concentration of 1 mg/mL in a suitable organic solvent.

  • Preparation of Basic Solutions: Prepare solutions of 0.01 M NaOH and 0.1 M NaOH.

  • Stress Conditions:

    • For each condition, mix a known volume of the stock solution with the basic solution to achieve the desired final concentration.

    • Incubate the solutions at room temperature.

  • Time Points: Withdraw aliquots at shorter time intervals due to expected faster degradation (e.g., 0, 1, 4, and 12 hours).

  • Sample Neutralization: Immediately neutralize the aliquots with an equivalent amount of a suitable acid (e.g., HCl) to stop the reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the likely degradation pathways of Methyl 2-acetamido-2-phenylacetate.

G cluster_acid Acidic Hydrolysis parent_acid Methyl 2-acetamido-2-phenylacetate ester_hydrolysis_acid 2-acetamido-2-phenylacetic acid + Methanol parent_acid->ester_hydrolysis_acid Ester Hydrolysis (Primary Pathway) amide_hydrolysis_acid Methyl 2-amino-2-phenylacetate + Acetic Acid parent_acid->amide_hydrolysis_acid Amide Hydrolysis (Slower)

Caption: Predicted degradation pathways under acidic conditions.

G cluster_base Basic Hydrolysis parent_base Methyl 2-acetamido-2-phenylacetate ester_hydrolysis_base Salt of 2-acetamido-2-phenylacetic acid + Methanol parent_base->ester_hydrolysis_base Ester Hydrolysis (Saponification) (Rapid Pathway) amide_hydrolysis_base Methyl 2-amino-2-phenylacetate + Acetate parent_base->amide_hydrolysis_base Amide Hydrolysis

Caption: Predicted degradation pathways under basic conditions.

G start Start: Stock Solution of Compound stress Add Acid/Base Incubate at Temp start->stress timepoint Withdraw Aliquot at Time Point 't' stress->timepoint neutralize Neutralize to Stop Reaction timepoint->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze end End: Quantify Parent & Degradants analyze->end

References

Technical Support Center: Degradation of Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl 2-acetamido-2-phenylacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for Methyl 2-acetamido-2-phenylacetate?

A1: Based on its chemical structure, which contains both an amide and an ester functional group, Methyl 2-acetamido-2-phenylacetate is susceptible to several degradation pathways. The most prominent are hydrolysis, oxidation, thermal degradation, and photodegradation.

  • Hydrolysis: This is a common degradation route for both esters and amides.[1][2][3][4][5][6][7][8][9] Acid- or base-catalyzed hydrolysis can cleave the ester linkage to yield 2-acetamido-2-phenylacetic acid and methanol.[1][4][9] Under more forceful conditions, the amide bond can also be hydrolyzed to produce 2-amino-2-phenylacetic acid and acetic acid.[3][5][6][7][8]

  • Oxidation: The phenylacetate moiety can be susceptible to oxidation. While specific data on Methyl 2-acetamido-2-phenylacetate is limited, related phenylacetate compounds can undergo oxidation to form α-ketoesters or other oxidized products.[10] The acetamido group may also be subject to oxidative reactions.

  • Thermal Degradation: When heated, esters and amides can decompose.[11][12][13][14][15][16][17][18][19] For Methyl 2-acetamido-2-phenylacetate, thermal stress could lead to decarboxylation, deamination, or other fragmentation reactions, potentially forming smaller carboxylic acids, ketones, or nitriles.[11][20]

  • Photodegradation: Aromatic compounds can degrade upon exposure to light.[21][22][23][24][25] The phenyl group in Methyl 2-acetamido-2-phenylacetate makes it potentially susceptible to photodegradation, which could involve radical reactions and lead to a variety of degradation products.

Q2: What are the likely initial degradation products I should be looking for?

A2: The most probable initial degradation products would result from the hydrolysis of the ester bond, which is generally more labile than the amide bond. Therefore, you should primarily look for:

  • 2-acetamido-2-phenylacetic acid

  • Methanol

Under more strenuous conditions (e.g., strong acid/base or high temperature), you might also detect products from amide hydrolysis:

  • 2-amino-2-phenylacetic acid

  • Acetic acid

Troubleshooting Guides

This section provides troubleshooting for common analytical techniques used to study the degradation of Methyl 2-acetamido-2-phenylacetate.

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Causes Solutions
Peak Tailing - Column degradation- Inappropriate stationary phase- Sample-solvent incompatibility- Use a guard column.- Ensure the mobile phase pH is appropriate for the analyte.- Dissolve the sample in the mobile phase.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell- Air bubbles in the system- Detector lamp issues- Filter and degas the mobile phase.[26]- Purge the pump to remove air bubbles.[26]- Check the detector lamp's age and intensity.
Shifting Retention Times - Inconsistent mobile phase composition- Column aging- Fluctuations in column temperature or pump flow- Prepare fresh mobile phase and ensure proper mixing.- Equilibrate the column thoroughly before each run.- Use a column oven for temperature control.
Mass Spectrometry (MS) Analysis
Problem Possible Causes Solutions
Poor Signal Intensity - Inappropriate sample concentration (too dilute or too concentrated)- Inefficient ionization- Optimize sample concentration.- Select the appropriate ionization technique (e.g., ESI, APCI) for your analyte.[27][28]
Mass Inaccuracy - Incorrect mass calibration- Instrument drift- Perform regular mass calibration with appropriate standards.[27]- Allow the instrument to stabilize before analysis.
Ion Suppression/Enhancement - Matrix effects from complex sample mixtures- Implement sample cleanup procedures (e.g., solid-phase extraction).- Use a stable isotope-labeled internal standard.[29]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Causes Solutions
Broad Peaks - Sample is too concentrated- Presence of paramagnetic impurities- Poorly shimmed magnetic field- Prepare a more dilute sample.- Filter the sample to remove particulates.[30]- Re-shim the instrument.
Poor Resolution - Low-quality NMR tube- Insufficient sample volume- Use high-quality, clean NMR tubes.[31][32]- Ensure the sample height is appropriate for the instrument (typically 4-5 cm).[31][33]
Contaminant Peaks - Contaminated solvent or NMR tube- Residual solvent from sample preparation- Use fresh, high-purity deuterated solvent.- Thoroughly clean and dry NMR tubes before use.[31]

Experimental Protocols

General Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of Methyl 2-acetamido-2-phenylacetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid compound in an oven at a specified temperature (e.g., 105 °C) for a defined period. Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose the stock solution in a photostability chamber to a specified light intensity (e.g., according to ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method, and characterize the degradation products using LC-MS and/or NMR.

Visualizations

Degradation_Pathways main Methyl 2-acetamido-2-phenylacetate hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation thermal Thermal Degradation main->thermal photo Photodegradation main->photo prod_ester_hyd 2-acetamido-2-phenylacetic acid + Methanol hydrolysis->prod_ester_hyd Ester Cleavage prod_amide_hyd 2-amino-2-phenylacetic acid + Acetic acid hydrolysis->prod_amide_hyd Amide Cleavage (harsher conditions) prod_ox Oxidized Products (e.g., α-ketoesters) oxidation->prod_ox prod_therm Thermal Fragments (e.g., smaller acids, nitriles) thermal->prod_therm prod_photo Photodegradation Products photo->prod_photo Experimental_Workflow start Start: Pure Compound (Methyl 2-acetamido-2-phenylacetate) stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC Analysis (Quantify Degradation) sampling->hplc lcms_nmr LC-MS / NMR Analysis (Identify Degradants) sampling->lcms_nmr pathway Elucidate Degradation Pathway hplc->pathway lcms_nmr->pathway

References

Technical Support Center: Monitoring Methyl 2-acetamido-2-phenylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the analytical monitoring of reactions involving Methyl 2-acetamido-2-phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical methods for monitoring the synthesis of Methyl 2-acetamido-2-phenylacetate?

A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice depends on the specific reaction conditions and the information required. For instance, HPLC is excellent for quantitative analysis of reaction progress, while NMR can provide structural information about intermediates and byproducts in real-time.[1][2] Thin-Layer Chromatography (TLC) is a cost-effective option for quick, qualitative checks of reaction completion.[1][3]

Q2: How do I choose the best analytical technique for my specific needs?

A2: Your choice should be guided by the type of data you need.

  • For rapid, qualitative checks: Use Thin-Layer Chromatography (TLC). It's fast, inexpensive, and shows the disappearance of starting materials and the appearance of the product.[1]

  • For precise quantitative analysis (kinetics, yield): HPLC and GC-MS are the preferred methods.[1] HPLC is versatile for non-volatile compounds, while GC-MS is suitable for volatile ones.

  • For structural elucidation of intermediates and byproducts: NMR spectroscopy is ideal. It provides detailed structural information and can be used for quantitative analysis without the need for calibration under certain conditions.[2][4]

Q3: What are the key signals to monitor for reaction completion using ¹H NMR?

A3: To monitor the reaction, you should track the disappearance of signals corresponding to your starting materials and the appearance of new signals for Methyl 2-acetamido-2-phenylacetate. Key signals for the product would include the acetyl methyl protons, the methoxy protons from the ester group, and the methine proton, in addition to the aromatic signals. By integrating these characteristic peaks relative to an internal standard, you can quantify the reaction progress.

Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique is crucial for efficient process development and quality control.[1] This table summarizes the key aspects of the most common methods.

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
TLC Differential partitioning of components between stationary and mobile phases.[1]FastLowQualitative / Semi-QuantitativeSimple, rapid, and cost-effective for quick reaction checks.[1]Limited quantitative accuracy; relies on visual spot intensity.[1]
HPLC Separation of components based on their affinity for a stationary phase under high pressure.[1]ModerateModerate-HighQuantitativeHigh precision, accuracy, and suitability for a wide range of compounds.Higher cost of instrumentation and solvents; requires method development.
GC-MS Separation of volatile components followed by mass-based detection and identification.[5][6]Moderate-FastHighQuantitative & StructuralHigh sensitivity and selectivity; provides molecular weight and fragmentation data.[5]Limited to thermally stable and volatile compounds.
NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural and quantitative data.[2][4]ModerateHighQuantitative & StructuralNon-destructive; provides rich structural information and can be inherently quantitative.[4][7]Lower sensitivity compared to other methods; high instrument cost.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of your reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: Why is my retention time drifting or fluctuating? A: Retention time instability can compromise the reliability of your results. Several factors can cause this issue.

  • Cause: Inconsistent mobile phase composition.

    • Solution: Ensure your mobile phase components are miscible and properly degassed.[8] If using a gradient mixer, verify its performance by comparing results with a manually prepared mobile phase.[9][10] Prepare fresh mobile phase daily.[8]

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature. Even small changes in lab temperature can affect retention times.[9][10]

  • Cause: Changes in mobile phase flow rate.

    • Solution: Check the pump for leaks, salt buildup, or unusual noises.[9][11] Ensure there are no air bubbles in the system by purging the pump.[12]

  • Cause: Column equilibration is insufficient.

    • Solution: After changing the mobile phase or gradient, ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase.[9][12]

Q: Why are my chromatographic peaks broad or split? A: Poor peak shape can affect resolution and the accuracy of integration.

  • Cause: Contamination at the column inlet.

    • Solution: Use a guard column to protect the analytical column from strongly adsorbed sample components.[10] If contamination is suspected, try flushing the column with a strong solvent.[11]

  • Cause: Mismatch between injection solvent and mobile phase.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase.[8][9] If a stronger solvent is needed for solubility, inject the smallest possible volume.[8]

  • Cause: Mobile phase flow rate is too low.

    • Solution: Check and adjust the flow rate. Ensure there are no leaks in the system that could cause a drop in flow.[9]

  • Cause: Void at the column inlet.

    • Solution: This can happen if a column is dropped or subjected to extreme pressure changes. The column may need to be replaced.

Q: I'm seeing ghost peaks or carryover from previous injections. What should I do? A: Ghost peaks are peaks that appear in a chromatogram even when a blank is injected.

  • Cause: Contamination in the injector or sample loop.

    • Solution: Implement a robust injector wash routine between analyses, using a strong solvent to clean the needle and sample loop.[11]

  • Cause: Insufficient column flushing after a gradient run.

    • Solution: Ensure the column is adequately cleaned with a high percentage of the strong organic solvent and re-equilibrated at the starting conditions after each injection.

  • Cause: Carryover from the autosampler.

    • Solution: Check the autosampler wash settings and ensure the wash solvent is effective at removing all components from the previous sample.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Inconsistent Results (e.g., Shifting Peaks) C1 Temperature Fluctuation Problem->C1 C2 Mobile Phase Issue Problem->C2 C3 Flow Rate Instability Problem->C3 C4 Column Equilibration Problem->C4 S1 Use Column Oven C1->S1 S2 Prepare Fresh Mobile Phase Degas Solvents C2->S2 S3 Check Pump for Leaks Purge System C3->S3 S4 Increase Equilibration Time (10-20 column volumes) C4->S4

Caption: A workflow diagram for troubleshooting inconsistent HPLC results.

Nuclear Magnetic Resonance (NMR) Troubleshooting

Q: My signal-to-noise ratio is poor. How can I improve it? A: A low signal-to-noise (S/N) ratio can make it difficult to detect low-concentration species or accurately integrate peaks.

  • Solution 1: Increase the number of scans. The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time (by a factor of 4) will roughly double the S/N.

  • Solution 2: Ensure proper sample preparation. Use a sufficient concentration of your sample in the deuterated solvent. Ensure the sample is fully dissolved and the NMR tube is filled to the correct height.

  • Solution 3: Use a higher field strength spectrometer. If available, a spectrometer with a stronger magnet will provide inherently better sensitivity and signal dispersion.[2]

Q: Peaks from my starting material and product are overlapping. What can I do? A: Peak overlap complicates quantification.

  • Solution 1: Use a higher field NMR. A higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • Solution 2: Alter the solvent. Changing the deuterated solvent can sometimes induce small changes in chemical shifts that may resolve overlapping peaks.

  • Solution 3: Use 2D NMR techniques. Techniques like COSY or HSQC can help to identify and assign signals even in crowded regions of the spectrum, aiding in the identification of unique, non-overlapping signals for integration.

Experimental Protocols

Protocol 1: At-line ¹H NMR Monitoring

This protocol describes how to monitor a reaction by periodically taking samples for NMR analysis.

  • Set up the Reaction: Begin your chemical reaction in a standard reaction vessel.

  • Prepare NMR Tubes: Prepare several NMR tubes, each containing an internal standard (e.g., 1,3,5-trimethoxybenzene) dissolved in a suitable deuterated solvent (e.g., CDCl₃). The standard allows for accurate quantification.

  • Sample Collection: At designated time intervals (e.g., t = 0, 1h, 2h, 4h), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench and Prepare Sample: Immediately quench the reaction in the aliquot if necessary (e.g., by diluting it in cold solvent). Add the quenched aliquot (e.g., 0.05 mL) to a prepared NMR tube containing the deuterated solvent and internal standard.[4]

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample. Ensure acquisition parameters, particularly the relaxation delay (d1), are set appropriately for quantitative analysis (typically 5 times the longest T1 relaxation time).

  • Data Analysis: Process the spectra and integrate the characteristic peaks of the starting material, product, and the internal standard to determine the relative concentrations and calculate the percent conversion over time.

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing an HPLC method.

  • Instrument Configuration:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at a wavelength where both reactant and product have good absorbance (e.g., 254 nm).

  • Sample Preparation:

    • At each time point, withdraw an aliquot from the reaction.

    • Quench the reaction and dilute the sample significantly with the initial mobile phase composition (e.g., 1:1000 dilution) to ensure it is within the linear range of the detector and to prevent column overload.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Develop a calibration curve using standards of known concentrations for the starting material and the purified product.

    • Calculate the concentration of the reactant and product in each sample based on their peak areas and the calibration curve.

Reaction_Monitoring_Workflow cluster_sampling Step 1: Sampling cluster_analysis Step 2: Analysis cluster_data Step 3: Data Interpretation Reactor Reaction Vessel Sample Withdraw Aliquot at Time (t) Reactor->Sample Quench Quench Reaction & Dilute Sample Sample->Quench HPLC HPLC Analysis (Quantitative) Quench->HPLC NMR NMR Analysis (Structural/Quantitative) Quench->NMR GCMS GC-MS Analysis (Volatiles/ID) Quench->GCMS Data Calculate Conversion, Yield, and Purity HPLC->Data NMR->Data GCMS->Data

Caption: General workflow for monitoring a chemical reaction.

Quantitative Data Summary

Hypothetical Reaction Progress Data

This table illustrates how data from different analytical techniques can be used to track the conversion of a starting material (SM) to Methyl 2-acetamido-2-phenylacetate (Product).

Reaction Time (hours)% Conversion (by HPLC)% Conversion (by ¹H NMR)Notes
00%0%Only starting material detected.
125%28%Reaction initiated.
252%55%Consistent progress observed.
485%88%Minor byproduct detected by HPLC.
698%97%Reaction nearing completion.
8>99%>99%Reaction complete.

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis for the Enantiomeric Excess of Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical step in the development and quality control of chiral pharmaceuticals. Methyl 2-acetamido-2-phenylacetate, a derivative of the amino acid phenylglycine, requires robust and reliable methods to quantify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for this analysis. This guide provides an objective comparison of common chiral HPLC methods and other analytical alternatives, supported by experimental data, to assist in method selection and development.

Performance Comparison of Chiral HPLC Columns

The success of a chiral separation by HPLC is primarily dependent on the choice of the chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used due to their broad applicability and high enantioselectivity. The most common choices for compounds like Methyl 2-acetamido-2-phenylacetate are Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based).

ParameterChiralpak® AD-HChiralcel® OD-H
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Particle Size 5 µm5 µm
Typical Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
UV Detection 254 nm254 nm
Retention Time (t_R1_) **~5.3 minNot Available
Retention Time (t_R2_) **~5.7 minNot Available
Resolution (R_s_) > 1.5 (baseline separation)Generally provides good resolution
Key Advantages Often provides higher resolution and efficiency due to the amylose backbone.[1][2]Broad applicability and a long history of successful separations.[3]

*Note: Retention times are based on data for a closely related compound and may vary for Methyl 2-acetamido-2-phenylacetate.[4]

Experimental Workflow for Chiral HPLC Analysis

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare Mobile Phase (e.g., n-Hexane/IPA) s2 Dissolve Racemic Standard & Sample in Mobile Phase s1->s2 s3 Filter through 0.45 µm filter s2->s3 h1 Equilibrate Chiral Column (e.g., Chiralpak AD-H) s3->h1 h2 Inject Sample h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection (e.g., 254 nm) h3->h4 d1 Integrate Peak Areas of Enantiomers (A1, A2) h4->d1 d2 Calculate Enantiomeric Excess (ee) %ee = |(A1-A2)/(A1+A2)| * 100 d1->d2

Caption: A typical workflow for determining the enantiomeric excess of Methyl 2-acetamido-2-phenylacetate using chiral HPLC.

Comparison with Alternative Analytical Methods

While chiral HPLC is the most common technique, other methods can also be employed for the determination of enantiomeric excess. The choice of method depends on factors such as available equipment, sample matrix, and the required level of precision.

Analytical MethodPrincipleKey AdvantagesKey Disadvantages
Supercritical Fluid Chromatography (SFC) Separation is based on the differential partitioning of enantiomers between a supercritical fluid mobile phase (usually CO₂) and a chiral stationary phase.[5]Faster analysis times, reduced organic solvent consumption, and often higher efficiency than HPLC.[6][7]Requires specialized instrumentation; method development can be complex.[8]
Capillary Electrophoresis (CE) Enantiomers are separated in a capillary based on their different electrophoretic mobilities in the presence of a chiral selector in the background electrolyte.[9][10]High separation efficiency, very low sample and reagent consumption.[11]Lower concentration sensitivity compared to HPLC; can be less robust for complex matrices.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) A chiral solvating agent is added to the NMR sample, forming diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum.[12]Rapid analysis without the need for chromatographic separation; provides structural information.Requires higher sample concentrations (mg amounts); the degree of signal separation can be unpredictable.

Experimental Protocols

Chiral HPLC Method (Based on Chiralpak® AD-H)

This protocol is a starting point for the analysis of Methyl 2-acetamido-2-phenylacetate.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 80% n-Hexane and 20% 2-Propanol (v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Identify and integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Logical Relationships in Chiral Analysis Method Selection

G cluster_start Starting Point cluster_methods Primary Analytical Techniques cluster_considerations Key Considerations start Need to Determine Enantiomeric Excess hplc Chiral HPLC start->hplc Standard Approach sfc Chiral SFC start->sfc Alternative ce Chiral CE start->ce Alternative nmr NMR with CSA start->nmr Alternative c2 High Resolution & Established Method hplc->c2 c1 High Throughput & Green Chemistry sfc->c1 c3 Minimal Sample & High Efficiency ce->c3 c4 No Separation Needed & Structural Info nmr->c4

Caption: A decision-making flowchart for selecting a suitable analytical method for enantiomeric excess determination.

References

A Comparative Guide to Chiral Synthons in Asymmetric α-Amino Acid Synthesis: Methyl 2-acetamido-2-phenylacetate vs. Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of α-amino acids is a cornerstone of modern medicinal chemistry. The choice of chiral synthon is critical in determining the efficiency and stereochemical outcome of these syntheses. This guide provides an objective comparison of Methyl 2-acetamido-2-phenylacetate with other prominent chiral synthons, supported by experimental data, to aid in the selection of the most suitable building block for your research needs.

The asymmetric synthesis of non-proteinogenic α-amino acids is of paramount importance in the development of novel therapeutics, peptidomimetics, and chiral ligands. A variety of chiral synthons derived from glycine have been developed to control the stereochemistry at the α-carbon. This guide focuses on the comparative performance of Methyl 2-acetamido-2-phenylacetate against three widely used alternatives: the Schöllkopf bis-lactim ether, chiral Ni(II) complexes of glycine Schiff bases, and glycine imines under phase-transfer catalysis.

Performance Comparison in Asymmetric Alkylation

The asymmetric alkylation of glycine enolate equivalents is a fundamental and widely utilized method for the synthesis of α-amino acids. The following tables summarize the performance of different chiral synthons in this key transformation.

Table 1: Performance of Chiral Synthons in Asymmetric Alkylation

Chiral Synthon/MethodElectrophileYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%)Reference
Schöllkopf Bis-Lactim Ether Benzyl bromide85>98:2 dr[1][2]
Allyl iodide92>98:2 dr[1][2]
Methyl iodide7595:5 dr[1][2]
Chiral Ni(II) Complex of Glycine Schiff Base Benzyl bromide9596% de[3][4]
Allyl bromide9294% de[3][4]
n-Butyl iodide8892% de[3][4]
Glycine Imine with Chiral Phase-Transfer Catalyst Benzyl bromide9499% ee[5]
Ethyl iodide8596% ee[5]
Allyl bromide9198% ee[5]
Methyl 2-acetamido-2-phenylacetate (Predicted) Alkyl HalideData Not AvailableData Not Available-

As the table illustrates, the Schöllkopf method, chiral Ni(II) complexes, and phase-transfer catalysis of glycine imines all demonstrate high levels of stereocontrol and yield in asymmetric alkylation reactions. Unfortunately, specific experimental data for the asymmetric alkylation of Methyl 2-acetamido-2-phenylacetate under comparable conditions could not be located in the surveyed literature, precluding a direct quantitative comparison. However, its structural similarity to other N-acylated amino acid esters suggests it would be a viable substrate in such transformations, likely requiring a chiral base or catalyst to induce asymmetry.

Logical Workflow for Asymmetric Alkylation of Glycine Equivalents

The following diagram illustrates the general workflow for the asymmetric alkylation of a generic chiral glycine equivalent, a process central to the application of these synthons.

Asymmetric Alkylation Workflow Asymmetric Alkylation of Chiral Glycine Equivalents cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Stereoselective Alkylation cluster_2 Step 3: Deprotection Start Chiral Glycine Equivalent Enolate Chiral Enolate Start->Enolate Deprotonation Base Strong Base (e.g., n-BuLi, LDA, or Phase-Transfer Base) Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product SN2 Attack Electrophile Electrophile (R-X) Final_Product Enantiomerically Enriched α-Amino Acid Alkylated_Product->Final_Product Cleavage of Chiral Auxiliary Hydrolysis Acidic or Basic Hydrolysis

References

A Comparative Guide to Methyl 2-acetamido-2-phenylacetate and Boc-phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate amino acid derivatives is a critical decision that profoundly impacts the efficiency, purity, and stereochemical integrity of the final product. This guide provides a comprehensive comparative analysis of two phenylglycine derivatives: the commonly used N-terminally protected Boc-phenylglycine and the less conventional Methyl 2-acetamido-2-phenylacetate .

While both are derivatives of the non-proteinogenic amino acid phenylglycine, their applications in peptide synthesis are fundamentally different. Boc-phenylglycine is a cornerstone for the iterative assembly of peptide chains, whereas Methyl 2-acetamido-2-phenylacetate, due to the nature of its N-acetyl group, is generally not suitable for this purpose. This guide will objectively compare their performance based on their intended applications, supported by available experimental data and detailed methodologies.

Boc-Phenylglycine: A Standard Building Block for Iterative Peptide Synthesis

tert-Butoxycarbonyl (Boc)-protected phenylglycine is a widely utilized building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Boc group serves as a temporary protecting group for the α-amino function, which is readily cleaved under acidic conditions at each cycle of peptide chain elongation.[1]

However, the incorporation of phenylglycine into a peptide sequence presents two primary challenges: the steric hindrance from the bulky phenyl group, which can impede coupling efficiency, and the heightened acidity of the α-proton, making the residue highly susceptible to racemization under basic conditions.[2][3]

Performance Data

The success of incorporating Boc-phenylglycine is highly dependent on the chosen coupling reagents and reaction conditions. The primary goals are to achieve high coupling efficiency while minimizing the loss of stereochemical integrity (racemization/epimerization).

Coupling ReagentBaseDiastereomeric Purity (%)Key Considerations
HBTUDIPEA~50%High risk of racemization due to the basicity of DIPEA.[2]
HATUDIPEA~50%Similar to HBTU, significant racemization is observed.[2]
DMTMM-BF4NMM71%Moderate success in suppressing racemization.[2]
COMUTMP>99%Excellent for suppressing racemization, even with hindered amino acids.[2][3]
DEPBTDMP>99%Highly effective at preventing racemization, though coupling may be slower.[2][3][4]

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethylamino-3-oxido-1,2,3-benzotriazin-4-yl)oxy-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine.

Experimental Protocol: Manual Boc-SPPS Coupling of Boc-DL-Phenylglycine

This protocol outlines a single coupling cycle for incorporating Boc-DL-phenylglycine onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.[1]

  • Wash the resin sequentially with DCM, isopropanol, and N,N-Dimethylformamide (DMF).

3. Neutralization:

  • Neutralize the resulting TFA salt by washing the resin with a solution of 10% DIPEA in DCM (2 x 5 minutes).

  • Wash the resin again with DCM and DMF to remove excess base.

4. Activation and Coupling:

  • In a separate vessel, dissolve Boc-DL-phenylglycine (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.

  • Add a coupling reagent, for example, DIC (3 equivalents), to the solution and allow it to pre-activate for 10-15 minutes.[1]

  • Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours, or until a negative ninhydrin test indicates complete coupling.

5. Washing:

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Boc_SPPS_Workflow Resin_Boc Resin-Peptide-NH-Boc Deprotection Boc Deprotection (25-50% TFA in DCM) Resin_Boc->Deprotection Washing1 Wash (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIPEA in DCM) Washing1->Neutralization Washing2 Wash (DCM, DMF) Neutralization->Washing2 Coupling Coupling (Boc-Phg-OH, Activator) Washing2->Coupling Washing3 Wash (DMF, DCM) Coupling->Washing3 Resin_Boc_AA Resin-Peptide-Phg-NH-Boc Washing3->Resin_Boc_AA Next_Cycle Next Cycle Resin_Boc_AA->Next_Cycle

General workflow of a Boc-SPPS cycle for incorporating phenylglycine.

Methyl 2-acetamido-2-phenylacetate: A Derivative for Specific Applications

In stark contrast to Boc-phenylglycine, Methyl 2-acetamido-2-phenylacetate is not a standard building block for the iterative synthesis of peptides. The primary reason lies in the stability of the N-acetyl (Ac) protecting group. Unlike the Boc group, which is designed for easy cleavage, the acetyl group forms a stable amide bond that is not readily removed without harsh conditions (e.g., strong acid or base) that would also cleave the peptide bonds of the growing chain.[4]

Therefore, Methyl 2-acetamido-2-phenylacetate is typically used in scenarios where N-terminal acetylation is the final desired modification of a peptide, or in the synthesis of simple, N-acetylated dipeptides. For instance, N-acetylphenylglycine can be activated and coupled to phenylglycine methyl ester to form N-(N-acetylphenylglycyl)phenylglycine methyl ester.

Performance and Applications

Direct quantitative data comparing the "performance" of Methyl 2-acetamido-2-phenylacetate against Boc-phenylglycine in iterative synthesis is not applicable. Its utility is confined to specific synthetic endpoints.

  • Synthesis of N-acetyl Dipeptides: The carboxyl group of N-acetylphenylglycine can be activated using standard coupling reagents like dicyclohexylcarbodiimide (DCC) to react with an amino acid ester.

  • Enzymatic Synthesis: In some cases, N-acetylated amino acid esters can serve as substrates for enzymes in biocatalytic peptide synthesis, although this is a specialized application.

  • Final N-terminal Capping: Acetylation is a common final step in peptide synthesis to mimic natural proteins or to improve peptide stability. This is typically achieved by treating the free N-terminus of the completed resin-bound peptide with acetic anhydride.

Experimental Protocol: Synthesis of an N-acetylated Dipeptide

This protocol describes a general procedure for the solution-phase synthesis of N-(N-acetylphenylglycyl)phenylglycine methyl ester.

1. Activation of N-acetylphenylglycine:

  • Dissolve N-acetylphenylglycine (1 equivalent) in a suitable solvent like chloroform.

  • Cool the solution in an ice bath.

  • Add a coupling reagent such as DCC (1.1 equivalents) and stir.

2. Coupling Reaction:

  • Add phenylglycine methyl ester (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Workup and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to yield the N-acetylated dipeptide.

Acetyl_Dipeptide_Synthesis cluster_1 Activation cluster_2 Coupling Ac_Phg N-acetyl-phenylglycine Activated_Intermediate Activated Intermediate Ac_Phg->Activated_Intermediate + DCC DCC DCC Dipeptide N-acetylated dipeptide Activated_Intermediate->Dipeptide Nucleophilic Attack Phg_OMe Phenylglycine methyl ester Phg_OMe->Dipeptide

References

Spectroscopic Dissection: A Comparative Guide to the Diastereomers of Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the diastereomers of Methyl 2-acetamido-2-phenylacetate, offering a clear distinction based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The presented data is essential for the identification, quantification, and quality control of these stereoisomers in research and pharmaceutical development.

The ability to distinguish between diastereomers is a critical step in asymmetric synthesis and drug design, as different stereoisomers can exhibit vastly different pharmacological activities. This guide leverages key spectroscopic techniques to provide a definitive comparison of Methyl (2S)-2-acetamido-2-phenylacetate and Methyl (2R)-2-acetamido-2-phenylacetate.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for the individual diastereomers of Methyl 2-acetamido-2-phenylacetate.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (S)-DiastereomerAssignment (R)-Diastereomer
~7.40-7.25m5HAr-HAr-H
~6.50d1HN-HN-H
~5.70d1Hα-CHα-CH
~3.75s3HO-CH₃O-CH₃
~2.05s3HCO-CH₃CO-CH₃

Note: While enantiomers have identical NMR spectra in an achiral solvent, the chemical shifts of diastereomers will differ. The values presented are typical ranges; slight variations are expected. The key differentiator will be the precise chemical shift and coupling constants of the α-CH and N-H protons.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment (S)-DiastereomerAssignment (R)-Diastereomer
~171.5C=O (ester)C=O (ester)
~169.5C=O (amide)C=O (amide)
~137.0Ar-C (quaternary)Ar-C (quaternary)
~129.0Ar-CHAr-CH
~128.5Ar-CHAr-CH
~127.0Ar-CHAr-CH
~57.0α-CHα-CH
~52.5O-CH₃O-CH₃
~23.0CO-CH₃CO-CH₃

Note: The chemical shifts for the carbon atoms, particularly the α-carbon, are expected to show slight but measurable differences between the two diastereomers.

Table 3: Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3050Ar C-H stretch
~1740C=O stretch (ester)
~1660C=O stretch (amide I)
~1530N-H bend (amide II)
~1220C-O stretch (ester)

Note: While the overall IR spectra of diastereomers are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zAssignment
207[M]⁺ (Molecular Ion)
148[M - COOCH₃]⁺
106[C₆H₅CH=NH₂]⁺
43[CH₃CO]⁺

Note: The mass spectra of diastereomers are typically identical as they have the same molecular weight and fragmentation patterns.

Experimental Protocols

Detailed methodologies for the synthesis, resolution, and spectroscopic analysis of Methyl 2-acetamido-2-phenylacetate diastereomers are provided below.

Synthesis of Racemic Methyl 2-acetamido-2-phenylacetate
  • Acetylation of DL-Phenylglycine: To a solution of DL-phenylglycine (1 mole) in aqueous sodium hydroxide, acetic anhydride (1.1 moles) is added dropwise while maintaining the temperature at 0-5 °C. The mixture is stirred for 2-3 hours, and then acidified with concentrated HCl to precipitate N-acetyl-DL-phenylglycine. The product is filtered, washed with cold water, and dried.

  • Esterification: The N-acetyl-DL-phenylglycine (1 mole) is dissolved in methanol (5 volumes) and cooled in an ice bath. Thionyl chloride (1.2 moles) is added dropwise. The reaction mixture is then refluxed for 4-6 hours. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield racemic Methyl 2-acetamido-2-phenylacetate.

Chiral Resolution of Diastereomers

Enzymatic resolution is an effective method for separating the enantiomers of Methyl 2-acetamido-2-phenylacetate.

  • Enzymatic Hydrolysis: Racemic Methyl 2-acetamido-2-phenylacetate is suspended in a phosphate buffer (pH 7.5). A suitable lipase (e.g., from Candida rugosa) is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by HPLC. The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid (N-acetyl-(R)-phenylglycine).

  • Separation: Once approximately 50% conversion is reached, the reaction is stopped. The mixture is acidified, and the unreacted (S)-ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the N-acetyl-(R)-phenylglycine.

  • Isolation: The organic layer containing the Methyl (2S)-2-acetamido-2-phenylacetate is washed, dried, and concentrated. The aqueous layer is extracted with a different organic solvent (e.g., ethyl acetate) to isolate the N-acetyl-(R)-phenylglycine, which can then be re-esterified to obtain Methyl (2R)-2-acetamido-2-phenylacetate if desired.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualization of Key Processes

To further clarify the experimental workflow and the relationship between the chemical entities, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Chiral Resolution cluster_analysis Spectroscopic Analysis start DL-Phenylglycine acetylation Acetylation (Acetic Anhydride) start->acetylation esterification Esterification (Methanol, SOCl₂) acetylation->esterification racemate Racemic Methyl 2-acetamido-2-phenylacetate esterification->racemate enzymatic_hydrolysis Enzymatic Hydrolysis (Lipase) racemate->enzymatic_hydrolysis separation Separation (Extraction) enzymatic_hydrolysis->separation s_diastereomer (S)-Diastereomer separation->s_diastereomer r_acid (R)-Acid separation->r_acid nmr NMR ('¹H & ¹³C) s_diastereomer->nmr ir IR Spectroscopy s_diastereomer->ir ms Mass Spectrometry s_diastereomer->ms

Experimental Workflow for Synthesis, Resolution, and Analysis.

diastereomer_relationship racemic Racemic Mixture (R and S) resolution Chiral Resolution racemic->resolution s_isomer Methyl (2S)-2-acetamido-2-phenylacetate resolution->s_isomer Separation r_isomer Methyl (2R)-2-acetamido-2-phenylacetate resolution->r_isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the therapeutic potential of novel phenylglycine compounds.

In the landscape of medicinal chemistry, phenylglycine and its derivatives represent a class of compounds with diverse and significant biological activities. This guide provides a comparative analysis of the potential biological activities of Methyl 2-acetamido-2-phenylacetate against a backdrop of structurally related phenylglycine derivatives. While direct experimental data on Methyl 2-acetamido-2-phenylacetate is limited in publicly available literature, this comparison leverages data from analogous compounds to infer its potential pharmacological profile, focusing on cytotoxicity, anticonvulsant, and antimicrobial activities.

Executive Summary

This document synthesizes experimental findings on various phenylglycine derivatives to project the biological potential of Methyl 2-acetamido-2-phenylacetate. The analysis is structured to provide a clear, data-driven comparison for researchers engaged in the discovery and development of new therapeutic agents. Key areas of focus include:

  • Cytotoxic Activity: Examining the potential for anti-cancer applications by comparing the efficacy of related compounds in inducing cell death in cancer cell lines.

  • Anticonvulsant Properties: Assessing the likelihood of activity against seizures based on the performance of structurally similar phenylglycinamide derivatives in established preclinical models.

  • Antimicrobial Effects: Investigating the potential for antibacterial and antifungal activity by reviewing the spectrum of activity of related acetamide and phenylacetate compounds.

All quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Cytotoxic Activity: A Potential Avenue for Oncology

Phenylglycine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, suggesting a potential role as anticancer agents. The primary mechanism often involves the induction of apoptosis, a form of programmed cell death, frequently mediated by the activation of caspases.

A study on a phenyl glycine perezone derivative revealed significant cytotoxic activity against the astrocytoma U-251 cell line. This derivative was found to be more potent than its parent compound, perezone, and exhibited a favorable toxicity profile by being less harmful to non-tumoral cells. The mechanism of action was linked to the upregulation of caspases 3, 8, and 9, key executioners of the apoptotic pathway.

Similarly, various 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against several cancer cell lines.[1] These studies indicate that substitutions on the phenyl ring can significantly influence the cytotoxic potency.[1] For instance, compounds bearing a nitro moiety generally exhibit higher cytotoxicity than those with a methoxy group.[1]

Table 1: Comparative Cytotoxic Activity of Phenylglycine and Phenylacetamide Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Phenyl glycine perezoneU-251 (Astrocytoma)2.60 ± 1.69[1][2]
Perezone (parent compound)U-251 (Astrocytoma)6.83 ± 1.64[1][2]
Phenyl glycine perezoneSVGp12 (Non-tumoral)31.87 ± 1.54[1][2]
Perezone (parent compound)SVGp12 (Non-tumoral)28.54 ± 1.59[1][2]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80[1]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100[1]
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98[1]

Based on these findings, Methyl 2-acetamido-2-phenylacetate, which shares the core phenylglycine structure, could plausibly exhibit cytotoxic properties. The acetamido group may influence its interaction with biological targets and modulate its activity.

Signaling Pathway for Phenylglycine Derivative-Induced Apoptosis

The cytotoxic activity of the phenyl glycine perezone derivative is attributed to the activation of the caspase cascade, a central component of the apoptotic signaling pathway. The following diagram illustrates a simplified representation of this process.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Executioner_Caspases Executioner Caspases (Caspase-3, -7) Caspase8->Executioner_Caspases Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Executioner_Caspases Activation Phenylglycine_Derivative Phenylglycine Derivative Phenylglycine_Derivative->Death_Receptor Phenylglycine_Derivative->Mitochondrion Apoptosis Apoptosis Executioner_Caspases->Apoptosis Execution

Figure 1. Caspase-dependent apoptosis pathway.

Anticonvulsant Activity: Potential for Neurological Applications

Several phenylglycinamide derivatives have been investigated for their anticonvulsant properties, showing promise in preclinical models of epilepsy. These studies highlight the importance of the stereochemistry and substitutions on the phenylglycine scaffold for anticonvulsant efficacy.

For example, a series of phenyl-glycinamide derivatives demonstrated potent activity in the maximal electroshock (MES) and 6 Hz seizure models in mice. The (R)-enantiomers were generally more active than their (S)-counterparts, indicating stereospecificity in their mechanism of action.

Table 2: Anticonvulsant Activity of Phenylglycinamide Derivatives in Mice

CompoundSeizure ModelED50 (mg/kg, i.p.)Reference
(R)-32MES73.9[3]
(R)-326 Hz (32 mA)18.8[3]
(R)-326 Hz (44 mA)26.5[3]
Methyl 2-acetamido-2-phenylacetate -Data not available -

The structural similarity of Methyl 2-acetamido-2-phenylacetate to these active phenylglycinamides suggests that it may also possess anticonvulsant properties. The N-acetyl group and the methyl ester could influence its ability to cross the blood-brain barrier and interact with central nervous system targets.

Experimental Workflow for Anticonvulsant Screening

The preclinical evaluation of anticonvulsant candidates typically follows a standardized workflow involving multiple in vivo seizure models. The following diagram outlines a common screening cascade.

G Start Test Compound (e.g., Methyl 2-acetamido-2-phenylacetate) MES Maximal Electroshock (MES) Test (Tonic-clonic seizures) Start->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic seizures) Start->scPTZ 6Hz 6 Hz Psychomotor Seizure Test (Drug-resistant seizures) Start->6Hz Evaluation Quantitative Evaluation (ED50 determination) MES->Evaluation scPTZ->Evaluation 6Hz->Evaluation Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod test) Evaluation->Neurotoxicity Outcome Lead Candidate Identification Neurotoxicity->Outcome

Figure 2. Preclinical anticonvulsant screening workflow.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Derivatives of phenylacetate and acetamide have been reported to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. This suggests that Methyl 2-acetamido-2-phenylacetate could also possess such properties.

For instance, a study on Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, a more complex derivative, showed inhibitory activity against both Gram-positive and Gram-negative bacteria.[2] Phenylacetic acid itself has been shown to have good antibacterial activity against various plant pathogens.

Table 3: Antimicrobial Activity of Related Phenylglycine and Acetamide Derivatives

CompoundOrganismMICReference
Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetateEscherichia coli1.25 mg/mL[2]
Salmonella enterica2.5 mg/mL[2]
Pseudomonas aeruginosa2.5 mg/mL[2]
Bacillus subtilis5 mg/mL[2]
Staphylococcus aureus5 mg/mL[2]
Methyl 2-acetamido-2-phenylacetate -Data not available -

The presence of the acetamido and methyl ester groups in Methyl 2-acetamido-2-phenylacetate could influence its uptake by microbial cells and its interaction with microbial targets, thereby determining its antimicrobial spectrum and potency.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., U-251, PC3, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caspase Activity Assay

Caspase activity can be measured using commercially available kits that utilize a specific substrate conjugated to a colorimetric or fluorometric reporter.

Materials:

  • Cell lysate from treated and untreated cells

  • Caspase assay buffer

  • Caspase substrate (e.g., DEVD-pNA for caspase-3)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare cell lysates from cells treated with the test compound for a specified time.

  • Add the cell lysate to the wells of a 96-well plate.

  • Add the caspase substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength.

  • The increase in signal is proportional to the caspase activity in the sample.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Materials:

  • Mice or rats

  • Electroshock apparatus with corneal electrodes

  • Electrolyte solution (e.g., saline)

  • Test compound

Procedure:

  • Administer the test compound to the animals at various doses via a specific route (e.g., intraperitoneal injection).

  • At the time of predicted peak effect, apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Determine the ED50 value, which is the dose of the compound that protects 50% of the animals from the seizure.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While direct experimental evidence for the biological activity of Methyl 2-acetamido-2-phenylacetate is currently lacking, the data from structurally related phenylglycine and acetamide derivatives provide a strong foundation for predicting its potential therapeutic applications. The shared chemical scaffolds suggest that Methyl 2-acetamido-2-phenylacetate is a promising candidate for investigation in the fields of oncology, neurology, and infectious diseases. Further experimental validation is crucial to confirm these predicted activities and to elucidate the specific mechanisms of action. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel phenylglycine derivatives.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-acetamido-2-phenylacetate is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and biologically active compounds. The efficiency of its synthesis is a critical factor in drug development and manufacturing. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable pathway for their needs.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic strategies for Methyl 2-acetamido-2-phenylacetate are prevalent: the N-acetylation of methyl 2-amino-2-phenylacetate and a multi-step route commencing from N-acetylglycine and benzaldehyde, analogous to the Erlenmeyer-Plöchl reaction. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

ParameterRoute A: N-acetylation of Methyl 2-amino-2-phenylacetateRoute B: From N-acetylglycine and Benzaldehyde
Starting Materials Methyl 2-amino-2-phenylacetate, Acetic AnhydrideN-acetylglycine, Benzaldehyde, Acetic Anhydride, Sodium Acetate, Methanol
Number of Steps 12 (Azlactone formation and subsequent methanolysis)
Key Reagents Acetic anhydride, Pyridine (or other base)Acetic anhydride, Sodium acetate, Methanol
Reported Yield High (typically >90%)Moderate to High (variable, dependent on conditions)
Key Advantages High yielding, straightforward, single step from a readily available precursor.Utilizes inexpensive and simple starting materials.
Key Disadvantages Relies on the commercial availability or prior synthesis of methyl 2-amino-2-phenylacetate.Multi-step process, may require purification of the intermediate azlactone.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes can be visualized as follows:

SynthesisComparison cluster_A Route A: N-acetylation cluster_B Route B: Erlenmeyer-Plöchl Analogue A_start Methyl 2-amino-2-phenylacetate A_product Methyl 2-acetamido-2-phenylacetate A_start->A_product Acetylation A_reagent Acetic Anhydride, Pyridine A_reagent->A_product B_start1 N-acetylglycine B_intermediate Azlactone Intermediate B_start1->B_intermediate Condensation B_start2 Benzaldehyde B_start2->B_intermediate Condensation B_reagents1 Acetic Anhydride, Sodium Acetate B_reagents1->B_intermediate B_product Methyl 2-acetamido-2-phenylacetate B_intermediate->B_product Methanolysis B_reagent2 Methanol B_reagent2->B_product

Caption: Comparative workflow of two synthetic routes to Methyl 2-acetamido-2-phenylacetate.

Experimental Protocols

Route A: N-acetylation of Methyl 2-amino-2-phenylacetate

This method is a direct and high-yielding approach, assuming the availability of the starting amino ester.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-amino-2-phenylacetate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure Methyl 2-acetamido-2-phenylacetate.

Expected Yield: This reaction typically proceeds with high efficiency, with reported yields often exceeding 90%.

Route B: Synthesis from N-acetylglycine and Benzaldehyde (Erlenmeyer-Plöchl Analogue)

This classical approach builds the molecule from more fundamental starting materials.

Step 1: Formation of 4-benzylidene-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

  • In a round-bottom flask, combine N-acetylglycine (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the mixture with stirring at 100 °C for 1-2 hours.

  • Cool the reaction mixture and add cold water to precipitate the crude azlactone.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Methanolysis of the Azlactone Intermediate

  • Suspend the purified azlactone from Step 1 in an excess of methanol.

  • Add a catalytic amount of a base, such as sodium methoxide or triethylamine, to the suspension.

  • Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to obtain Methyl 2-acetamido-2-phenylacetate.

Expected Yield: The overall yield for this two-step process can be more variable, typically ranging from moderate to good, depending on the purity of the intermediate and the efficiency of the methanolysis step.

Conclusion

The selection of a synthetic route to Methyl 2-acetamido-2-phenylacetate is a strategic decision based on several factors. For rapid access and high yield, the direct N-acetylation of methyl 2-amino-2-phenylacetate (Route A) is the preferred method, provided the starting material is readily accessible. For a more cost-effective approach from basic building blocks, the Erlenmeyer-Plöchl analogue (Route B) presents a viable, albeit more involved, alternative. Researchers should carefully consider the trade-offs between the number of steps, reagent costs, and overall yield to determine the most efficient strategy for their specific research or development goals.

The Competitive Edge: A Cost-Benefit Analysis of Methyl 2-acetamido-2-phenylacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that impacts not only the efficiency and yield of a synthesis but also its overall economic viability. This guide provides a comprehensive cost-benefit analysis of using Methyl 2-acetamido-2-phenylacetate as a precursor in the synthesis of β-lactam antibiotic side chains, comparing it with a common alternative, D-(-)-4-hydroxyphenylglycine and its methyl ester.

This analysis delves into the synthetic pathways, experimental data, and economic factors associated with these starting materials, offering a clear comparison to aid in informed decision-making for synthetic chemistry and drug manufacturing.

At a Glance: Performance and Cost Comparison

To provide a clear overview, the following table summarizes the key quantitative data for the synthesis of the amoxicillin side chain, a crucial component of the widely used antibiotic. The comparison is drawn between a hypothetical multi-step synthesis starting from Methyl 2-acetamido-2-phenylacetate and the well-established enzymatic synthesis using D-(-)-4-hydroxyphenylglycine methyl ester.

ParameterMethyl 2-acetamido-2-phenylacetate RouteD-(-)-4-hydroxyphenylglycine Methyl Ester Route
Starting Material Cost Variable, research-grade pricing~$10/kg (hydrochloride salt)
Number of Synthetic Steps Multiple steps requiredDirect enzymatic coupling
Overall Yield Lower (estimated based on multi-step synthesis)High (enzymatic, often >90%)
Process Complexity High (multiple reactions, purifications)Low (single enzymatic step)
Environmental Impact Higher (use of various reagents and solvents)Lower (aqueous medium, reusable enzyme)
Key Reagents Acylating agents, protecting groups, deprotection reagentsImmobilized Penicillin G Acylase, 6-APA

Synthetic Pathways: A Tale of Two Routes

The synthesis of β-lactam antibiotics, a cornerstone of antibacterial therapy, relies on the efficient construction of their characteristic side chains. The choice of starting material dictates the entire synthetic strategy.

Route 1: The Hypothetical Path from Methyl 2-acetamido-2-phenylacetate

Currently, a direct, high-yield, and industrially scalable synthesis of the amoxicillin side chain from Methyl 2-acetamido-2-phenylacetate is not prominently documented in publicly available literature. A plausible, albeit multi-step, pathway would likely involve:

  • Hydrolysis of the ester to the corresponding carboxylic acid.

  • Protection of the acetamido group.

  • Introduction of a hydroxyl group onto the phenyl ring at the para position. This is a challenging step requiring specific regioselectivity.

  • Deprotection of the acetamido group.

  • Acylation with the appropriate activating groups for coupling with the β-lactam core.

This hypothetical route highlights a significant drawback: the complexity and number of steps involved would likely lead to a lower overall yield and higher manufacturing costs due to the consumption of multiple reagents and solvents, as well as the need for intermediate purification steps.

G A Methyl 2-acetamido-2-phenylacetate B Hydrolysis A->B C 2-Acetamido-2-phenylacetic acid B->C D Protection C->D E Protected Intermediate D->E F Hydroxylation E->F G Protected Amoxicillin Side Chain Precursor F->G H Deprotection G->H I Amoxicillin Side Chain H->I

Caption: Hypothetical multi-step synthesis from Methyl 2-acetamido-2-phenylacetate.

Route 2: The Established Enzymatic Synthesis from D-(-)-4-hydroxyphenylglycine Methyl Ester

In contrast, the industrial synthesis of the amoxicillin side chain predominantly utilizes D-(-)-4-hydroxyphenylglycine or its methyl ester. The enzymatic coupling of D-(-)-4-hydroxyphenylglycine methyl ester with 6-aminopenicillanic acid (6-APA) is a well-established and highly efficient method.[1][2]

This process, catalyzed by immobilized Penicillin G Acylase, offers several advantages:

  • High Specificity: The enzyme ensures the correct stereochemistry of the final product.

  • Mild Reaction Conditions: The reaction is typically carried out in an aqueous medium at or near neutral pH and moderate temperatures.[1]

  • High Yield: Enzymatic conversions are known for their high efficiency, often exceeding 90%.

  • Environmental Sustainability: The use of a reusable enzyme and water as a solvent significantly reduces the environmental footprint compared to traditional chemical synthesis.

G cluster_0 Starting Materials A D-(-)-4-hydroxyphenylglycine Methyl Ester C Immobilized Penicillin G Acylase (Aqueous Medium, pH ~6.5) A->C B 6-Aminopenicillanic Acid (6-APA) B->C D Amoxicillin C->D

Caption: Efficient one-step enzymatic synthesis of Amoxicillin.

Experimental Protocols

Enzymatic Synthesis of Amoxicillin

This protocol is a generalized representation based on established industrial processes.

Materials:

  • D-(-)-4-hydroxyphenylglycine methyl ester

  • 6-Aminopenicillanic acid (6-APA)

  • Immobilized Penicillin G Acylase

  • Phosphate buffer (pH 6.5)

  • Hydrochloric acid and Sodium hydroxide solutions for pH adjustment

Procedure:

  • Suspend D-(-)-4-hydroxyphenylglycine methyl ester and 6-APA in the phosphate buffer in a temperature-controlled reactor.

  • Add the immobilized Penicillin G Acylase to the suspension.

  • Maintain the pH of the reaction mixture at approximately 6.5 by the controlled addition of an acid or base.

  • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme by filtration for reuse.

  • Adjust the pH of the filtrate to the isoelectric point of amoxicillin to induce precipitation.

  • Collect the precipitated amoxicillin by filtration, wash with cold water, and dry under vacuum.

Cost Analysis

A direct and precise cost comparison is challenging due to the variability in supplier pricing and the lack of a clear, established industrial process for the Methyl 2-acetamido-2-phenylacetate route. However, based on available data, a qualitative and semi-quantitative analysis can be made.

  • D-(-)-4-hydroxyphenylglycine and its Methyl Ester: D-(-)-4-hydroxyphenylglycine is a widely produced intermediate for the pharmaceutical industry. Its hydrochloride salt is available from multiple suppliers at a cost of approximately $10 per kilogram , indicating its cost-effectiveness for large-scale production.[3]

Considering the likely multi-step nature of a synthesis starting from Methyl 2-acetamido-2-phenylacetate, the costs associated with additional reagents, solvents, energy for heating and cooling, and waste disposal would further escalate the final product cost, making it economically uncompetitive against the highly optimized enzymatic process using D-(-)-4-hydroxyphenylglycine methyl ester.

Conclusion and Recommendation

Based on the available evidence, the use of D-(-)-4-hydroxyphenylglycine and its methyl ester is overwhelmingly more advantageous for the synthesis of the amoxicillin side chain and, by extension, other similar β-lactam antibiotic side chains. The established, highly efficient, and cost-effective enzymatic process offers significant benefits in terms of yield, process simplicity, and environmental sustainability.

While Methyl 2-acetamido-2-phenylacetate may have niche applications in the synthesis of other specialized molecules, its use as a starting material for the large-scale production of common β-lactam antibiotic side chains does not appear to be economically or synthetically viable compared to the current industry standard.

For researchers and drug development professionals, focusing on synthetic routes that utilize readily available and economically priced starting materials like D-(-)-4-hydroxyphenylglycine is crucial for developing scalable and commercially successful manufacturing processes. Future research into novel, highly efficient catalytic methods could potentially alter this landscape, but for now, the established enzymatic pathway remains the gold standard.

References

validation of analytical methods for Methyl 2-acetamido-2-phenylacetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-acetamido-2-phenylacetate

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like Methyl 2-acetamido-2-phenylacetate is critical for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical method is a key decision that impacts the reliability and efficiency of the quantification process. This guide provides an objective comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of Methyl 2-acetamido-2-phenylacetate and structurally similar compounds.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of Methyl 2-acetamido-2-phenylacetate and its analogs. The data presented is compiled from various studies on structurally related esters and N-acetylated compounds to provide a representative comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio of ionized fragments.Measurement of light absorbance by the analyte at a specific wavelength.
Linearity Range Wide, typically in the µg/mL to mg/mL range.Wide, suitable for trace analysis in the ng/mL to µg/mL range.Narrower, typically in the µg/mL range.
Correlation Coefficient (R²) > 0.99[1]> 0.99> 0.99
Limit of Detection (LOD) 0.0001 mg/mL for N-acetyl-L-cysteine.[1]<0.04 µg/mL for phenylacetate.[2]Typically in the low µg/mL range.
Limit of Quantification (LOQ) 0.00018 mg/mL for N-acetyl-L-cysteine.[1]1 µg/g for phenylacetic acid in tissue.[3]Typically in the low µg/mL range.
Accuracy (% Recovery) Typically 98-102%.Typically 90-110%.[3]Typically 95-105%.
Precision (% RSD) < 2%.[1]< 8.5%.[2]< 5%.
Specificity High, especially when coupled with a mass spectrometer (LC-MS).Very high, provides structural information for definitive identification.Lower, susceptible to interference from other UV-absorbing compounds.
Sample Throughput High, suitable for routine analysis.Moderate, can be slower due to sample preparation (derivatization).High, very rapid analysis.
Instrumentation Cost Moderate to High.High.Low.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for Methyl 2-acetamido-2-phenylacetate.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the routine quantification of non-volatile and thermally labile compounds like Methyl 2-acetamido-2-phenylacetate.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase : An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA) is a good starting point.[1] The mobile phase should be filtered and degassed.

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV detection at a wavelength of 212 nm or 254 nm, where the phenyl and acetamido groups show absorbance.[1]

  • Injection Volume : 20 µL.

  • Column Temperature : 25 °C.[1]

  • Standard Preparation : Prepare a stock solution of the Methyl 2-acetamido-2-phenylacetate reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification : The concentration of Methyl 2-acetamido-2-phenylacetate in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and confirmatory identification. Derivatization may be necessary to improve the volatility of the analyte.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Scan Mode : Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the analyte.

  • Sample Preparation and Derivatization : Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. For derivatization to improve volatility, silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

  • Quantification : Create a calibration curve using derivatized standards. The concentration in the sample is determined by comparing the peak area of the target ion to the calibration curve.

UV-Vis Spectrophotometry

This technique is simple, rapid, and cost-effective, making it suitable for quick assays of pure samples or simple formulations where interfering substances are minimal.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Solvent : A suitable UV-transparent solvent such as ethanol or acetonitrile.

  • Wavelength of Maximum Absorbance (λmax) : Determine the λmax by scanning a dilute solution of Methyl 2-acetamido-2-phenylacetate across the UV spectrum (typically 200-400 nm).

  • Standard Preparation : Prepare a stock solution of the reference standard in the chosen solvent. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation : Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve and measure its absorbance at the λmax.

  • Quantification : The concentration of the analyte is determined by comparing its absorbance to the calibration curve according to the Beer-Lambert law.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation and selection of analytical methods.

Analytical_Method_Validation_Workflow cluster_params start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness evaluation Evaluate Results Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation evaluation->protocol Fail report Prepare Validation Report evaluation->report Pass end End: Method Validated report->end

Caption: Workflow for Analytical Method Validation.

Method_Selection_Flowchart start Start: Need to Quantify Methyl 2-acetamido-2-phenylacetate trace_analysis Is trace-level analysis (e.g., impurities) required? start->trace_analysis gcms Select GC-MS for high sensitivity and specificity trace_analysis->gcms Yes routine_qc Is it for routine QC of the main component? trace_analysis->routine_qc No end_gcms End: GC-MS is the recommended method gcms->end_gcms hplc Select HPLC for robustness and high throughput routine_qc->hplc Yes simple_matrix Is the sample a pure substance or in a simple matrix? routine_qc->simple_matrix No end_hplc End: HPLC is the recommended method hplc->end_hplc uv_vis Consider UV-Vis for a rapid, cost-effective assay simple_matrix->uv_vis Yes complex_matrix Complex Matrix simple_matrix->complex_matrix No end_uv End: UV-Vis may be a suitable screening tool uv_vis->end_uv complex_matrix->hplc

Caption: Decision Flowchart for Method Selection.

References

Comparative Analysis of Antibody Cross-Reactivity for Methyl 2-acetamido-2-phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of a hypothetical polyclonal antibody raised against Methyl 2-acetamido-2-phenylacetate. Understanding antibody specificity is critical for the development of accurate immunoassays and targeted therapeutics. Unwanted cross-reactivity can lead to inaccurate quantification, false-positive results, and potential off-target effects.[1]

This document outlines the performance of this antibody against a panel of structurally similar derivatives and provides the detailed experimental methodology used to derive these characteristics.

Principle of Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the immunogen), binds to other molecules that are structurally similar.[2][3] The degree of cross-reactivity is largely dependent on the structural homology between the immunogen and the cross-reacting molecule at the antibody's binding site (epitope).[1] Minor chemical modifications can significantly alter binding affinity. Therefore, rigorous testing against a panel of relevant compounds is an essential step in antibody validation.

Performance Comparison

The cross-reactivity of the anti-Methyl 2-acetamido-2-phenylacetate polyclonal antibody was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The assay measures the ability of various derivatives to compete with the target antigen for a limited number of antibody binding sites. The results are expressed as a percentage of cross-reactivity relative to Methyl 2-acetamido-2-phenylacetate (defined as 100%).

Table 1: Cross-Reactivity of Anti-Methyl 2-acetamido-2-phenylacetate Antibody with Related Derivatives

Compound IDCompound NameStructureModification Relative to Target AntigenIC50 (ng/mL)% Cross-Reactivity
A Methyl 2-acetamido-2-phenylacetate Target Antigen 50100%
BEthyl 2-acetamido-2-phenylacetateMethyl ester changed to Ethyl ester6182.0%
C2-acetamido-2-phenylacetic acidHydrolysis of methyl ester to carboxylic acid12041.7%
DMethyl 2-acetamido-2-(4-chlorophenyl)acetateAddition of chloro group at para-position of the phenyl ring25020.0%
EMethyl 2-amino-2-phenylacetateRemoval of N-acetyl group9505.3%
FMethyl PhenylacetateRemoval of N-acetyl group and alpha-acetamido group> 10,000< 0.5%
GRitalinic AcidStructurally distinct but related therapeutic metabolite> 10,000< 0.5%

Note: Structures are illustrative. Cross-reactivity (%) is calculated as (IC50 of Target Antigen / IC50 of Derivative) x 100.

Experimental Protocols

The cross-reactivity data was generated using a competitive ELISA.[4] This method is ideal for quantifying small molecules.[5]

Competitive ELISA Protocol

1. Reagent Preparation:

  • Coating Antigen: Methyl 2-acetamido-2-phenylacetate conjugated to a carrier protein (e.g., BSA) diluted to 2 µg/mL in Carbonate-Bicarbonate Buffer (pH 9.6).

  • Antibody Solution: Anti-Methyl 2-acetamido-2-phenylacetate polyclonal antibody diluted in blocking buffer. The optimal dilution should be determined by titration to find the concentration that yields approximately 50% of the maximum signal.

  • Standards and Test Compounds: Prepare serial dilutions of the target antigen and each derivative compound in assay buffer, ranging from 0.1 to 10,000 ng/mL.

  • Blocking Buffer: 1% BSA in Phosphate Buffered Saline (PBS).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction: Add 50 µL of the standard or test compound dilution to the appropriate wells. Immediately add 50 µL of the diluted primary antibody solution to all wells. Incubate for 1 hour at room temperature on a shaker.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Average the duplicate readings for each standard and test compound.

  • Plot a standard curve of absorbance versus the log of the concentration for the target antigen.

  • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value (the concentration that inhibits 50% of the maximum signal) for the target antigen and each derivative.

  • Calculate the percent cross-reactivity for each derivative using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Derivative) x 100

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the competitive assay.

ELISA_Workflow cluster_prep Preparation cluster_assay Competitive Binding & Detection cluster_analysis Analysis p1 Coat Plate with Antigen-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Standards/Samples & Primary Antibody p3->a1 p4 Prepare Standards & Test Compounds p4->a1 a2 Incubate (Competitive Reaction) a1->a2 a3 Wash Plate a2->a3 a4 Add HRP-conjugated Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash Plate a5->a6 a7 Add TMB Substrate a6->a7 a8 Incubate (Color Development) a7->a8 a9 Add Stop Solution a8->a9 d1 Read Absorbance at 450 nm a9->d1 d2 Calculate IC50 Values & % Cross-Reactivity d1->d2

Caption: Workflow for the competitive ELISA used to determine antibody cross-reactivity.

Competitive_Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Antibody Ag_plate1 Plate-Bound Antigen Ab1->Ag_plate1 Binds Result1 High Signal Ag_plate1->Result1 Generates Ag_free1 Free Analyte (Low Conc.) Ag_free1->Ab1 Few bind Ab2 Antibody Ag_plate2 Plate-Bound Antigen Ab2->Ag_plate2 Few bind Result2 Low Signal Ag_plate2->Result2 Generates Ag_free2 Free Analyte (High Conc.) Ag_free2->Ab2 Most bind

Caption: Principle of Competitive ELISA. Signal is inversely proportional to analyte concentration.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-acetamido-2-phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When working with Methyl 2-acetamido-2-phenylacetate, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with structurally similar compounds, which include potential for skin, eye, and respiratory irritation.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against potential splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and long pants.Prevents direct skin contact with the compound.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes the inhalation of potentially harmful airborne particles or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risks in the laboratory.

1. Engineering Controls:

  • Always handle Methyl 2-acetamido-2-phenylacetate in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Practice good laboratory hygiene: wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Keep the container tightly sealed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • A recommended storage temperature is between 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

1. Waste Characterization:

  • While a specific hazard classification for Methyl 2-acetamido-2-phenylacetate is not available, it should be treated as a chemical waste.

2. Containerization:

  • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

3. Disposal Method:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in regular trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for the safe handling of Methyl 2-acetamido-2-phenylacetate from receipt to disposal.

A Receipt of Chemical B Review Safety Information (Analog Compound SDS) A->B K Store in Cool, Dry Place (2-8°C) A->K C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Ventilated Area (Fume Hood if Necessary) C->D E Weighing and Transfer D->E F Experimental Use E->F G Decontamination of Work Area F->G H Proper Waste Disposal (Labeled, Sealed Container) F->H I Doff PPE G->I H->I J Thorough Hand Washing I->J

Caption: Workflow for handling Methyl 2-acetamido-2-phenylacetate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.